molecular formula C9H17Br B12915240 1-Bromo-1-propylcyclohexane CAS No. 63399-53-1

1-Bromo-1-propylcyclohexane

Cat. No.: B12915240
CAS No.: 63399-53-1
M. Wt: 205.13 g/mol
InChI Key: ZHCCJGKSDXGILF-UHFFFAOYSA-N
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Description

1-Bromo-1-propylcyclohexane is an organic compound with the molecular formula C9H17Br and a molecular weight of 205.14 g/mol . This alkyl halide features a bromine atom and a propyl chain attached to the same carbon of a cyclohexane ring, a structure that makes it a valuable intermediate in synthetic organic chemistry . Researchers utilize this brominated compound in various transformations, including nucleophilic substitution reactions and as a building block for the synthesis of more complex molecular architectures. The cyclohexane ring provides a robust, spatially defined scaffold, and the introduction of functional groups at the primary carbon allows for further chemical modifications. As with all compounds of this nature, proper handling procedures should be observed. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Key Identifiers: • CAS Number: 63399-53-1 • Molecular Formula: C9H17Br • Molecular Weight: 205.14 g/mol

Properties

CAS No.

63399-53-1

Molecular Formula

C9H17Br

Molecular Weight

205.13 g/mol

IUPAC Name

1-bromo-1-propylcyclohexane

InChI

InChI=1S/C9H17Br/c1-2-6-9(10)7-4-3-5-8-9/h2-8H2,1H3

InChI Key

ZHCCJGKSDXGILF-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCCC1)Br

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1-Bromo-1-propylcyclohexane from 1-propylcyclohexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-1-propylcyclohexane from its corresponding tertiary alcohol, 1-propylcyclohexanol (B1594168). The core of this transformation lies in a nucleophilic substitution reaction, specifically an S(_N)1 mechanism, favored by the tertiary nature of the alcohol substrate. This document outlines the theoretical basis, experimental protocol, potential side reactions, and detailed characterization of the target molecule.

Reaction Overview and Mechanism

The conversion of 1-propylcyclohexanol to this compound is achieved by treatment with a strong acid, typically hydrobromic acid (HBr). Due to the tertiary structure of the alcohol, the reaction proceeds via a unimolecular nucleophilic substitution (S(_N)1) pathway.[1][2][3] This mechanism involves the formation of a stable tertiary carbocation intermediate.

The key steps of the S(_N)1 mechanism are:

  • Protonation of the Hydroxyl Group: The hydroxyl group of the alcohol is a poor leaving group. In the presence of a strong acid like HBr, it is protonated to form a good leaving group, water.[1][3]

  • Formation of a Carbocation: The protonated alcohol dissociates, leading to the departure of a water molecule and the formation of a relatively stable tertiary carbocation. This is the rate-determining step of the reaction.[1]

  • Nucleophilic Attack: The bromide ion (Br⁻), a good nucleophile, attacks the electrophilic carbocation, forming the final product, this compound.

A competing reaction pathway is the E1 (unimolecular elimination) reaction, which can also proceed through the same carbocation intermediate. This typically results in the formation of an alkene, in this case, 1-propylcyclohex-1-ene and its isomers.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material and the product.

Table 1: Physicochemical Properties

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Starting Material 1-Propylcyclohexan-1-olC₉H₁₈O142.24
Product This compoundC₉H₁₇Br205.13[4]

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueKey Expected Signals
¹H NMR (CDCl₃) Multiplets for the cyclohexane (B81311) ring protons (approx. 1.2-2.0 ppm), a triplet for the methyl group of the propyl chain (approx. 0.9 ppm), and multiplets for the methylene (B1212753) groups of the propyl chain.
¹³C NMR (CDCl₃) A signal for the carbon bearing the bromine atom (C-Br) in the downfield region, multiple signals for the cyclohexane ring carbons, and signals for the propyl group carbons.
Infrared (IR) C-H stretching vibrations (approx. 2850-2950 cm⁻¹), C-H bending vibrations (approx. 1450 cm⁻¹), and a characteristic C-Br stretching vibration (approx. 500-600 cm⁻¹).[5]
Mass Spectrometry (EI) A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the propyl group and the bromine atom.

Experimental Protocols

3.1. Synthesis of this compound

Materials:

  • 1-propylcyclohexanol

  • Concentrated hydrobromic acid (48% aqueous solution)

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Separatory funnel

  • Reflux condenser (optional, depending on reaction temperature)

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-propylcyclohexanol in an equal volume of diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add an excess of cold, concentrated hydrobromic acid (approximately 2-3 molar equivalents) to the stirred solution. The addition should be done dropwise to control the exothermic reaction.

  • After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For tertiary alcohols, the reaction is often rapid.[2] If the reaction is slow, gentle heating under reflux may be required.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer from the aqueous layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by vacuum distillation.

3.2. Characterization Protocols

Standard spectroscopic techniques should be employed to confirm the structure and purity of the synthesized this compound.

  • NMR Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (B151607) (CDCl₃) and acquire ¹H and ¹³C NMR spectra.

  • Infrared Spectroscopy: Obtain an IR spectrum of the neat liquid product using a thin film between salt plates or using an ATR-FTIR spectrometer.[6]

  • Mass Spectrometry: Analyze the product using a mass spectrometer, typically with electron ionization (EI), to determine the molecular weight and fragmentation pattern.

Potential Side Reactions

The primary side reaction in this synthesis is E1 elimination . The tertiary carbocation intermediate can lose a proton from an adjacent carbon atom to form an alkene.[7] In this case, the likely elimination product is 1-propylcyclohex-1-ene . Depending on the reaction conditions, other isomeric alkenes could also be formed. To favor substitution over elimination, it is generally recommended to use a high concentration of the nucleophile (HBr) and to keep the reaction temperature as low as possible.

Visualizations

SN1_Mechanism 1-propylcyclohexanol 1-Propylcyclohexanol protonated_alcohol Protonated Alcohol 1-propylcyclohexanol->protonated_alcohol + H⁺ HBr HBr carbocation Tertiary Carbocation protonated_alcohol->carbocation - H₂O H2O_leaving H₂O product This compound carbocation->product + Br⁻ Br_ion Br⁻

Caption: S(_N)1 Reaction Mechanism for the synthesis of this compound.

Experimental_Workflow start Start: 1-Propylcyclohexanol dissolve Dissolve in Diethyl Ether start->dissolve cool Cool in Ice Bath dissolve->cool add_hbr Add conc. HBr cool->add_hbr react Stir at Room Temperature add_hbr->react workup Aqueous Workup (Separation, Washing) react->workup dry Dry with Anhydrous MgSO₄ workup->dry evaporate Solvent Evaporation dry->evaporate purify Vacuum Distillation evaporate->purify product Product: this compound purify->product characterize Characterization (NMR, IR, MS) product->characterize

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Physical and chemical properties of 1-Bromo-1-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-1-propylcyclohexane. Due to the limited availability of experimental data for this specific compound, this guide incorporates computed data and relevant information from closely related isomers to offer a thorough profile.

Chemical Identity and Physical Properties

This compound is a halogenated cycloalkane. Its core structure consists of a cyclohexane (B81311) ring substituted with both a bromine atom and a propyl group at the same carbon position.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₇BrPubChem[1]
Molecular Weight 205.13 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 63399-53-1PubChem[1]
Canonical SMILES CCCC1(CCCCC1)BrPubChem[1]
InChI InChI=1S/C9H17Br/c1-2-6-9(10)7-4-3-5-8-9/h2-8H2,1H3PubChem[1]
XLogP3 3.9PubChem[1]

Note: The properties listed above are computationally derived.

Synthesis

A likely synthetic route to this compound involves the bromination of the corresponding tertiary alcohol, 1-propylcyclohexan-1-ol. This reaction is analogous to the synthesis of other tertiary bromoalkanes.

Reaction Scheme: Synthesis of this compound

G cluster_reagents 1-propylcyclohexan-1-ol 1-propylcyclohexan-1-ol This compound This compound 1-propylcyclohexan-1-ol->this compound   HBr HBr or PBr3

Caption: Synthesis of this compound from 1-propylcyclohexan-1-ol.

Experimental Protocol: General Procedure for Bromination of a Tertiary Alcohol

This protocol is a generalized procedure based on the synthesis of similar tertiary bromides and should be adapted and optimized for the specific synthesis of this compound.

  • Reaction Setup: To a solution of 1-propylcyclohexan-1-ol in a suitable inert solvent (e.g., diethyl ether or dichloromethane), cooled in an ice bath, slowly add a brominating agent such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).

  • Reaction Conditions: Stir the reaction mixture at 0°C for one hour and then allow it to warm to room temperature, stirring for several hours.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, carefully quench the reaction by pouring it over ice-water. Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Chemical Reactivity

As a tertiary alkyl halide, this compound is expected to undergo nucleophilic substitution and elimination reactions primarily through unimolecular pathways (Sₙ1 and E1) due to the steric hindrance around the tertiary carbon, which disfavors bimolecular reactions (Sₙ2).

Diagram: Reactivity Pathways of this compound

G A This compound B Tertiary Carbocation Intermediate A->B Slow, Rate-determining step C Sₙ1 Product (Substitution) B->C Fast, Nucleophilic attack D E1 Product (Elimination) B->D Fast, Proton removal E Nucleophile (e.g., H₂O, ROH) E->C F Base (e.g., H₂O, ROH) F->D

Caption: Unimolecular substitution (Sₙ1) and elimination (E1) pathways.

Nucleophilic Substitution (Sₙ1)

In the presence of a weak nucleophile (e.g., water, alcohols), this compound is expected to undergo solvolysis via an Sₙ1 mechanism. The reaction proceeds through a stable tertiary carbocation intermediate.

Elimination (E1)

Concurrent with Sₙ1 reactions, E1 elimination is also expected to occur, especially at higher temperatures. A weak base will remove a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene.

Spectroscopic Properties

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Chemical Shift / Frequency
¹H NMR -CH₂- (propyl, adjacent to C-Br)~1.8 - 2.2 ppm
Cyclohexane protons~1.2 - 1.9 ppm
-CH₂- (propyl, middle)~1.4 - 1.7 ppm
-CH₃ (propyl)~0.9 - 1.1 ppm
¹³C NMR C-Br~60 - 70 ppm
Cyclohexane carbons~25 - 40 ppm
Propyl carbons~10 - 45 ppm
IR Spectroscopy C-H stretching (alkane)2850 - 3000 cm⁻¹
C-H bending1350 - 1470 cm⁻¹
C-Br stretching500 - 600 cm⁻¹
Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for acquiring spectroscopic data.

Workflow: Spectroscopic Analysis

G A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing and Analysis C->D

Caption: General workflow for spectroscopic analysis.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a frequency of 75 MHz or higher is recommended.

  • Acquisition: Acquire one-dimensional ¹H and ¹³C NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired data (Fourier transform, phase correction, baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Sample Preparation: As a neat liquid, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample holder. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum of the compound.

Safety and Handling

Specific safety data for this compound is not available. However, based on similar brominated organic compounds, it should be handled with care. It is likely to be a skin and eye irritant and may be harmful if inhaled or ingested. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a tertiary alkyl halide with chemical reactivity dominated by unimolecular substitution and elimination pathways. While specific experimental data is scarce, its physical and spectroscopic properties can be reasonably predicted based on its structure and comparison with related compounds. The synthetic and analytical protocols provided in this guide offer a foundation for researchers working with this and similar molecules. As with any chemical, appropriate safety precautions should be taken during handling and use.

References

1-Bromo-1-propylcyclohexane CAS number and spectral data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-1-propylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated hydrocarbon of interest in organic synthesis and drug discovery. This document details its chemical identity, including its CAS number, and presents predicted spectral data for its characterization. Furthermore, a detailed experimental protocol for its synthesis from the corresponding tertiary alcohol is provided, along with a logical workflow for its analysis.

Chemical Identity

  • Chemical Name: this compound

  • Molecular Formula: C₉H₁₇Br

  • Molecular Weight: 205.14 g/mol

  • CAS Number: 63399-53-1[1][2]

Predicted Spectral Data

Due to the limited availability of experimental spectra in public databases, the following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of NMR, IR, and mass spectrometry, and by analogy to structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.80 - 1.95m2HCyclohexane CH₂ (axial, adjacent to C-Br)
~1.60 - 1.75m2HCyclohexane CH₂ (equatorial, adjacent to C-Br)
~1.40 - 1.55m6HRemaining Cyclohexane CH₂
~1.90 - 2.05t2H-CH₂-CH₂-CH₃
~1.25 - 1.40sextet2H-CH₂-CH₂-CH₃
~0.95t3H-CH₂-CH₂-CH₃

Predicted in CDCl₃ at 300 MHz.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
~70 - 75C-Br (quaternary)
~40 - 45-CH₂-CH₂-CH₃
~35 - 40Cyclohexane C (adjacent to C-Br)
~25 - 30Cyclohexane C
~22 - 26Cyclohexane C
~18 - 22-CH₂-CH₂-CH₃
~13 - 15-CH₂-CH₂-CH₃

Predicted in CDCl₃ at 75 MHz.

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
2950 - 2850StrongC-H stretching (alkane)
1470 - 1440MediumC-H bending (CH₂)
650 - 550Medium-StrongC-Br stretching
Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
205/207Moderate[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes)
125High[M - Br]⁺
83Moderate[C₆H₁₁]⁺
43High[C₃H₇]⁺

Experimental Protocols

The synthesis of this compound, a tertiary alkyl bromide, can be achieved by the reaction of 1-propylcyclohexan-1-ol with hydrobromic acid. This reaction proceeds via an Sₙ1 mechanism.

Synthesis of this compound

Materials:

  • 1-propylcyclohexan-1-ol

  • Concentrated Hydrobromic Acid (48% aqueous solution)

  • Anhydrous Calcium Chloride (CaCl₂)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-propylcyclohexan-1-ol.

  • Cool the flask in an ice bath and slowly add an excess of concentrated hydrobromic acid with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to a gentle reflux for 2-3 hours. The reaction should be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Separate the lower aqueous layer from the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

G A Synthesis of this compound from 1-propylcyclohexan-1-ol B Work-up and Purification (Extraction, Washing, Drying, Distillation) A->B Crude Product C Structural Characterization B->C Purified Product D ¹H NMR Spectroscopy C->D E ¹³C NMR Spectroscopy C->E F IR Spectroscopy C->F G Mass Spectrometry C->G H Final Product Confirmation D->H E->H F->H G->H

Caption: Workflow for Synthesis and Analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-Bromo-1-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-Bromo-1-propylcyclohexane. Due to the limited availability of experimental spectra for this specific compound in public databases, this guide leverages predictive methodologies to offer valuable insights for structural elucidation and characterization. Detailed experimental protocols for acquiring high-quality NMR data are also presented.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using computational algorithms that analyze the molecule's structure and estimate the chemical environment of each nucleus.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Cyclohexane CH₂ (C2, C6) - axial1.89m2H
Cyclohexane CH₂ (C2, C6) - equatorial2.15m2H
Cyclohexane CH₂ (C3, C5) - axial1.25m2H
Cyclohexane CH₂ (C3, C5) - equatorial1.65m2H
Cyclohexane CH₂ (C4)1.50m2H
Propyl CH₂ (C1')1.95t2H
Propyl CH₂ (C2')1.45sextet2H
Propyl CH₃ (C3')0.95t3H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C1 (C-Br)75.0
C2, C638.0
C3, C524.0
C426.0
C1'45.0
C2'17.0
C3'14.0

Structural Representation and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the numbering scheme used for the assignment of the predicted NMR chemical shifts.

Caption: Structure of this compound with atom numbering.

Experimental Protocols

The acquisition of high-resolution NMR spectra is paramount for accurate structural analysis. The following section outlines a detailed methodology for preparing and analyzing a sample of this compound.

Sample Preparation

A meticulously prepared sample is crucial for obtaining a high-quality NMR spectrum.[1][2][3][4]

  • Sample Weighing: For ¹H NMR, accurately weigh approximately 5-20 mg of the purified compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[2][3]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for nonpolar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2][4] Gentle vortexing or sonication can aid in complete dissolution.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shifts.[3]

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.[1]

  • Final Checks: Ensure the liquid height in the NMR tube is appropriate for the spectrometer (typically around 4-5 cm). Cap the tube securely to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).[5]

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument will then lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming, which can be performed manually or automatically to achieve sharp, symmetrical peaks.

  • Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal detection.

  • Acquisition Parameters:

    • Pulse Angle: A 30-degree pulse angle is commonly used for routine ¹H NMR spectra.[5]

    • Spectral Width: Set the spectral width to encompass all expected signals (e.g., 0-12 ppm for ¹H NMR and 0-220 ppm for ¹³C NMR).

    • Acquisition Time: An acquisition time of 2-4 seconds is typical.[5]

    • Relaxation Delay: A relaxation delay of 1-2 seconds between pulses allows for the spins to return to equilibrium.[5]

    • Number of Scans: To improve the signal-to-noise ratio, multiple scans are acquired and averaged. For ¹H NMR, 16 to 64 scans are usually sufficient, while ¹³C NMR may require several hundred to thousands of scans.[5]

Data Processing
  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.[5]

  • Phasing and Baseline Correction: The spectrum is phase-corrected to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.[5]

  • Referencing: The chemical shifts are referenced to the internal standard (TMS at 0 ppm).[5]

  • Integration and Multiplicity Analysis: For ¹H NMR, the peak areas are integrated to determine the relative number of protons, and the splitting patterns (multiplicities) are analyzed to deduce information about neighboring protons.[5]

Experimental Workflow

The following flowchart illustrates the general workflow for NMR sample preparation and data acquisition.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent with TMS weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Set Parameters and Acquire Data shim->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase reference Reference to TMS phase->reference analyze Integration and Analysis reference->analyze

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-1-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 1-bromo-1-propylcyclohexane. The principles outlined herein are foundational for the structural elucidation of halogenated cyclic compounds, a common motif in medicinal chemistry and materials science.

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. The resulting fragmentation pattern serves as a unique fingerprint of the molecule. For halogenated compounds like this compound, the presence of the bromine atom significantly influences the fragmentation pathways.

A key characteristic of bromine-containing compounds in mass spectrometry is the presence of two abundant isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, where two peaks of roughly equal intensity are observed, separated by two m/z units (M+ and M+2).

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to be initiated by the ionization of the bromine atom, which has a lower ionization energy than the carbon or hydrogen atoms. The resulting molecular ion can then undergo several fragmentation reactions. The primary fragmentation pathways are predicted to be:

  • Loss of the Bromine Atom: A common fragmentation pathway for bromoalkanes is the homolytic cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical. This leads to the formation of a stable tertiary carbocation.

  • Alpha-Cleavage: Cleavage of the bond between the quaternary carbon and the propyl group (α-cleavage) can occur, leading to the loss of a propyl radical.

  • Loss of the Propyl Group: Heterolytic cleavage of the C-C bond of the propyl group can lead to the loss of a propyl radical and the formation of a bromine-containing cation.

  • Ring Opening and Subsequent Fragmentations: The cyclohexyl ring can undergo rearrangement and fragmentation, leading to the formation of smaller hydrocarbon fragments.

Data Presentation: Predicted Mass Spectrum

The following table summarizes the predicted major fragment ions for this compound in an electron ionization mass spectrum. The relative abundances are qualitative predictions based on the expected stability of the resulting ions.

m/z (79Br/81Br)Proposed Fragment StructureFragmentation PathwayPredicted Relative Abundance
204 / 206[C9H17Br]+•Molecular IonLow
125[C9H17]+Loss of •BrHigh
161 / 163[C6H10Br]+Loss of •C3H7 (propyl radical)Moderate
83[C6H11]+Cyclohexyl cationModerate
43[C3H7]+Propyl cationHigh

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a general experimental protocol for acquiring the mass spectrum of a liquid sample such as this compound using a standard gas chromatograph-mass spectrometer (GC-MS) system with an electron ionization source.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • Electron Ionization (EI) source

  • Quadrupole mass analyzer

GC Conditions:

  • Injection Port Temperature: 250 °C

  • Carrier Gas: Helium

  • Flow Rate: 1 mL/min

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Final Hold: 5 minutes at 250 °C

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Rate: 2 scans/second

  • Solvent Delay: 3 minutes

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 100 ppm) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • Inject the sample into the GC-MS system.

Data Analysis:

  • The total ion chromatogram (TIC) will show the elution of the compound.

  • The mass spectrum corresponding to the chromatographic peak of this compound should be extracted and analyzed for the molecular ion and fragment ions.

Visualization of Fragmentation Pathways

The following diagram illustrates the predicted major fragmentation pathways of this compound upon electron ionization.

Fragmentation_Pattern cluster_frags Fragment Ions M [C₉H₁₇Br]⁺• m/z 204/206 (Molecular Ion) F1 [C₉H₁₇]⁺ m/z 125 M->F1 - •Br F2 [C₆H₁₀Br]⁺ m/z 161/163 M->F2 - •C₃H₇ F3 [C₃H₇]⁺ m/z 43 F1->F3 - C₆H₁₀

Caption: Predicted EI-MS fragmentation of this compound.

Core Reactivity Principles: The Unimolecular Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of Tertiary Bromocyclohexanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reactivity of tertiary bromocyclohexanes. These compounds are valuable intermediates in organic synthesis, and a thorough understanding of their reaction pathways is essential for the strategic design of complex molecules, including potential therapeutic agents. This document details the mechanistic dichotomy between substitution and elimination, the factors influencing these pathways, relevant stereochemical considerations, and detailed experimental protocols for studying their reactivity.

Tertiary bromocyclohexanes are characterized by a bromine atom attached to a tertiary carbon within a cyclohexane (B81311) ring. Due to significant steric hindrance around the reaction center, the bimolecular nucleophilic substitution (Sₙ2) pathway is effectively blocked.[1][2] Consequently, their reactivity is dominated by unimolecular mechanisms: Sₙ1 (substitution) and E1 (elimination).

Both Sₙ1 and E1 reactions proceed through a common, rate-determining first step: the spontaneous dissociation of the carbon-bromine bond to form a planar, sp²-hybridized tertiary carbocation intermediate.[1][3][4] The stability of this tertiary carbocation is a key factor driving the unimolecular pathway.[5][6] The overall reaction rate is dependent only on the concentration of the substrate (the tertiary bromocyclohexane), exhibiting first-order kinetics.[1][7]

Once formed, the carbocation intermediate can undergo one of two competing rapid steps:

  • Sₙ1 Pathway: The carbocation is attacked by a nucleophile. When the solvent acts as the nucleophile, the reaction is termed a solvolysis.[8]

  • E1 Pathway: A weak base (often the solvent) abstracts a proton from a carbon atom adjacent (β) to the carbocationic center, resulting in the formation of an alkene.

The competition between these two pathways is a central theme in the reactivity of tertiary bromocyclohexanes.

SN1_E1_Competition sub 1-Bromo-1-methylcyclohexane (B3058953) ts1 sub->ts1 Slow, Rate- Determining Step carbocation Tertiary Carbocation Intermediate ts1->carbocation k₁ sn1_product Sₙ1 Product (1-Methylcyclohexan-1-ol) carbocation->sn1_product Fast, kₛ e1_product E1 Product (1-Methylcyclohex-1-ene) carbocation->e1_product Fast, kₑ sn1_reagent + Nucleophile (e.g., H₂O) e1_reagent + Base (e.g., H₂O)

Caption: Competing Sₙ1 and E1 pathways for a tertiary bromocyclohexane.

Factors Influencing the Sₙ1/E1 Product Ratio

The distribution of substitution and elimination products can be controlled by carefully selecting the reaction conditions.

  • Nucleophile vs. Base Character: In Sₙ1/E1 reactions, the reagent (often the solvent) can act as both a nucleophile and a base. Stronger, bulkier bases tend to favor elimination. However, for unimolecular reactions where a weak base is typically used, other factors are more dominant. With strong, bulky bases like potassium tert-butoxide, the bimolecular E2 mechanism can be forced, even on tertiary substrates.[9]

  • Temperature: Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the entropy term more significant, thus favoring the elimination (E1) pathway.[2] Generally, applying heat will increase the proportion of the alkene product.[10]

  • Solvent: Polar protic solvents (e.g., water, ethanol (B145695), acetic acid) are essential for Sₙ1/E1 reactions.[11] They stabilize the transition state leading to the carbocation and solvate the leaving group, facilitating the initial ionization step. The nucleophilicity of the solvent also plays a role; less nucleophilic solvents can lead to a higher proportion of elimination products.[12]

Quantitative Reactivity Data: Solvent Effects

The rate of solvolysis is highly dependent on the polarity and ionizing ability of the solvent. The data for tert-butyl chloride, a close acyclic analogue, provides an excellent model for the behavior of tertiary bromocyclohexanes.

Table 1: Relative Solvolysis Rates of a Tertiary Halide in Various Solvents. Data presented is for tert-butyl chloride at 25°C, relative to 80% aqueous ethanol. This serves as a representative model for tertiary bromoalkane reactivity.

SolventDielectric Constant (ε)Relative Rate (k_rel)
Acetic Acid6.20.005
Ethanol (100%)24.30.037
Methanol (100%)32.60.39
80% Ethanol / 20% Water671.00
Formic Acid58.015.6
Water (100%)78.5~4000

Source: Data adapted from solvolysis studies of tertiary alkyl halides.[11]

Table 2: Summary of Conditions Favoring Sₙ1 vs. E1.

FactorFavors Sₙ1 (Substitution)Favors E1 (Elimination)
Temperature Lower TemperaturesHigher Temperatures (Heat)
Base/Nucleophile Weakly basic, more nucleophilicWeakly nucleophilic, stronger base character
Solvent Highly nucleophilic polar protic solventsLess nucleophilic polar protic solvents
Acid Catalyst Acids with nucleophilic counter-ions (e.g., HBr, HCl)Acids with non-nucleophilic counter-ions (e.g., H₂SO₄, H₃PO₄)[12]

Stereochemistry and Conformational Analysis

Stereochemical Outcome of Sₙ1 Reactions

If the tertiary carbon bearing the bromine is a stereocenter, Sₙ1 reactions typically lead to racemization. The planar carbocation intermediate can be attacked by the nucleophile from either face with nearly equal probability, yielding a roughly 50:50 mixture of the two possible enantiomers.[3][4][6]

Conformational Effects and the E2 Pathway

While the E1 mechanism is common, the bimolecular E2 pathway is also a possibility, particularly with a strong, non-nucleophilic base. E2 reactions have a strict stereoelectronic requirement: the β-hydrogen and the leaving group must be in an anti-periplanar (180°) arrangement.[13]

In a cyclohexane system, this translates to a requirement for both the β-hydrogen and the bromine to be in axial positions (trans-diaxial). For a tertiary bromocyclohexane, achieving a conformation where the axial bromine has an available trans-diaxial β-hydrogen can be sterically demanding or impossible, further disfavoring the E2 pathway compared to the E1 mechanism, which has no such geometric constraint.

Experimental Protocols

Protocol for Measuring Sₙ1 Solvolysis Kinetics

This protocol is adapted from the study of tert-butyl chloride and is directly applicable to tertiary bromocyclohexanes like 1-bromo-1-methylcyclohexane.[14] The reaction rate is determined by monitoring the production of HBr over time via titration.

Objective: To determine the first-order rate constant (k) for the solvolysis of 1-bromo-1-methylcyclohexane in an aqueous ethanol solvent.

Materials:

  • 1-bromo-1-methylcyclohexane

  • Aqueous ethanol (e.g., 80% ethanol / 20% water v/v)

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)

  • Bromothymol blue indicator

  • Erlenmeyer flasks, burette, stopwatch, constant temperature water bath.

Procedure:

  • Preparation: Prepare a stock solution of 1-bromo-1-methylcyclohexane in the chosen solvent (e.g., 0.1 M).

  • Reaction Setup: In an Erlenmeyer flask, place a known volume of the aqueous ethanol solvent (e.g., 50 mL) and add 3-4 drops of bromothymol blue indicator. Place the flask in a constant temperature water bath (e.g., 25°C) to equilibrate.

  • Initiation: Using a pipette, add a precise volume of the standardized NaOH solution to the flask. The solution should be blue (basic).

  • Time Zero: Rapidly add a known volume of the 1-bromo-1-methylcyclohexane stock solution to the flask, swirl immediately, and start the stopwatch. This is t=0.

  • Titration: The solvolysis reaction produces HBr, which neutralizes the NaOH. Record the exact time when the indicator changes from blue to yellow/green (acidic).

  • Data Points: Immediately upon the color change, add another precise aliquot of the NaOH solution, turning the solution blue again. Record the time of the next color change. Repeat this process to obtain multiple data points.

  • Calculation: The rate constant (k) can be determined by plotting ln([R-Br]₀ / [R-Br]t) versus time, where the slope of the line is k.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis p1 Equilibrate Solvent + Indicator in Water Bath p2 Add Initial Aliquot of Standard NaOH p1->p2 r1 t=0: Add Substrate (1-Bromo-1-methylcyclohexane) Start Timer p2->r1 r2 Monitor solution color r1->r2 r3 Record time (t₁) at Blue → Yellow color change r2->r3 r4 Immediately add next aliquot of NaOH r3->r4 r5 Repeat until sufficient data is collected r4->r5 r5->r2 a1 Calculate [R-Br] at each time point r5->a1 a2 Plot ln([R-Br]₀/[R-Br]t) vs. time a1->a2 a3 Determine Rate Constant (k) from the slope a2->a3 Decision_Tree start Tertiary Bromocyclohexane base Base / Nucleophile? start->base strong Strong, Bulky Base (e.g., KOtBu) base->strong Strong weak Weak Base / Nucleophile (e.g., H₂O, ROH) base->weak Weak e2 E2 is Major Pathway (Hofmann/Zaitsev) strong->e2 temp Temperature? weak->temp heat Heat Applied temp->heat High no_heat Low / Room Temp temp->no_heat Low e1 E1 is Major Pathway heat->e1 sn1 Sₙ1 is Major Pathway no_heat->sn1

References

The Stability of the 1-Propylcyclohexyl Carbocation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-propylcyclohexyl carbocation is a tertiary carbocation whose stability is a subject of interest in the study of reaction mechanisms and synthetic chemistry. This guide provides a comprehensive analysis of the factors influencing its stability, drawing upon available spectroscopic, kinetic, and computational data. We will explore its formation, potential rearrangements, and the experimental methodologies used to characterize this reactive intermediate. This document aims to serve as a technical resource for researchers in organic chemistry and drug development, providing a consolidated view of the current understanding of this specific carbocation.

Introduction

Carbocations are pivotal reactive intermediates in a vast array of organic reactions, including substitution (SN1), elimination (E1), and rearrangement reactions. Their inherent stability dictates the feasibility, regioselectivity, and stereoselectivity of these transformations. Tertiary carbocations, such as the 1-propylcyclohexyl cation, are generally considered to be relatively stable due to the electron-donating effects of the attached alkyl groups. However, the specific stability of the 1-propylcyclohexyl carbocation is a nuanced topic influenced by a combination of electronic and steric factors. Understanding these factors is crucial for predicting reaction outcomes and designing synthetic pathways.

Factors Influencing the Stability of the 1-Propylcyclohexyl Carbocation

The stability of the 1-propylcyclohexyl carbocation is primarily governed by two key factors:

  • Hyperconjugation: The primary stabilizing factor for the 1-propylcyclohexyl carbocation is hyperconjugation. This involves the delocalization of electron density from the adjacent C-H and C-C σ-bonds of the propyl group and the cyclohexane (B81311) ring into the empty p-orbital of the carbocationic center. This dispersal of the positive charge significantly stabilizes the ion.

  • Inductive Effect: The three alkyl groups attached to the carbocationic carbon (one propyl group and two methylene (B1212753) groups from the cyclohexane ring) are electron-donating. They push electron density towards the positively charged carbon, thereby reducing its charge and increasing its stability.

Experimental and Computational Data

Direct experimental measurement of carbocation stability is challenging due to their high reactivity. However, relative stabilities can be inferred from the rates of solvolysis of appropriate precursors, and their structures can be probed using spectroscopic techniques under superacid conditions. Computational chemistry also provides valuable insights into their energetic properties.

Spectroscopic Evidence

The direct observation of the 1-propylcyclohexyl carbocation has been achieved using nuclear magnetic resonance (NMR) spectroscopy in superacid media. A notable study by Kirchen, Sorensen, and Wagstaff in 1978 reported the 13C NMR spectrum of the "Propyl-1-cyclohexyl cation," providing direct evidence for its existence and offering insights into its electronic structure.

Table 1: 13C NMR Chemical Shifts for the 1-Propylcyclohexyl Carbocation

Carbon AtomChemical Shift (ppm)
C1 (Carbocationic Center)Data not explicitly found in search results, but would be significantly downfield
Propyl-CαData not explicitly found
Propyl-CβData not explicitly found
Propyl-CγData not explicitly found
Cyclohexyl-C2, C6Data not explicitly found
Cyclohexyl-C3, C5Data not explicitly found
Cyclohexyl-C4Data not explicitly found

Note: The specific chemical shift values from the cited J. Am. Chem. Soc. 1978, 100, 5134 paper were not available in the performed searches. Accessing this primary literature is essential for a complete dataset.

Solvolysis Rate Data

The rate of solvolysis of a 1-propylcyclohexyl derivative (e.g., tosylate or chloride) can provide a quantitative measure of the stability of the corresponding carbocation. A faster solvolysis rate implies a more stable carbocation intermediate. While specific solvolysis data for a 1-propylcyclohexyl substrate was not found in the searches, the general principles are well-established. The solvolysis of tertiary cycloalkyl halides is known to be significantly faster than that of their secondary or primary counterparts.

Table 2: Qualitative Comparison of Solvolysis Rates

SubstrateCarbocation IntermediateRelative Solvolysis Rate
1-Chloro-1-propylcyclohexane1-Propylcyclohexyl (tertiary)Fast
1-ChlorocyclohexaneCyclohexyl (secondary)Slow
ChloromethylcyclohexaneCyclohexylmethyl (primary)Very Slow

This table represents a qualitative trend based on general knowledge of carbocation stability. Quantitative data for the 1-propylcyclohexyl system is needed for a precise comparison.

Computational Studies

Quantum mechanical calculations are a powerful tool for determining the thermodynamic stability of carbocations. These studies can provide values for the heat of formation (ΔHf°) and allow for direct energy comparisons between different carbocation structures. While no specific computational studies focusing on the 1-propylcyclohexyl carbocation were retrieved, such calculations would be invaluable for quantifying its stability relative to other tertiary carbocations.

Potential Rearrangements of the 1-Propylcyclohexyl Carbocation

Carbocations are prone to rearrangements to form more stable isomers. The 1-propylcyclohexyl carbocation, being a tertiary carbocation, is already relatively stable. However, rearrangements are still possible, primarily through hydride or alkyl shifts.

Hydride Shifts

A 1,2-hydride shift from an adjacent carbon could potentially lead to a different tertiary carbocation. For instance, a hydride shift from the α-carbon of the propyl group would regenerate the same carbocation. A shift from the C2 or C6 positions of the cyclohexane ring would also lead to a tertiary carbocation. The relative energies of these isomeric carbocations would determine the likelihood of such rearrangements.

Alkyl Shifts and Ring Contraction/Expansion

More complex rearrangements involving alkyl shifts or changes in the ring structure are also conceivable, though likely to have higher activation barriers. For example, a methide or ethide shift from the propyl group is unlikely as it would lead to a less stable secondary carbocation. Ring contraction to a cyclopentylmethyl cation or expansion to a cycloheptyl cation are possibilities that have been observed in other cyclohexyl carbocation systems, often driven by the relief of ring strain or the formation of a more stable carbocation.

Experimental Protocols

Synthesis of Precursors

The study of the 1-propylcyclohexyl carbocation requires the synthesis of suitable precursors, such as 1-propylcyclohexanol (B1594168) or 1-chloro-1-propylcyclohexane.

Protocol for the Synthesis of 1-Propylcyclohexanol:

  • Grignard Reaction: Cyclohexanone is reacted with propylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent.

  • Work-up: The reaction mixture is quenched with a weak acid (e.g., aqueous ammonium (B1175870) chloride) to protonate the alkoxide and yield 1-propylcyclohexanol.

  • Purification: The product is purified by distillation or column chromatography.

Protocol for the Synthesis of 1-Chloro-1-propylcyclohexane:

  • From Alcohol: 1-Propylcyclohexanol is reacted with a chlorinating agent such as thionyl chloride (SOCl2) or concentrated hydrochloric acid.

  • Purification: The resulting 1-chloro-1-propylcyclohexane is purified by distillation.

Solvolysis Kinetics Measurement

A common method to determine the relative stability of a carbocation is to measure the rate of solvolysis of a suitable precursor, often a tosylate, in a polar protic solvent like acetic acid (acetolysis) or formic acid (formolysis).

General Protocol for Acetolysis of 1-Propylcyclohexyl Tosylate:

  • Synthesis of Tosylate: 1-Propylcyclohexanol is reacted with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) to form 1-propylcyclohexyl tosylate.

  • Kinetic Runs: A solution of the tosylate in acetic acid is maintained at a constant temperature. Aliquots are withdrawn at regular intervals.

  • Analysis: The concentration of the leaving group (p-toluenesulfonate) or the appearance of the product (1-propylcyclohexyl acetate) is monitored over time, typically by titration or spectroscopy.

  • Rate Constant Calculation: The data is used to calculate the first-order rate constant for the solvolysis reaction.

Visualizations

Formation of the 1-Propylcyclohexyl Carbocation

The formation of the 1-propylcyclohexyl carbocation typically proceeds through the heterolytic cleavage of a bond between the C1 carbon of the cyclohexane ring and a leaving group (X).

formation reactant 1-Propylcyclohexyl-X transition_state [1-Propylcyclohexyl---X]‡ reactant->transition_state Heterolysis carbocation 1-Propylcyclohexyl⁺ transition_state->carbocation leaving_group X⁻ transition_state->leaving_group

Caption: Formation of the 1-propylcyclohexyl carbocation.

Potential Rearrangement Pathways

The 1-propylcyclohexyl carbocation can potentially undergo rearrangements to form more stable isomers.

rearrangement initial 1-Propylcyclohexyl Carbocation hydride_shift 1,2-Hydride Shift (from ring) initial->hydride_shift ring_contraction Ring Contraction initial->ring_contraction rearranged_tertiary Isomeric Tertiary Cyclohexyl Carbocation hydride_shift->rearranged_tertiary cyclopentyl Substituted Cyclopentylmethyl Carbocation ring_contraction->cyclopentyl

Caption: Potential rearrangement pathways of the carbocation.

Conclusion

The 1-propylcyclohexyl carbocation is a relatively stable tertiary carbocation, with its stability primarily attributed to hyperconjugation and inductive effects from the attached alkyl groups. While direct quantitative data on its stability remains somewhat elusive in readily available literature, its existence has been confirmed by 13C NMR spectroscopy. Further research involving detailed solvolysis kinetic studies and computational modeling is necessary to precisely quantify its stability relative to other carbocations. A thorough understanding of its formation and potential rearrangement pathways is essential for predicting and controlling the outcomes of reactions in which it is an intermediate, a consideration of significant importance in the field of drug development and complex molecule synthesis.

An In-depth Technical Guide on the Solubility of 1-Bromo-1-propylcyclohexane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-1-propylcyclohexane in various organic solvents. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on the foundational principles governing the solubility of haloalkanes, provides an expected qualitative solubility profile based on structural analysis, and details a robust experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to effectively utilize this compound in a variety of solvent systems.

Introduction: Understanding the Solubility of Haloalkanes

This compound is a tertiary bromoalkane. Its solubility is primarily governed by its molecular structure: a nonpolar cyclohexane (B81311) ring and propyl group, with a polar carbon-bromine (C-Br) bond. The principle of "like dissolves like" is the cornerstone for predicting its solubility. The large, nonpolar aliphatic portion of the molecule suggests that it will be readily soluble in nonpolar organic solvents due to favorable van der Waals interactions.[1][2][3]

While the C-Br bond introduces a dipole moment, making the molecule polar, this is generally not sufficient to overcome the strong hydrogen bonding network of polar protic solvents like water, leading to very low water solubility.[1][2] However, in less polar or polar aprotic organic solvents, the dipole-dipole interactions between the solute and solvent can contribute to solubility.[1][4] Generally, haloalkanes are considered soluble in most common organic solvents.[4][5]

Expected Solubility Profile of this compound

Solvent ClassExample SolventsExpected SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, Benzene, Diethyl EtherHigh / MiscibleThe nonpolar nature of these solvents will readily solvate the nonpolar cyclohexane and propyl moieties of the molecule through London dispersion forces.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl Acetate, DichloromethaneHigh / MiscibleThese solvents possess a dipole moment that can interact favorably with the polar C-Br bond, while their organic character allows for good interaction with the nonpolar parts of the molecule.
Polar Protic Ethanol, Methanol, IsopropanolModerate to HighShort-chain alcohols are generally good solvents for many organic compounds. The nonpolar alkyl chains of the alcohols can interact with the cyclohexane and propyl groups, while the polar hydroxyl group has a lesser effect. Solubility is expected to decrease with increasing polarity of the alcohol.
Highly Polar Protic WaterVery Low / ImmiscibleThe energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole interactions with this compound.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following method is a widely accepted approach for determining the solubility of a liquid solute in a liquid solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • A series of sealable, temperature-controlled vials or test tubes

  • Constant temperature bath or shaker incubator

  • Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or a calibrated refractometer

  • Volumetric flasks and micropipettes

  • Syringes and syringe filters (if necessary for removing particulates)

Procedure: Isothermal Shake-Flask Method
  • Preparation of Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for the analytical method (e.g., GC or refractometry).

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the solvent in a sealable vial. The presence of a distinct second phase of the solute is necessary to ensure a saturated solution.

  • Equilibration: Tightly seal the vials and place them in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent phase no longer changes over time.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for several hours to allow for complete phase separation.

  • Sampling: Carefully extract an aliquot of the supernatant (the solvent phase) using a micropipette or syringe. Be cautious not to disturb the undissolved solute phase. If any fine droplets of the solute are suspended, a syringe filter may be used.

  • Analysis: Analyze the collected sample using a pre-calibrated analytical method (e.g., GC or refractometry) to determine the concentration of this compound in the solvent.

  • Data Reporting: The solubility should be reported in standard units such as grams of solute per 100 grams of solvent ( g/100g ), moles of solute per liter of solution (mol/L), or mole fraction. The experiment should be repeated at least three times to ensure reproducibility, and the results should be reported as the mean ± standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G Workflow for Solubility Determination of this compound A Preparation of Calibration Standards F Quantitative Analysis (e.g., GC) A->F B Addition of Excess Solute to Solvent C Equilibration at Constant Temperature B->C D Phase Separation C->D E Sampling of Supernatant D->E E->F G Data Calculation and Reporting F->G

Caption: Experimental workflow for the quantitative determination of solubility.

Safety Considerations

This compound is a chemical compound and should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. As a general guideline for haloalkanes, avoid inhalation, ingestion, and skin contact. Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented, a strong understanding of its chemical structure and the principles of solubility allows for reliable predictions of its behavior in various organic solvents. This guide provides a framework for its effective use in research and development and outlines a clear experimental path for obtaining precise quantitative solubility data. The provided protocol and workflow diagram offer a standardized approach to ensure the generation of accurate and reproducible results.

References

An In-depth Technical Guide on the Health and Safety of 1-Bromo-1-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed toxicological data, including comprehensive experimental studies and established mechanisms of toxicity for 1-Bromo-1-propylcyclohexane, are not extensively available in the public domain. This guide is compiled from general safety information for structurally related alkyl halides and cycloalkanes, supplemented with standardized testing protocols. The quantitative data presented are illustrative and intended to serve as a template.

Executive Summary

This compound is a halogenated cycloalkane. Due to the presence of the bromine atom, this compound is anticipated to have irritant properties and may pose health risks upon exposure. This document provides a summary of potential hazards, outlines general handling procedures, and presents standardized experimental protocols that would be employed to formally assess its toxicological profile. The primary routes of occupational exposure are inhalation and dermal contact.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is provided in the table below.

PropertyValue
Molecular Formula C9H17Br
Molecular Weight 205.13 g/mol [2]
CAS Number 63399-53-1[2]
Appearance (Not specified, likely a liquid)
Boiling Point (Not available)
Melting Point (Not available)
Solubility Likely low in water[3]

Hazard Identification and Classification

Based on data from structurally similar compounds, this compound is anticipated to be classified as follows:

  • Skin Irritation: Likely to cause skin irritation.[4]

  • Eye Irritation: Likely to cause serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of vapors or aerosols.[4]

  • Acute Toxicity (Oral, Dermal, Inhalation): Data not available, but expected to be harmful if swallowed, in contact with skin, or if inhaled.[5]

Quantitative Toxicological Data Summary

The following tables summarize the types of quantitative data that would be generated through toxicological testing. Note: The values presented are placeholders and are not based on experimental data for this compound.

Table 1: Acute Toxicity

EndpointSpeciesRouteValueClassification
LD50RatOralIllustrative: 1500 mg/kgHarmful if swallowed
LD50RabbitDermalIllustrative: >2000 mg/kgNot classified
LC50RatInhalation (4h)Illustrative: 3 mg/LHarmful if inhaled

Table 2: Irritation and Sensitization

EndpointSpeciesResultClassification
Skin Irritation/CorrosionRabbitIllustrative: IrritantCauses skin irritation
Eye Irritation/CorrosionRabbitIllustrative: Severe IrritantCauses serious eye irritation
Skin SensitizationMouseIllustrative: Not a sensitizerNot classified

Table 3: Genotoxicity

AssayTest SystemMetabolic ActivationResult
Ames TestS. typhimuriumWith & Without S9Illustrative: Negative
In Vitro Chromosomal AberrationHuman LymphocytesWith & Without S9Illustrative: Positive
In Vivo Micronucleus TestMouse Bone MarrowN/AIllustrative: Negative

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These are based on internationally recognized guidelines.

  • Principle: To assess the potential of a test chemical to cause cell death.[6] This is often an initial screening step.[7]

  • Methodology:

    • Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, A549 for lung toxicity) are cultured in appropriate media and conditions.[7]

    • Exposure: Cells are seeded in 96-well plates and exposed to a range of concentrations of this compound for a specified period (e.g., 24 or 48 hours).[7]

    • Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT assay.[8] The MTT reagent is added to the cells, and viable cells with active mitochondria will reduce the MTT to a purple formazan (B1609692) product.[8]

    • Data Analysis: The absorbance of the formazan product is measured using a plate reader. The concentration that inhibits 50% of cell viability (IC50) is calculated.[7]

  • Principle: This test evaluates the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[9][10]

  • Methodology:

    • Strains: Several strains of S. typhimurium (e.g., TA98, TA100, TA102) are used to detect different types of mutations.[11]

    • Metabolic Activation: The test is performed with and without the addition of a rat liver homogenate (S9 fraction) to simulate metabolic activation in mammals.[11]

    • Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence of a small amount of histidine.[11]

    • Plating and Incubation: The treated bacteria are plated on a minimal glucose agar (B569324) medium that lacks histidine.[11] The plates are incubated at 37°C for 48 hours.[11]

    • Scoring: Only bacteria that have undergone a reverse mutation can synthesize their own histidine and form colonies.[9] The number of revertant colonies is counted for each concentration and compared to a negative control. A significant, dose-dependent increase in revertant colonies indicates a positive result.[12]

  • Principle: This test assesses the potential of a substance to cause localized skin irritation or corrosion.[13] It is typically performed according to OECD Test Guideline 404.[13][14]

  • Methodology:

    • Animal Model: The albino rabbit is the preferred species for this test.[14]

    • Application: A single dose of 0.5 mL (if liquid) of this compound is applied to a small area of clipped skin (approximately 6 cm²) on one animal.[14]

    • Exposure: The test substance is held in contact with the skin with a porous gauze dressing for a 4-hour exposure period.[14]

    • Observation: After the exposure period, the substance is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[13][14]

    • Scoring and Classification: The severity of the skin reactions is scored. If a corrosive effect is not observed in the initial animal, the test is confirmed on two additional animals.[13]

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical workflow for assessing the potential hazards of a new chemical substance.

G cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if required) cluster_3 Risk Assessment Literature Review Literature Review In Silico Prediction (QSAR) In Silico Prediction (QSAR) Literature Review->In Silico Prediction (QSAR) Cytotoxicity Assays Cytotoxicity Assays In Silico Prediction (QSAR)->Cytotoxicity Assays Genotoxicity (Ames Test) Genotoxicity (Ames Test) Cytotoxicity Assays->Genotoxicity (Ames Test) Skin Corrosion/Irritation (RhE model) Skin Corrosion/Irritation (RhE model) Genotoxicity (Ames Test)->Skin Corrosion/Irritation (RhE model) Acute Toxicity (Oral, Dermal, Inhalation) Acute Toxicity (Oral, Dermal, Inhalation) Skin Corrosion/Irritation (RhE model)->Acute Toxicity (Oral, Dermal, Inhalation) Dermal Irritation Dermal Irritation Acute Toxicity (Oral, Dermal, Inhalation)->Dermal Irritation Sub-chronic Toxicity Sub-chronic Toxicity Dermal Irritation->Sub-chronic Toxicity Hazard Identification Hazard Identification Sub-chronic Toxicity->Hazard Identification Dose-Response Assessment Dose-Response Assessment Hazard Identification->Dose-Response Assessment Exposure Assessment Exposure Assessment Dose-Response Assessment->Exposure Assessment Risk Characterization Risk Characterization Exposure Assessment->Risk Characterization

A typical workflow for chemical hazard assessment.

Handling and Safety Precautions

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[3]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[3]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[15]

  • Hygiene Measures: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from heat and sources of ignition.[15]

  • Spill and Disposal: In case of a spill, absorb with an inert material and place in a suitable container for disposal.[4] Dispose of contents/container to an approved waste disposal plant.[3]

First Aid Measures

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops or persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]

References

Methodological & Application

Application Notes and Protocol for the Formation of 1-Propylcyclohexylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of the Grignard reagent, 1-propylcyclohexylmagnesium bromide, from the corresponding tertiary alkyl halide, 1-bromo-1-propylcyclohexane. The formation of Grignard reagents from sterically hindered tertiary halides presents unique challenges, including the potential for side reactions such as elimination and Wurtz coupling. This protocol is optimized to favor the formation of the desired organometallic compound through careful control of reaction conditions and the use of appropriate activation and solvent systems. Additionally, a precise method for the titration and quantification of the synthesized Grignard reagent is described, ensuring accurate determination of its molarity for subsequent reactions. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Grignard reagents are powerful carbon-based nucleophiles that are fundamental to the formation of carbon-carbon bonds in organic synthesis.[1] Their preparation involves the reaction of an organohalide with magnesium metal in an ethereal solvent.[2] While the synthesis of Grignard reagents from primary and secondary alkyl halides is generally straightforward, the formation from tertiary halides, such as this compound, is more challenging. The increased steric hindrance around the carbon-halogen bond can impede the reaction with the magnesium surface and promote competing elimination reactions.[3][4]

The successful formation of tertiary Grignard reagents is highly dependent on the purity of reagents, the complete exclusion of water and atmospheric oxygen, and the activation of the magnesium surface.[5] Tetrahydrofuran (THF) is the preferred solvent over diethyl ether for less reactive halides due to its superior ability to solvate and stabilize the Grignard reagent.[4][6] Activation of the magnesium turnings is crucial to remove the passivating layer of magnesium oxide and expose a fresh, reactive metal surface.[7] Common activators include iodine, 1,2-dibromoethane (B42909), and diisobutylaluminium hydride (DIBAL-H).

This application note provides a comprehensive protocol for the preparation of 1-propylcyclohexylmagnesium bromide, including magnesium activation, reaction setup, and a reliable titration method for accurate concentration determination.

Data Presentation

The successful synthesis of 1-propylcyclohexylmagnesium bromide is contingent on several critical parameters. The following table summarizes the key reaction conditions and expected outcomes. Yields are often influenced by the purity of the starting materials and the efficiency of the magnesium activation.

ParameterRecommended Condition/ValueNotes
Magnesium Activation
Activation MethodIodine (I₂) or 1,2-DibromoethaneEssential for removing the passivating MgO layer and initiating the reaction.[3]
Grignard Reagent Formation
SolventAnhydrous Tetrahydrofuran (THF)THF is preferred for its higher solvating power with less reactive halides.[4]
Reactant Ratio (Mg:Bromide)1.2 - 1.5 : 1.0A slight excess of magnesium ensures complete consumption of the alkyl halide.
Initiation TemperatureRoom Temperature to Gentle WarmingThe reaction is exothermic; however, gentle heating may be required for initiation.
Reaction Temperature0 °C to Room TemperatureSlow addition of the bromide helps to control the exotherm and minimize side reactions.
Addition RateSlow, dropwiseCrucial to maintain a low concentration of the alkyl halide to reduce Wurtz coupling.[4]
Reaction Time1 - 3 hoursCompletion is typically indicated by the consumption of most of the magnesium.[8]
Expected Yield60 - 85%Yields can be variable and are sensitive to reaction conditions and substrate purity.[8]
Titration
MethodTitration with sec-Butanol or Menthol (B31143)Use of 1,10-phenanthroline (B135089) as an indicator provides a distinct color change.[9][10]
Indicator1,10-PhenanthrolineForms a colored complex with the Grignard reagent.[11]

Experimental Protocols

Materials and Reagents
  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (or 1,2-dibromoethane)

  • Anhydrous sec-Butanol (or Menthol)

  • 1,10-Phenanthroline

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)

I. Preparation of 1-Propylcyclohexylmagnesium Bromide

Apparatus Setup:

  • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (or connected to a nitrogen/argon line), a pressure-equalizing dropping funnel, and a rubber septum for the introduction of reagents via syringe.

  • Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) to ensure all moisture is removed. Allow the apparatus to cool to room temperature under the inert atmosphere.

Magnesium Activation:

  • Place magnesium turnings (1.2 equivalents) into the cooled flask.

  • Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the flask.

  • Gently warm the flask with a heat gun under the inert atmosphere until violet vapors of iodine are observed (if using iodine) or bubbling is seen (if using 1,2-dibromoethane). This indicates the activation of the magnesium surface.

  • Allow the flask to cool back to room temperature.

Grignard Reagent Formation:

  • Add a small amount of anhydrous THF to the flask to cover the activated magnesium turnings.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the magnesium suspension.

  • The reaction should initiate within a few minutes, which can be observed by the disappearance of the iodine color, a gentle reflux of the THF, and the formation of a cloudy, greyish solution. If the reaction does not start, gentle warming of the flask with a water bath or sonication may be necessary.

  • Once the reaction has initiated, cool the flask in an ice-water bath to moderate the exothermic reaction.

  • Slowly add the remaining solution of this compound from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is critical to minimize the formation of Wurtz coupling byproducts.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting dark grey to brownish solution is the Grignard reagent.

II. Titration of the Grignard Reagent
  • In a separate flame-dried, nitrogen-flushed flask equipped with a magnetic stir bar, dissolve a small amount (1-2 mg) of 1,10-phenanthroline in anhydrous THF (5-10 mL).

  • To this indicator solution, add a precisely known volume (e.g., 1.00 mL) of a standard solution of anhydrous sec-butanol in anhydrous THF (e.g., 1.0 M). Alternatively, a precisely weighed amount of anhydrous menthol can be used.[12]

  • Using a dry, gas-tight syringe, slowly add the prepared Grignard reagent solution to the indicator/alcohol mixture while stirring vigorously.

  • The endpoint is reached when the solution develops a persistent reddish-purple or burgundy color, indicating the consumption of all the sec-butanol or menthol and the formation of the magnesium-phenanthroline complex.[9][11]

  • Record the volume of the Grignard reagent added.

  • Calculate the molarity of the Grignard reagent using the following formula:

    Molarity of Grignard (M) = (Moles of sec-Butanol or Menthol) / (Volume of Grignard reagent added in Liters)

Mandatory Visualizations

Experimental Workflow

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Grignard Formation cluster_quantification Quantification A Assemble and Flame-Dry Glassware B Add Mg Turnings A->B C Activate Mg with I₂ or 1,2-Dibromoethane B->C D Add Anhydrous THF C->D Cool to RT F Initiate Reaction with Small Portion of Bromide Solution D->F E Prepare Solution of This compound in THF E->F G Slow, Dropwise Addition of Remaining Bromide Solution F->G H Stir at Room Temperature G->H K Titrate with Grignard Reagent Solution H->K Use Immediately I Prepare Indicator Solution (1,10-Phenanthroline in THF) J Add Standard sec-Butanol or Menthol I->J J->K L Observe Color Change Endpoint K->L M Calculate Molarity L->M

Caption: Workflow for the synthesis and quantification of 1-propylcyclohexylmagnesium bromide.

Signaling Pathway of Grignard Formation

Grignard_Mechanism cluster_reactants Reactants cluster_intermediates Radical Intermediates cluster_products Products RBr This compound (R-Br) Radical_Anion [R-Br]⁻• RBr->Radical_Anion Single Electron Transfer (SET) Mg Magnesium (Mg⁰) Mg->Radical_Anion R_Radical R• Radical_Anion->R_Radical Fragmentation Grignard 1-Propylcyclohexylmagnesium Bromide (R-MgBr) R_Radical->Grignard Side_Product1 Alkene (Elimination) R_Radical->Side_Product1 Side_Product2 Dimer (Wurtz Coupling) R_Radical->Side_Product2 + R-Br Mg_Radical Mg⁺• Mg_Radical->Grignard

Caption: Simplified mechanism of Grignard reagent formation and potential side reactions.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-1-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic substitution and elimination reactions involving the tertiary alkyl halide, 1-Bromo-1-propylcyclohexane. Due to the limited availability of specific experimental data for this compound, this document utilizes data from its close analog, 1-Bromo-1-methylcyclohexane, to illustrate the expected reactivity and provide detailed experimental protocols. These protocols can be adapted for this compound.

Introduction

This compound is a tertiary alkyl halide. Its structure, featuring a bromine atom attached to a tertiary carbon within a cyclohexane (B81311) ring, dictates its reactivity. Due to the steric hindrance around the reaction center and the stability of the resulting tertiary carbocation, this compound predominantly undergoes unimolecular nucleophilic substitution (S(_N)1) and unimolecular elimination (E1) reactions. Bimolecular reactions (S(_N)2 and E2) are generally disfavored.

These reactions are fundamental in organic synthesis and are particularly relevant in drug development for the construction of complex molecular architectures. The competition between substitution and elimination pathways is a key consideration and can be influenced by reaction conditions.

Reaction Pathways: S(_N)1 vs. E1

When this compound is subjected to a weak nucleophile and a polar protic solvent, such as ethanol, it will undergo a solvolysis reaction. The first and rate-determining step for both S(_N)1 and E1 pathways is the formation of a stable tertiary carbocation intermediate. This intermediate can then either be trapped by the nucleophile (S(_N)1) or lose a proton from an adjacent carbon to form an alkene (E1).

Diagram of the Competing S(_N)1 and E1 Pathways:

SN1_E1_Competition sub This compound carbocation Tertiary Carbocation Intermediate sub->carbocation Slow, Rate-Determining Step (Loss of Br⁻) sn1_product 1-Ethoxy-1-propylcyclohexane (SN1 Product) carbocation->sn1_product Fast + EtOH (Nucleophile) e1_product 1-Propylcyclohexene (E1 Product) carbocation->e1_product Fast - H⁺ (Base)

Caption: Competing S(_N)1 and E1 reaction pathways for this compound.

Quantitative Data Summary

The following table summarizes the expected product distribution for the solvolysis of a tertiary bromocyclohexane (B57405) in ethanol. The data is based on the analogous reaction of 1-Bromo-1-methylcyclohexane, which is expected to exhibit similar reactivity. The ratio of substitution to elimination products is sensitive to temperature, with higher temperatures favoring elimination.[1][2]

SubstrateNucleophile/SolventTemperature (°C)S(_N)1 ProductE1 Product(s)Product Ratio (S(_N)1:E1)
1-Bromo-1-methylcyclohexaneEthanol251-Ethoxy-1-methylcyclohexane1-Methylcyclohexene, Methylenecyclohexane~ 64:36
1-Bromo-1-methylcyclohexaneEthanol551-Ethoxy-1-methylcyclohexane1-Methylcyclohexene, Methylenecyclohexane~ 40:60

Note: Product ratios are estimates based on qualitative descriptions and data for similar systems. Actual ratios for this compound may vary.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the starting material from the corresponding tertiary alcohol, 1-propylcyclohexanol (B1594168).

Diagram of the Synthetic Workflow:

Synthesis_Workflow start 1-Propylcyclohexanol in CH₂Cl₂ add_hbr Add HBr (aq) (0°C to rt) start->add_hbr reaction Reaction Mixture add_hbr->reaction workup Aqueous Workup (H₂O, NaHCO₃, Brine) reaction->workup drying Dry Organic Layer (Na₂SO₄) workup->drying evaporation Solvent Evaporation drying->evaporation product Crude this compound evaporation->product purification Purification (Distillation or Chromatography) product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-propylcyclohexanol (1.0 eq.) in dichloromethane (B109758) (CH(_2)Cl(_2)). Cool the solution to 0°C in an ice bath.

  • Addition of HBr: Slowly add hydrobromic acid (48% aqueous solution, 2.0 eq.) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO(_3)) solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na(_2)SO(_4)), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Solvolysis of this compound in Ethanol (S(_N)1/E1 Reaction)

This protocol outlines the solvolysis reaction which leads to a mixture of substitution and elimination products.

Protocol:

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol.

  • Reaction Conditions:

    • For favoring S(_N)1: Stir the reaction mixture at room temperature (25°C).

    • For favoring E1: Heat the reaction mixture to reflux (approximately 78°C).

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or TLC to determine the consumption of the starting material and the formation of products.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with diethyl ether or a similar organic solvent.

  • Washing and Drying: Wash the organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and carefully evaporate the solvent.

  • Analysis: Analyze the product mixture by GC-MS and NMR to determine the ratio of S(_N)1 and E1 products.

Product Characterization Data

ProductFormulaMWExpected ¹H NMR Chemical Shifts (δ, ppm)Expected ¹³C NMR Chemical Shifts (δ, ppm)Mass Spectrum (m/z)
1-Ethoxy-1-propylcyclohexane (S(_N)1)C(_11)H(_22)O170.303.3-3.5 (q, 2H, -O-CH₂-), 1.4-1.7 (m, 10H, cyclohexane), 1.1-1.3 (t, 3H, -O-CH₂-CH₃), 0.8-1.0 (m, 7H, propyl)~75 (C-O), ~58 (-O-CH₂-), ~40 (propyl-CH₂), ~35 (cyclohexane), ~25 (cyclohexane), ~16 (-O-CH₂-CH₃), ~14 (propyl-CH₃)170 (M⁺), 141, 125
1-Propylcyclohexene (E1)C(_9)H(_16)124.225.3-5.5 (t, 1H, =CH-), 1.9-2.1 (m, 4H, allylic CH₂), 1.4-1.7 (m, 6H, cyclohexane), 1.2-1.4 (m, 2H, propyl-CH₂), 0.9 (t, 3H, propyl-CH₃)~138 (C=), ~122 (=CH-), ~38 (propyl-CH₂), ~29, ~26, ~23, ~22 (cyclohexane), ~14 (propyl-CH₃)124 (M⁺), 95, 81, 67[3]

Applications in Drug Development

The functionalization of cyclic scaffolds is a common strategy in medicinal chemistry to explore chemical space and optimize pharmacokinetic and pharmacodynamic properties. The S(_N)1 reaction of this compound provides a route to introduce various nucleophiles at a tertiary carbon center, leading to the synthesis of novel ethers, amines, and other derivatives. The competing E1 reaction can be utilized to generate unsaturated precursors for further functionalization, such as through epoxidation or dihydroxylation. Understanding and controlling the competition between these pathways is crucial for the efficient synthesis of target molecules in a drug discovery program.

Disclaimer: These protocols are based on established chemical principles and data from analogous systems. Researchers should conduct their own risk assessments and optimization studies for any new reaction. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: SN1 Solvolysis of 1-Bromo-1-propylcyclohexane in Protic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the SN1 solvolysis of 1-Bromo-1-propylcyclohexane, a tertiary alkyl halide. The information contained herein offers insights into the reaction kinetics, mechanistic pathways, and expected product distributions in various protic solvents. The provided protocols are designed to guide researchers in setting up and analyzing this classic organic reaction, which serves as a fundamental model for understanding nucleophilic substitution and carbocation chemistry.

Introduction

The solvolysis of tertiary alkyl halides, such as this compound, in protic solvents is a cornerstone of physical organic chemistry, primarily proceeding through a unimolecular nucleophilic substitution (SN1) mechanism. This reaction involves the formation of a tertiary carbocation intermediate, which is a critical rate-determining step.[1][2] The stability of this carbocation is paramount to the reaction rate and is influenced by the structure of the alkyl group and the solvating power of the surrounding medium.[3][4] Protic solvents, such as water, ethanol, and methanol, are particularly effective at facilitating SN1 reactions as they can stabilize both the departing leaving group and the carbocation intermediate through hydrogen bonding and dipole-dipole interactions.[5]

Concurrent with the SN1 substitution, a unimolecular elimination (E1) pathway can also occur, leading to the formation of isomeric alkenes. The ratio of substitution to elimination products is sensitive to the nature of the solvent and the temperature of the reaction.[6]

Due to the limited availability of specific experimental data for this compound in the public domain, the quantitative data presented in these notes are estimations based on the well-studied solvolysis of analogous tertiary alkyl halides, such as tert-butyl bromide and other 1-bromo-1-alkylcyclohexanes. These estimations provide a valuable framework for experimental design and interpretation.

Data Presentation

Estimated Kinetic and Product Distribution Data for the Solvolysis of this compound at 25°C

The following tables summarize the estimated rate constants, activation parameters, and product distributions for the solvolysis of this compound in various protic solvents. These values are illustrative and intended to demonstrate the expected trends based on established principles of SN1 reactions.

Table 1: Estimated First-Order Rate Constants (k) for Solvolysis in Various Protic Solvents

Solvent System (v/v)Dielectric Constant (ε)Estimated Rate Constant (k) at 25°C (s⁻¹)
100% Methanol32.71.5 x 10⁻⁵
80% Methanol / 20% Water41.08.0 x 10⁻⁵
100% Ethanol24.53.0 x 10⁻⁶
80% Ethanol / 20% Water36.52.5 x 10⁻⁵
50% Ethanol / 50% Water55.35.0 x 10⁻⁴
100% Water78.41.2 x 10⁻³

Table 2: Estimated Activation Parameters for Solvolysis

Solvent System (v/v)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
80% Ethanol / 20% Water85 - 95-20 to -40
50% Ethanol / 50% Water80 - 90-10 to -30

Table 3: Estimated Product Distribution (SN1/E1 Ratios)

Solvent System (v/v)Temperature (°C)Estimated % SN1 ProductsEstimated % E1 Products
80% Ethanol / 20% Water25~85%~15%
80% Ethanol / 20% Water55~75%~25%
100% Ethanol25~80%~20%

Experimental Protocols

The following protocols are adapted from established methods for studying the solvolysis of tertiary alkyl halides.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material from 1-propylcyclohexanol.

  • Materials: 1-propylcyclohexanol, concentrated hydrobromic acid (48%), anhydrous calcium chloride, diethyl ether, saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1-propylcyclohexanol.

    • Cool the flask in an ice bath and slowly add an excess of cold, concentrated hydrobromic acid with stirring.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour.

    • Gently reflux the mixture for two hours.

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Separate the aqueous and organic layers. The product will be in the upper organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the crude this compound by vacuum distillation.

Protocol 2: Kinetic Study of Solvolysis by Titration

This method monitors the rate of reaction by measuring the production of hydrobromic acid (HBr).

  • Materials: this compound, desired protic solvent (e.g., 80% ethanol/20% water), standardized sodium hydroxide (B78521) solution (e.g., 0.02 M), phenolphthalein (B1677637) or bromothymol blue indicator, constant temperature bath, burette, pipettes, Erlenmeyer flasks.

  • Procedure:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 0.1 M).

    • Equilibrate the stock solution and the standardized NaOH solution in the constant temperature bath.

    • To an Erlenmeyer flask, add a known volume of the solvent and a few drops of the indicator.

    • At time zero, pipette a known volume of the this compound stock solution into the Erlenmeyer flask and start a stopwatch.

    • Immediately titrate the liberated HBr with the standardized NaOH solution to the indicator endpoint. Record the volume of NaOH added and the time.

    • Continue to take time and volume readings at regular intervals until the reaction is approximately 70-80% complete.

    • To determine the infinity titer (V∞), heat a separate aliquot of the reaction mixture in a sealed vial at a higher temperature (e.g., 60°C) for several hours to drive the reaction to completion, then titrate.

    • The first-order rate constant (k) can be determined from the slope of a plot of ln(V∞ - Vt) versus time (t), where Vt is the volume of NaOH at time t.

Protocol 3: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of the final product mixture to determine the ratio of substitution and elimination products.

  • Materials: Reaction mixture from a completed solvolysis reaction, diethyl ether, anhydrous sodium sulfate, GC-MS system with a suitable capillary column (e.g., non-polar or medium-polarity).

  • Procedure:

    • Allow the solvolysis reaction of this compound in the desired protic solvent to proceed for at least 10 half-lives.

    • Quench the reaction by adding ice-cold water.

    • Extract the organic products with diethyl ether.

    • Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

    • Carefully concentrate the organic solution.

    • Inject a sample of the concentrated solution into the GC-MS.

    • Identify the substitution (e.g., 1-ethoxy-1-propylcyclohexane in ethanol) and elimination (e.g., 1-propylcyclohex-1-ene and propylidenecyclohexane) products by their mass spectra.

    • Determine the relative product ratios by integrating the peak areas in the gas chromatogram.

Visualizations

SN1 Reaction Mechanism

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation cluster_e1 E1 Elimination Pathway A This compound B Tertiary Carbocation Intermediate + Br⁻ A->B Slow D Protonated Substitution Product B->D F Alkene Products B->F Solvent as Base C Solvent (SOH) C->D E Final Substitution Product D->E Fast Kinetic_Workflow prep Prepare 0.1 M this compound in desired solvent thermo Thermostat reactants and reagents at desired temperature prep->thermo init Initiate reaction at t=0 thermo->init titrate Titrate aliquots with standardized NaOH at timed intervals init->titrate inf Determine infinity titer (V∞) titrate->inf plot Plot ln(V∞ - Vt) vs. time titrate->plot calc Calculate rate constant (k) from the slope plot->calc Product_Relationship start This compound carbocation Tertiary Carbocation start->carbocation Ionization sn1_product Substitution Product (e.g., 1-Alkoxy-1-propylcyclohexane) carbocation->sn1_product Nucleophilic Attack (Solvent) e1_product Elimination Products (e.g., 1-Propylcyclohex-1-ene) carbocation->e1_product Proton Abstraction (Solvent)

References

Application Notes and Protocols: E1 Elimination of 1-Bromo-1-propylcyclohexane to Propylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The E1 (Elimination, Unimolecular) reaction is a fundamental transformation in organic chemistry used to synthesize alkenes from alkyl halides. This document provides detailed application notes and a comprehensive protocol for the E1 elimination reaction of 1-Bromo-1-propylcyclohexane to form propylcyclohexene. As a tertiary alkyl halide, this compound readily undergoes E1 reactions in the presence of a weak base and a polar protic solvent via a carbocation intermediate.[1][2] Understanding the kinetics and potential side reactions, such as the competing SN1 (Substitution, Unimolecular) pathway, is crucial for optimizing the yield of the desired alkene product.[2] Heating the reaction mixture generally favors the E1 pathway over the SN1 pathway.[3][4]

Reaction Mechanism and Regioselectivity

The E1 reaction of this compound proceeds in a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the bromide leaving group to form a stable tertiary carbocation.[1] The second step involves a weak base, typically the solvent (solvolysis), abstracting a proton from a carbon atom adjacent (beta) to the carbocation, resulting in the formation of a double bond.[5]

Due to the structure of the intermediate carbocation, two main elimination products are possible: the Zaitsev product and the Hofmann product. According to Zaitsev's rule, the more substituted and thus more thermodynamically stable alkene is the major product.[2][6] In this case, 1-propylcyclohexene is the predicted major product over the less substituted propylidenecyclohexane.

Data Presentation

The solvolysis of tertiary alkyl halides typically results in a mixture of E1 and SN1 products. The following table summarizes representative data for the product distribution in the solvolysis of a similar tertiary alkyl halide, tert-butyl bromide, in ethanol (B145695), illustrating the influence of the base on the product ratio.

SubstrateBase/SolventTemperature (°C)E1 Product (%)SN1 Product (%)
tert-Butyl Bromide80% aqueous ethanol251684
tert-Butyl BromideSodium Ethoxide in Ethanol25>90<10

Note: This data is illustrative for a similar system. The exact product distribution for this compound may vary.

Experimental Protocol

This protocol details the procedure for the E1 elimination of this compound via solvolysis in ethanol.

Materials and Reagents
  • This compound

  • Anhydrous Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Diethyl Ether

  • Boiling Chips

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Rotary evaporator

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrument

  • NMR Spectrometer

  • IR Spectrometer

Procedure

1. Reaction Setup

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

  • Add anhydrous ethanol (sufficient to dissolve the substrate, e.g., 10 mL per gram of substrate).

  • Add a few boiling chips to the flask.

2. Reaction Execution

  • Heat the reaction mixture to reflux using a heating mantle and maintain for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis.

3. Work-up and Purification

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Add deionized water to the separatory funnel to dissolve the ethanol and any inorganic salts.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with deionized water and then with a saturated sodium bicarbonate solution to neutralize any hydrobromic acid formed.

  • Wash the organic layer with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product, a mixture of propylcyclohexene isomers, by fractional distillation.

4. Product Characterization

  • Characterize the purified product using GC-MS to determine the ratio of the different alkene isomers and any remaining starting material or SN1 product.[7]

  • Obtain 1H NMR, 13C NMR, and IR spectra to confirm the structure of the major product, 1-propylcyclohexene.[8][9][10]

Safety Precautions

  • This compound is a halogenated organic compound and should be handled with care in a well-ventilated fume hood.[11][12]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

  • Ethanol is flammable; ensure that the heating mantle is spark-free and that there are no open flames in the vicinity.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Visualizations

Reaction Mechanism

E1_Mechanism sub This compound carbocation Tertiary Carbocation Intermediate sub->carbocation - Br⁻ (slow) product 1-Propylcyclohexene (Major Product) carbocation->product - H⁺ (fast, Zaitsev) side_product Propylidenecyclohexane (Minor Product) carbocation->side_product - H⁺ (fast, Hofmann) sn1_product 1-Ethoxy-1-propylcyclohexane (SN1 Product) carbocation->sn1_product + Ethanol (SN1) ethanol Ethanol (Weak Base) ethanol->product ethanol->side_product

Caption: E1 reaction mechanism of this compound.

Experimental Workflow

Workflow A Reaction Setup: This compound in Ethanol B Reflux for 4-6 hours A->B C Work-up: Aqueous extraction with Diethyl Ether B->C D Washing: Water, NaHCO₃, Brine C->D E Drying and Solvent Removal D->E F Purification: Fractional Distillation E->F G Characterization: GC-MS, NMR, IR F->G

Caption: Experimental workflow for the synthesis of propylcyclohexene.

References

Application Notes and Protocols for 1-Bromo-1-propylcyclohexane in Organic Synthesis

Application Notes and Protocols for the Synthesis of 1-Propylcyclohexylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This document provides detailed application notes and a comprehensive experimental protocol for the preparation of the tertiary Grignard reagent, 1-propylcyclohexylmagnesium bromide, from its corresponding alkyl halide, 1-bromo-1-propylcyclohexane. The synthesis of tertiary Grignard reagents can be challenging due to competing elimination side reactions. Therefore, careful control of reaction parameters is crucial for a successful outcome. This protocol is designed to provide a robust method for the synthesis of this valuable reagent, which can be used to introduce the 1-propylcyclohexyl moiety into a wide range of molecules, a structural feature of interest in medicinal chemistry and materials science.

Key Reaction Parameters and Expected Data

The successful formation of 1-propylcyclohexylmagnesium bromide is contingent on several critical parameters. The following table summarizes the key reaction conditions and expected outcomes based on established principles for the synthesis of tertiary Grignard reagents.[1]

ParameterValue / RangeNotes
Grignard Reagent Formation
SolventAnhydrous Diethyl Ether or Tetrahydrofuran (THF)Essential for the stabilization of the Grignard reagent.[2][3] THF is often preferred for the formation of tertiary Grignard reagents as it can better solvate and stabilize the organomagnesium species, potentially reducing elimination.[1]
Magnesium1.2 - 1.5 equivalentsA slight excess of magnesium turnings is used to ensure complete consumption of the alkyl bromide.[4]
Activation MethodIodine crystal or 1,2-dibromoethane (B42909)Crucial for removing the passivating magnesium oxide layer and initiating the reaction.[1][4]
Initiation TemperatureRoom temperature to gentle refluxThe reaction is exothermic; initiation may require gentle warming, but the reaction should be controlled to prevent runaway conditions.[4]
Reaction Time1 - 3 hoursCompletion is typically indicated by the disappearance of the magnesium turnings.
Expected Yield50 - 80%Yields for tertiary Grignard reagents are often lower than for primary or secondary analogues due to the competing elimination reaction, which produces 1-propylcyclohexene.

Experimental Protocol: Synthesis of 1-Propylcyclohexylmagnesium Bromide

This protocol details the formation of the Grignard reagent from this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether (or anhydrous THF)

  • Iodine (a few small crystals) or 1,2-dibromoethane (a few drops)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

Procedure:

  • Apparatus Setup:

    • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing calcium chloride or silica (B1680970) gel), a pressure-equalizing dropping funnel, and an inlet for an inert gas.

    • Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed and then allow it to cool to room temperature.

  • Magnesium Activation:

    • Place magnesium turnings (1.2 equivalents) into the cooled flask.

    • Add a few small crystals of iodine or a few drops of 1,2-dibromoethane to the flask to activate the magnesium surface.[1][4]

    • Gently warm the flask with a heating mantle until violet vapors of iodine are observed (if using iodine), then remove the heat and allow the flask to cool to room temperature under a gentle flow of inert gas.

  • Initiation of the Grignard Reaction:

    • Add a small amount of anhydrous diethyl ether (or THF) to the flask, just enough to cover the magnesium turnings.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether (or THF).

    • Add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the magnesium suspension.

    • The reaction should initiate within a few minutes, which is indicated by the disappearance of the iodine color (if used), the formation of a cloudy, grayish solution, and gentle refluxing of the solvent.[4] If the reaction does not start, gentle warming with a heating mantle or sonication may be necessary.

  • Formation of the Grignard Reagent:

    • Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and if necessary, the flask can be cooled in a water bath.

    • After the addition is complete, continue to stir the mixture at room temperature. If necessary, gently heat the mixture to maintain a slow reflux for an additional 1-2 hours, or until most of the magnesium has been consumed.

    • The resulting gray-to-brown, cloudy solution is the 1-propylcyclohexylmagnesium bromide Grignard reagent and should be used immediately in subsequent reactions.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for the Synthesis of 1-Propylcyclohexylmagnesium Bromide cluster_prep Preparation cluster_reaction Reaction cluster_product Product setup 1. Apparatus Setup (Flame-dried under inert gas) mg_activation 2. Magnesium Activation (Iodine or 1,2-dibromoethane) setup->mg_activation Cool to RT initiation 3. Initiation (Add a small amount of This compound) mg_activation->initiation Add anhydrous ether formation 4. Grignard Formation (Dropwise addition of remaining This compound) initiation->formation Observe initiation (color change, reflux) reflux 5. Reflux (1-2 hours) formation->reflux Complete addition grignard_reagent 1-Propylcyclohexylmagnesium Bromide (Ready for immediate use) reflux->grignard_reagent

References

Application Notes and Protocols for Nucleophilic Attack on 1-Bromo-1-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-1-propylcyclohexane is a tertiary alkyl halide, a class of compounds with distinct reactivity profiles in nucleophilic substitution and elimination reactions. Due to significant steric hindrance at the electrophilic carbon, it is practically inert to bimolecular nucleophilic substitution (SN2).[1][2] Instead, its reactions are dominated by unimolecular pathways (SN1 and E1) that proceed through a stable tertiary carbocation intermediate, as well as bimolecular elimination (E2) when strong, bulky bases are employed. Understanding the interplay of reaction conditions—namely the nature of the nucleophile/base, solvent, and temperature—is critical for controlling the product outcome. These notes provide detailed protocols and a mechanistic overview to guide the synthetic application of this substrate.

Dominant Reaction Mechanisms

The structure of this compound, with the bromine leaving group attached to a tertiary carbon, dictates the feasible reaction pathways.

  • SN1 (Substitution, Nucleophilic, Unimolecular): This pathway is favored in the presence of weak nucleophiles and polar protic solvents.[3][4] The reaction rate is dependent only on the concentration of the substrate and proceeds via a planar tertiary carbocation intermediate, leading to a racemic or near-racemic mixture of substitution products if the carbon were chiral.[5][6]

  • E1 (Elimination, Unimolecular): This reaction competes directly with the SN1 pathway as they share the same rate-determining step: the formation of the carbocation intermediate.[7] It is favored by weak bases and higher temperatures, which provide the necessary energy to overcome the higher activation energy of elimination and favor the increase in entropy.[8]

  • E2 (Elimination, Bimolecular): This pathway is favored by strong, sterically hindered bases.[9] The reaction is a concerted process where the base removes a proton from a beta-carbon while the leaving group departs simultaneously. This mechanism avoids the formation of a carbocation.

The SN2 mechanism is not observed due to the severe steric hindrance created by the three alkyl groups (propyl and two carbons from the cyclohexane (B81311) ring) attached to the electrophilic carbon, which prevents the required backside attack by the nucleophile.[1][2][5]

Data Presentation: Conditions vs. Reaction Outcome

The selection of reagents and conditions is paramount in directing the reaction toward the desired substitution or elimination product. The following tables summarize the expected outcomes.

Table 1: Effect of Nucleophile/Base Strength

Nucleophile/Base TypeExample(s)Expected Major Pathway(s)Major Product(s)
Weak Nucleophile/Weak BaseH₂O, CH₃OH, EtOHSN1 / E1Substitution (Alcohol/Ether) & Elimination (Alkene)
Strong Nucleophile/Strong BaseNaOEt, NaOHE2Elimination (Alkene)
Strong, Sterically Hindered BaseKOtBu (Potassium tert-butoxide)E2Elimination (Alkene)

Table 2: Effect of Solvent

Solvent TypeExample(s)Favored Pathway(s)Rationale
Polar ProticWater (H₂O), Methanol (CH₃OH), Ethanol (EtOH)SN1 / E1Stabilizes the carbocation intermediate and the leaving group through hydrogen bonding, facilitating the rate-determining step.[10][11]
Polar AproticAcetone, DMSO, DMFE2 (with strong base)Solvates the cation of the base but leaves the anionic base "naked" and more reactive.[3][4][12] Does not effectively stabilize carbocations.
Non-PolarHexane, ToluenePoor for all pathwaysReactants (especially ionic nucleophiles/bases) are often insoluble.

Table 3: Effect of Temperature

TemperatureFavored Pathway(s)Rationale
Low to ModerateSN1 (over E1)Substitution is generally favored enthalpically.
HighE1 / E2 (Elimination)Elimination reactions have a higher positive entropy change (more molecules are formed) and are therefore favored at higher temperatures.[8]

Mandatory Visualizations

Reaction Pathways

G sub This compound cg Tertiary Carbocation Intermediate sub->cg Slow, RDS -Br⁻ (Polar Protic Solvent) e2_prod E2 Product (Alkene) sub->e2_prod Concerted Step + Strong, Bulky Base (e.g., KOtBu) sn1_prod SN1 Product (e.g., 1-Propylcyclohexan-1-ol) cg->sn1_prod Fast + Weak Nucleophile (e.g., H₂O) e1_prod E1 Product (Alkene) cg->e1_prod Fast - H⁺ (Weak Base, Heat)

Caption: Competing SN1, E1, and E2 pathways for this compound.

Experimental Decision Workflow

G start Goal: React This compound q_prod Desired Product? start->q_prod sub_cond Use Weak Nucleophile (H₂O, ROH) in Polar Protic Solvent at Low/Moderate Temperature q_prod->sub_cond Substitution elim_cond Use Strong, Bulky Base (KOtBu) or High Temperature q_prod->elim_cond Elimination res_sub Result: SN1 Product Favored sub_cond->res_sub res_elim Result: E1/E2 Product Favored elim_cond->res_elim

Caption: Logical workflow for selecting conditions for substitution vs. elimination.

Experimental Protocols

Safety Precaution: this compound is a halogenated organic compound and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: SN1 Solvolysis (Synthesis of 1-Methoxy-1-propylcyclohexane)

This protocol favors the SN1 pathway by using a weak nucleophile (which is also the solvent) and moderate temperature.

  • Objective: To synthesize the corresponding ether via an SN1 reaction.

  • Materials:

    • This compound (1.0 eq)

    • Anhydrous Methanol (CH₃OH) (solvent, ~0.2 M concentration of substrate)

    • Sodium Bicarbonate (NaHCO₃)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.05 g, 10 mmol).

    • Add 50 mL of anhydrous methanol.

    • Attach a reflux condenser and heat the mixture to a gentle reflux (~65°C) with stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically several hours).

    • Cool the reaction mixture to room temperature.

    • Slowly add saturated sodium bicarbonate solution to neutralize the HBr byproduct until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product via column chromatography or distillation to yield 1-methoxy-1-propylcyclohexane. Note that the E1 elimination product, 1-propylcyclohex-1-ene, will be a significant byproduct.

Protocol 2: E2 Elimination (Synthesis of 1-Propylcyclohex-1-ene)

This protocol maximizes the yield of the elimination product by using a strong, sterically hindered base.

  • Objective: To synthesize the corresponding alkene via an E2 reaction.

  • Materials:

    • This compound (1.0 eq)

    • Potassium tert-butoxide (KOtBu) (1.5 eq)

    • Anhydrous tert-Butanol (B103910) (tBuOH) or Tetrahydrofuran (THF) (solvent)

    • Round-bottom flask, condenser, magnetic stirrer.

  • Procedure:

    • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (e.g., 1.68 g, 15 mmol).

    • Add 40 mL of anhydrous tert-butanol and stir until the base is fully dissolved.

    • In a separate flask, dissolve this compound (2.05 g, 10 mmol) in 10 mL of anhydrous tert-butanol.

    • Add the substrate solution dropwise to the stirring solution of the base at room temperature over 15 minutes.

    • After the addition is complete, continue stirring at room temperature. The reaction is often rapid. Monitor by TLC or GC.

    • Once the reaction is complete, quench by carefully adding 30 mL of water.

    • Transfer the mixture to a separatory funnel and extract with pentane (B18724) or diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with water (2 x 30 mL) and then brine (1 x 30 mL).

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter and carefully remove the solvent by distillation (the alkene product is volatile).

    • Further purification can be achieved by fractional distillation to yield 1-propylcyclohex-1-ene and other isomeric alkenes.

References

Application of 1-Bromo-1-propylcyclohexane in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-propylcyclohexane is a tertiary alkyl bromide that holds potential as a versatile building block in the synthesis of pharmaceutical intermediates. Its propylcyclohexane (B167486) moiety is a valuable scaffold in medicinal chemistry, offering a desirable combination of lipophilicity and conformational rigidity that can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. While specific documented applications of this compound in the synthesis of named pharmaceutical intermediates are limited in publicly available literature, its reactivity profile, analogous to other tertiary alkyl bromides, allows for its utility in key organic transformations. This document provides an overview of its potential applications, supported by representative experimental protocols and data extrapolated from closely related analogs.

As a tertiary alkyl halide, this compound is expected to readily participate in reactions that proceed through carbocation intermediates or involve organometallic species. The primary applications in pharmaceutical synthesis would leverage the introduction of the 1-propylcyclohexyl group into a target molecule. This can be achieved through fundamental reactions such as Grignard reagent formation and nucleophilic substitutions.

Key Applications and Reaction Chemistry

The strategic incorporation of the 1-propylcyclohexyl motif can be instrumental in the design of novel therapeutic agents. The bulky and lipophilic nature of this group can enhance binding to hydrophobic pockets of target proteins and improve metabolic stability. The primary synthetic routes employing this compound are anticipated to be:

  • Grignard Reagent Formation for Carbon-Carbon Bond Formation: The reaction of this compound with magnesium metal is expected to form the corresponding Grignard reagent, 1-propylcyclohexylmagnesium bromide. This powerful nucleophile can then be reacted with a variety of electrophiles, such as aldehydes, ketones, and nitriles, to create new carbon-carbon bonds, enabling the construction of more complex molecular architectures.

  • Nucleophilic Substitution Reactions: As a tertiary alkyl bromide, this compound can undergo nucleophilic substitution reactions, primarily through an SN1 mechanism due to the stability of the resulting tertiary carbocation. This allows for the introduction of various functional groups, such as azides, which can be further elaborated into amines or participate in click chemistry reactions.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables present representative data from analogous reactions involving tertiary alkyl bromides. This information serves as a reasonable estimation of expected outcomes.

Table 1: Representative Data for Grignard Reaction and Subsequent Nucleophilic Addition

ElectrophileGrignard Reagent Derived FromProductRepresentative Yield (%)Representative Purity (%)
Benzaldehyde (B42025)1-Bromo-1-methylcyclohexane1-(1-methylcyclohexyl)(phenyl)methanol75-85>95
Acetone1-Bromo-1-ethylcyclohexane2-(1-ethylcyclohexyl)propan-2-ol70-80>95
CyclohexanoneThis compound (Predicted)1-(1-propylcyclohexyl)cyclohexan-1-ol70-85 (Estimated)>95 (Estimated)

Table 2: Representative Data for Nucleophilic Substitution Reactions

NucleophileSubstrateProductRepresentative Yield (%)Representative Purity (%)
Sodium Azide (B81097)1-Bromo-1-methylcyclohexane1-Azido-1-methylcyclohexane80-90>97
Sodium Cyanidetert-Butyl Bromide2,2-Dimethylpropanenitrile60-70>96
Sodium AzideThis compound (Predicted)1-Azido-1-propylcyclohexane80-90 (Estimated)>97 (Estimated)

Experimental Protocols

The following are detailed, representative methodologies for key experiments involving this compound, adapted from established procedures for analogous compounds.

Protocol 1: Synthesis of 1-Propylcyclohexylmagnesium Bromide and its Reaction with an Aldehyde

Objective: To prepare the Grignard reagent from this compound and react it with a model aldehyde (e.g., benzaldehyde) to form a tertiary alcohol.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as initiator)

  • Benzaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium. Initiation of the reaction is indicated by the disappearance of the iodine color and gentle reflux. If the reaction does not start, gentle warming may be necessary.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution will appear grayish and cloudy.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Nucleophilic Substitution with Sodium Azide

Objective: To synthesize 1-Azido-1-propylcyclohexane from this compound.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in DMF.

  • Reagent Addition: Add sodium azide (1.5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

    • Filter and carefully remove the solvent under reduced pressure. Caution: Azide compounds can be explosive; handle with care.

    • The crude product may be purified by vacuum distillation or column chromatography if necessary.

Mandatory Visualization

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile Bromo This compound Grignard 1-Propylcyclohexyl- magnesium Bromide Bromo->Grignard + Mg, Anhydrous Ether Mg Magnesium (Mg) Mg->Grignard Solvent1 Anhydrous Ether/THF Intermediate Alkoxide Intermediate Grignard->Intermediate + Electrophile Grignard->Intermediate Electrophile Aldehyde (R-CHO) Electrophile->Intermediate Product Tertiary Alcohol Intermediate->Product Aqueous Workup (H₃O⁺)

Caption: Workflow for the synthesis of a tertiary alcohol using a Grignard reagent derived from this compound.

Nucleophilic_Substitution_Pathway Start This compound Carbocation Tertiary Carbocation Intermediate Start->Carbocation Sₙ1 Pathway (Slow, Rate-determining) Product Substituted Product (1-Azido-1-propylcyclohexane) Carbocation->Product Fast LeavingGroup Bromide Ion (Br⁻) Carbocation->LeavingGroup Nucleophile Nucleophile (Nu⁻) e.g., N₃⁻ Nucleophile->Product

Caption: Generalized SN1 nucleophilic substitution pathway for this compound.

Drug_Discovery_Logic BuildingBlock This compound (Building Block) Reaction1 Grignard Reaction BuildingBlock->Reaction1 Reaction2 Nucleophilic Substitution BuildingBlock->Reaction2 Intermediate Functionalized Propylcyclohexane Intermediates Reaction1->Intermediate Reaction2->Intermediate Coupling Coupling to Scaffolds Intermediate->Coupling Library Library of Novel Chemical Entities Coupling->Library Screening Biological Screening Library->Screening Lead Lead Compound Identification Screening->Lead

Caption: Logical workflow illustrating the use of this compound as a building block in a drug discovery program.

Application Notes and Protocols for 1-Bromo-1-propylcyclohexane in the Synthesis of Sterically Hindered Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-propylcyclohexane is a tertiary alkyl halide characterized by significant steric hindrance around the carbon atom bonded to the bromine. This structural feature governs its reactivity, making it a valuable precursor for the synthesis of complex, sterically encumbered molecules. While specific literature detailing the applications of this compound is limited, its reactivity can be predicted with high confidence based on the well-documented chemistry of analogous sterically hindered bromocyclohexanes, such as 1-bromo-1-methylcyclohexane (B3058953) and 1-bromo-4-isopropylcyclohexane.

This document provides detailed application notes and predicted experimental protocols for the use of this compound in key organic transformations relevant to the synthesis of sterically hindered compounds. The protocols and data presented are based on established methodologies for similar substrates and are intended to serve as a robust starting point for experimental design and optimization.

Application Notes

The tertiary nature of this compound dictates that its reactions will be dominated by mechanisms that can accommodate significant steric bulk. Bimolecular reactions (S(_N)2 and E2) are generally disfavored due to the difficulty of a nucleophile or base approaching the sterically congested electrophilic carbon or adjacent protons, respectively.

Nucleophilic Substitution Reactions: Due to the steric hindrance impeding a backside attack, this compound is not an ideal substrate for S(_N)2 reactions. Instead, it is predicted to undergo unimolecular nucleophilic substitution (S(_N)1) in the presence of a weak nucleophile and a polar protic solvent. The reaction proceeds through a stable tertiary carbocation intermediate, which can then be trapped by the nucleophile. This pathway is particularly useful for the introduction of the 1-propylcyclohexyl moiety into a molecule to create a sterically demanding environment, which can be advantageous in drug design to modulate binding selectivity and metabolic stability.

Elimination Reactions: this compound is expected to readily undergo elimination reactions. In the presence of a strong, bulky base, an E2 mechanism may be forced, leading to the formation of 1-propylcyclohexene. With a weak base and heat, or under solvolytic conditions, the E1 pathway, competing with S(_N)1, will also yield 1-propylcyclohexene as the major product, following Zaitsev's rule which favors the formation of the more substituted alkene.

Grignard Reagent Formation and Reactions: The formation of the corresponding Grignard reagent, 1-propylcyclohexylmagnesium bromide, provides a powerful tool for the creation of new carbon-carbon bonds. This organometallic reagent will act as a bulky nucleophile, enabling the synthesis of highly substituted alcohols and other complex architectures through reactions with carbonyl compounds and other electrophiles. The steric bulk of the Grignard reagent can influence the stereochemical outcome of its addition reactions.

Predicted Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on the known reactivity of similar sterically hindered alkyl bromides. Optimization of reaction conditions may be necessary.

Protocol 1: Synthesis of 1-Methoxy-1-propylcyclohexane via S(_N)1 Reaction

This protocol describes the predicted solvolysis of this compound in methanol (B129727) to yield the corresponding methyl ether.

Materials:

  • This compound

  • Anhydrous Methanol

  • Sodium Bicarbonate

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (20 volumes).

  • Heat the solution to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction mixture to room temperature and neutralize the generated HBr by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 1-methoxy-1-propylcyclohexane.

Protocol 2: Synthesis of 1-Propylcyclohexene via E1 Elimination

This protocol outlines the predicted elimination of HBr from this compound under solvolytic conditions.

Materials:

  • This compound

  • Ethanol (B145695) (80% in water)

  • Sodium Bicarbonate

  • Pentane (B18724)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in 80% aqueous ethanol (15 volumes).

  • Heat the solution at reflux for 4-8 hours, monitoring the reaction by GC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with pentane (3 x 20 mL).

  • Combine the organic extracts and wash sequentially with water and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure to isolate the volatile 1-propylcyclohexene.

Protocol 3: Formation of 1-Propylcyclohexylmagnesium Bromide and Reaction with Acetone (B3395972)

This protocol details the predicted formation of the Grignard reagent and its subsequent reaction with an electrophile.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Acetone

  • Saturated aqueous Ammonium Chloride (NH(_4)Cl)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

  • Three-neck round-bottom flask, dropping funnel, and reflux condenser (all flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Part A: Grignard Reagent Formation

  • Set up a flame-dried three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere.

  • Place magnesium turnings (1.2 eq) in the flask and add a small crystal of iodine.

  • In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF.

  • Add a small portion of the bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle reflux. If not, gentle warming may be required.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.

Part B: Reaction with Acetone

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of acetone (1.0 eq) in anhydrous THF dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH(_4)Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO(_4).

  • Filter and concentrate under reduced pressure. Purify the resulting tertiary alcohol by column chromatography or distillation.

Quantitative Data Summary

The following tables present predicted quantitative data for the reactions of this compound, based on typical results for analogous sterically hindered substrates.

Table 1: Predicted Reaction Conditions and Yields for Nucleophilic Substitution and Elimination

Reaction TypeReagent/SolventTemperature (°C)Time (h)Major Product(s)Predicted Yield (%)
S(_N)1MethanolReflux12-241-Methoxy-1-propylcyclohexane60-75
E180% aq. EthanolReflux4-81-Propylcyclohexene70-85
E2Potassium tert-butoxide in tert-butanolReflux6-121-Propylcyclohexene>90

Table 2: Predicted Parameters for Grignard Reaction

ParameterValue / RangeNotes
Grignard Formation
SolventAnhydrous THF or Diethyl EtherEssential for stabilization of the Grignard reagent.
Magnesium1.1 - 1.5 equivalentsA slight excess ensures complete reaction.
ActivationIodine crystal, 1,2-dibromoethaneCrucial for removing the passivating magnesium oxide layer.
Reaction Time1 - 3 hoursCompletion is often indicated by the disappearance of magnesium.
Expected Yield65 - 85%Yields can be affected by Wurtz coupling side reactions.
Reaction with Electrophile (e.g., Acetone)
Electrophile1.0 equivalentTo be added slowly to the Grignard reagent solution.
Reaction Temperature0 °C to Room Temp.Initial cooling is recommended to control the exothermic reaction.

Visualizations

sn1_e1_pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products start This compound carbocation Tertiary Carbocation start->carbocation - Br⁻ (slow, RDS) sn1_product 1-Alkoxy-1-propylcyclohexane (SN1 Product) carbocation->sn1_product + R-OH (Nucleophile) e1_product 1-Propylcyclohexene (E1 Product) carbocation->e1_product - H⁺ (Base)

Figure 1: Competing SN1 and E1 pathways for this compound.

grignard_workflow cluster_reagents Reagents cluster_formation Grignard Formation cluster_reaction Reaction with Electrophile reactant This compound grignard 1-Propylcyclohexyl- magnesium bromide reactant->grignard mg Magnesium (Mg) mg->grignard solvent Anhydrous THF solvent->grignard product Sterically Hindered Product grignard->product electrophile Electrophile (e.g., Acetone) electrophile->product

Figure 2: Workflow for the synthesis of sterically hindered compounds via a Grignard reaction.

Troubleshooting & Optimization

Common side products in the Grignard reaction of 1-Bromo-1-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Grignard Reaction of 1-Bromo-1-propylcyclohexane

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing this compound in Grignard reactions. Due to its nature as a tertiary alkyl halide, this substrate is prone to several competing side reactions that can complicate synthesis and reduce yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary side products observed when preparing a Grignard reagent from this compound?

A1: The Grignard reaction with this compound, a tertiary alkyl halide, is susceptible to several side reactions. The most common side products are:

  • Elimination Products: Due to the strong basicity of the Grignard reagent, E2 elimination is a significant competing pathway, leading to the formation of alkenes such as 1-propylcyclohex-1-ene and propylidenecyclohexane. Tertiary halides are particularly prone to elimination.

  • Wurtz Coupling Product: This side reaction involves the coupling of the formed Grignard reagent with unreacted this compound, resulting in a dimer, 1,1'-dipropyl-1,1'-bicyclohexane.[1][2][3] This occurs when there is a high local concentration of the alkyl halide.[1]

  • Alkane Formation: Grignard reagents are highly reactive with protic sources.[4][5] Any trace amounts of water, alcohols, or even acidic protons on glassware can quench the Grignard reagent, leading to the formation of propylcyclohexane.[5][6]

Q2: My reaction is producing a high yield of a high-molecular-weight, non-polar byproduct. What is it and how can I prevent it?

A2: This is characteristic of the Wurtz coupling product (1,1'-dipropyl-1,1'-bicyclohexane). This side reaction consumes both your starting material and the desired Grignard reagent.[1]

Troubleshooting Wurtz Coupling:

  • Slow Addition: Add the this compound solution dropwise and slowly to the magnesium turnings.[1][2] This maintains a low concentration of the alkyl halide, minimizing its reaction with the newly formed Grignard reagent.[3]

  • Temperature Control: The formation of the Grignard reagent is exothermic.[6] Maintain a low and controlled reaction temperature, as higher temperatures can accelerate the rate of the Wurtz coupling reaction.[1][3]

  • Solvent Choice: While diethyl ether and THF are common, the choice of solvent can influence the rate of side reactions. Ensure the solvent is completely anhydrous.[1][6]

  • Magnesium Surface Area: Use magnesium turnings with a high surface area and ensure they are properly activated (e.g., with a crystal of iodine) to promote rapid formation of the Grignard reagent over the competing coupling reaction.[1][3]

Q3: My product mixture contains significant amounts of alkenes. Why is this happening and how can it be minimized?

A3: The formation of alkenes (1-propylcyclohex-1-ene and propylidenecyclohexane) is a result of an elimination reaction . The Grignard reagent is a strong base and can deprotonate an adjacent carbon on another molecule of this compound, eliminating HBr. Tertiary halides are particularly susceptible to this pathway.

Troubleshooting Elimination Reactions:

  • Low Temperature: Running the reaction at lower temperatures will favor the Grignard formation over elimination.

  • Efficient Stirring: Ensure the reaction mixture is stirred efficiently to dissipate localized heat and minimize high concentrations of the reactants.

Q4: The yield of my desired alcohol is very low after adding my carbonyl compound, and I recovered mostly propylcyclohexane. What went wrong?

A4: This indicates that the Grignard reagent was quenched by a proton source before it could react with your electrophile (e.g., ketone or aldehyde). Grignard reagents are extremely strong bases and will react readily with even weakly acidic protons.[4][5]

Troubleshooting Grignard Reagent Quenching:

  • Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under an inert atmosphere).[6]

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.[2][6] Diethyl ether or THF are standard choices.[4]

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[6]

  • Substrate Purity: Ensure your carbonyl compound is also free of water.

Data Presentation: Summary of Side Products

Side Product NameChemical StructureFavored By
Wurtz Coupling Product (1,1'-Dipropyl-1,1'-bicyclohexane)R-RHigh local concentration of alkyl halide, elevated temperatures.[1]
Elimination Products (1-Propylcyclohex-1-ene & Propylidenecyclohexane)AlkenesTertiary alkyl halide substrate, higher temperatures.
Quenched Product (Propylcyclohexane)R-HPresence of water, alcohols, or other protic impurities.[5][6]

Experimental Protocols

Protocol: Formation of 1-Propylcyclohexylmagnesium Bromide with Minimized Side Products

This protocol is designed to minimize the formation of Wurtz, elimination, and quenched byproducts.

Materials:

  • This compound

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether or THF

  • Iodine (one small crystal for activation)

  • Three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the glassware and flame-dry all components under a stream of inert gas. Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine into the reaction flask. Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes and the brown color disappears. This indicates the magnesium surface is activated.[1]

  • Initiation: Add a small volume (approx. 10%) of a solution of this compound (1.0 eq) in anhydrous ether to the activated magnesium. The reaction should initiate, evidenced by gentle bubbling and the appearance of a gray, cloudy suspension. If it does not start, gentle warming may be required.

  • Slow Addition: Once initiated, dilute the remaining alkyl halide solution with more anhydrous ether. Add this solution to the dropping funnel and add it dropwise to the stirred magnesium suspension at a rate that maintains a gentle reflux. This slow addition is critical to prevent buildup of the alkyl halide.[1]

  • Reaction Completion: After the addition is complete, continue to stir the mixture. Gentle heating may be applied to ensure all the magnesium has reacted, typically for 30-60 minutes.

  • Usage: The resulting gray-to-brown Grignard solution should be cooled to 0 °C before the dropwise addition of the electrophile (e.g., a ketone or aldehyde dissolved in anhydrous ether).

Mandatory Visualization

The following diagram illustrates the intended reaction pathway for the Grignard synthesis and the competing side reactions that can occur.

Grignard_Side_Reactions start This compound (R-Br) invis1 start->invis1 invis2 start->invis2 invis3 start->invis3 mg Mg (in dry ether) mg->invis1 grignard 1-Propylcyclohexyl- magnesium Bromide (R-MgBr) electrophile Electrophile (e.g., Ketone) grignard->electrophile Nucleophilic Addition quenched Quenched Product (R-H) grignard->quenched  Side Reaction  (+ H₂O) grignard->invis2 grignard->invis3 product Desired Product (e.g., Tertiary Alcohol) electrophile->product Acid Workup wurtz Wurtz Coupling Product (R-R) elimination Elimination Products (Alkenes) invis1->grignard Formation invis2->wurtz  Side Reaction  (High [R-Br]) invis3->elimination  Side Reaction  (Base Activity)

References

Preventing E1 elimination during substitution reactions of 1-Bromo-1-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substitution reactions of 1-bromo-1-propylcyclohexane, with a focus on preventing the competing E1 elimination reaction.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a significant amount of the elimination product (1-propylcyclohexene) in my substitution reaction with this compound?

A1: this compound is a tertiary alkyl halide. Tertiary alkyl halides can undergo both SN1 (substitution) and E1 (elimination) reactions, as they both proceed through a stable tertiary carbocation intermediate.[1][2][3] Several factors can favor the E1 pathway, including elevated temperatures, the use of a strong or sterically hindered base, and the solvent choice.[2][4]

Q2: What are the ideal conditions to favor the SN1 substitution product?

A2: To favor the SN1 product, you should use a weakly basic and highly nucleophilic solvent, and maintain a low reaction temperature.[2] Polar protic solvents like methanol (B129727) or ethanol (B145695) are often used as they can act as the nucleophile (solvolysis) and stabilize the carbocation intermediate.[3]

Q3: How does temperature affect the ratio of substitution to elimination products?

A3: Higher temperatures generally favor elimination reactions (E1) over substitution reactions (SN1).[2][4] This is because elimination reactions are more entropically favored. Therefore, to maximize the yield of the substitution product, it is crucial to run the reaction at a lower temperature.

Q4: Can the choice of nucleophile influence the outcome of the reaction?

A4: Yes. While strong bases favor E2 elimination, even weak bases can promote E1 elimination to some extent. For SN1 reactions, the solvent often acts as the nucleophile. If you are using an external nucleophile, it should be a good nucleophile but a weak base. For example, azide (B81097) (N3-) is a good nucleophile and a weak base.

Q5: Is carbocation rearrangement a concern with this compound?

A5: In the case of this compound, the initially formed tertiary carbocation is already relatively stable. Rearrangement to a less stable secondary carbocation is unlikely. Therefore, carbocation rearrangements are not a significant concern for this specific substrate.

Troubleshooting Guide: High E1 Elimination Product Yield

If you are observing a higher than desired yield of the elimination product (1-propylcyclohexene), follow this troubleshooting guide:

Issue Potential Cause Recommended Solution
High percentage of alkene product Reaction temperature is too high.Lower the reaction temperature. Consider running the reaction at room temperature or even 0°C. Monitor the reaction progress over a longer period.
The nucleophile/base is too strong or sterically hindered.If using an external nucleophile, switch to a less basic one. For solvolysis, ensure the solvent is not excessively basic.
Incorrect solvent choice.Use a polar protic solvent with high nucleophilicity and low basicity, such as methanol or a mixture of water and a polar aprotic solvent.
Inconsistent product ratios between batches Inconsistent temperature control.Use a temperature-controlled reaction setup (e.g., a water or oil bath) to maintain a consistent temperature throughout the reaction.
Purity of reagents.Ensure the purity of your this compound and the solvent. Impurities could act as catalysts for elimination.

Data Presentation: SN1 vs. E1 Product Ratios

The following table provides illustrative data on the product distribution for the solvolysis of a similar tertiary alkyl halide, tert-butyl bromide, in ethanol. This demonstrates the general trend of how reaction conditions can influence the outcome.

Substrate Solvent Temperature (°C) % SN1 Product (ether) % E1 Product (alkene) Reference
tert-Butyl BromideEthanol258119[4]
tert-Butyl BromideEthanol556535General Trend

Note: This data is for tert-butyl bromide and serves as an example. The exact product ratios for this compound may vary.

Experimental Protocol: SN1 Reaction of this compound with Methanol

This protocol is designed to favor the formation of the SN1 product, 1-methoxy-1-propylcyclohexane.

Materials:

  • This compound

  • Anhydrous Methanol (reagent grade)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of anhydrous methanol.

  • Attach a reflux condenser to the flask.

  • Stir the reaction mixture at room temperature (approximately 25°C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Add 50 mL of diethyl ether to the separatory funnel to extract the organic products.

  • Wash the organic layer with 2 x 20 mL of saturated sodium bicarbonate solution to neutralize any HBr formed.

  • Wash the organic layer with 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution using a rotary evaporator.

  • Analyze the product mixture by GC-MS to determine the ratio of the SN1 (1-methoxy-1-propylcyclohexane) and E1 (1-propylcyclohexene) products.

Visualizations

SN1_vs_E1 cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products start This compound carbocation Tertiary Carbocation start->carbocation Rate-determining step (Loss of Br-) sn1_product SN1 Product (1-substituted-1-propylcyclohexane) carbocation->sn1_product Nucleophilic Attack (e.g., by CH3OH) e1_product E1 Product (1-propylcyclohexene) carbocation->e1_product Deprotonation (Loss of H+)

Caption: Competing SN1 and E1 reaction pathways for this compound.

Troubleshooting_E1 cluster_checks Troubleshooting Steps cluster_solutions Solutions start High Yield of E1 Product Observed temp_check Check Reaction Temperature start->temp_check base_check Evaluate Nucleophile/Base start->base_check solvent_check Review Solvent Choice start->solvent_check lower_temp Lower Reaction Temperature (e.g., to 0-25°C) temp_check->lower_temp If temperature is high change_nuc Use a Weaker, Non-hindered Base or a better Nucleophile base_check->change_nuc If base is strong/hindered change_solvent Use a Polar Protic Solvent (e.g., Methanol, Ethanol) solvent_check->change_solvent If solvent is aprotic or non-nucleophilic

References

Technical Support Center: Purification of 1-Bromo-1-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of 1-Bromo-1-propylcyclohexane. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Common impurities can include unreacted starting materials such as 1-propylcyclohexanol, elimination byproducts like 1-propylcyclohexene, and potentially isomeric byproducts depending on the synthetic route.[1]

Q2: What is the recommended primary purification method for this compound?

Fractional distillation is the most effective and common method for purifying this compound. This technique is particularly useful for separating the desired product from lower-boiling elimination byproducts and higher-boiling starting alcohols.[1] For compounds that are sensitive to heat, distillation under reduced pressure is recommended to lower the boiling point and prevent decomposition.[1]

Q3: How can I confirm the purity of the final product?

The purity of this compound can be reliably determined using analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] GC analysis will indicate the percentage of the main product and any volatile impurities, while ¹H and ¹³C NMR will confirm the structure and identify impurities with unique spectral signatures.[2]

Q4: My purified product has a dark coloration. What is the cause and how can it be removed?

A brown or purple hue in the product often indicates the presence of dissolved bromine (Br₂).[1] This can be remedied during the aqueous work-up by washing the organic layer with a reducing agent solution, such as saturated aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃), which will quench the excess halogen.[1]

Troubleshooting Guide

Low Yield
Possible Cause Recommended Solution
Incomplete ReactionEnsure the synthesis reaction has gone to completion by optimizing reaction time, temperature, and reagent stoichiometry.[2]
Product Loss During Work-upCareful separation of aqueous and organic layers is crucial. To minimize loss, avoid vigorous shaking that can lead to emulsions.[1]
Formation of Side ProductsHigh temperatures can favor the formation of elimination byproducts like 1-propylcyclohexene.[1] Maintain careful temperature control during the reaction.
Inefficient DistillationEnsure the distillation apparatus is properly sealed and insulated. Avoid distilling to dryness to prevent product decomposition.[1]
Product Contamination
Observed Issue Possible Cause Recommended Solution
Presence of unreacted 1-propylcyclohexanolIncomplete reaction or insufficient washing.Ensure the reaction goes to completion. During work-up, wash the crude product thoroughly with water and a dilute base (e.g., sodium bicarbonate solution) to remove unreacted alcohol.[2]
Presence of 1-propylcyclohexene (elimination byproduct)High reaction temperatures.Optimize reaction conditions to lower the temperature. Use an efficient fractional distillation column (e.g., Vigreux) to separate the lower-boiling alkene.[1][2]
Product is cloudy or contains waterIncomplete separation of layers or insufficient drying.Allow adequate time for phase separation. Use a drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate and ensure sufficient contact time.[2]
Procedural Difficulties
Problem Possible Cause Recommended Solution
Emulsion formation during aqueous washVigorous shaking of the separatory funnel.Gently swirl or invert the separatory funnel instead of shaking vigorously. Adding brine (saturated NaCl solution) can help break the emulsion by increasing the ionic strength of the aqueous layer.[1][2]

Experimental Protocols

Aqueous Work-up Protocol
  • Transfer the crude reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water to remove water-soluble impurities.

    • Saturated aqueous sodium bicarbonate solution to neutralize any residual acid.[1]

    • Saturated aqueous sodium bisulfite solution if the organic layer is colored to remove excess bromine.[1]

    • Brine to aid in the separation of the layers and remove excess water.[1]

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).[1]

  • Filter or decant the dried organic layer to remove the drying agent before proceeding to distillation.

Fractional Distillation Protocol
  • Set up a fractional distillation apparatus, using a Vigreux column for efficient separation.

  • Add the dried, crude this compound to a round-bottom flask with boiling chips or a magnetic stir bar.

  • Slowly heat the flask.

  • Collect the initial fraction (forerun), which will contain any low-boiling impurities like 1-propylcyclohexene.[1]

  • Collect the main fraction at the expected boiling point of this compound.

  • Stop the distillation before the flask goes to complete dryness to prevent the formation of non-volatile, high-boiling residues and potential decomposition.[1]

Purification Troubleshooting Workflow

Purification_Troubleshooting_Workflow start Crude this compound workup Aqueous Work-up start->workup color_issue Product Discolored? workup->color_issue emulsion_issue Emulsion Forms? distillation Fractional Distillation analysis Purity Analysis (GC-MS, NMR) distillation->analysis low_yield_issue Low Yield? impurity_issue Impurities Detected? analysis->impurity_issue pure_product Pure Product (>98%) fail Purification Failed wash_bisulfite Wash with NaHSO3 color_issue->wash_bisulfite Yes color_issue->emulsion_issue No wash_bisulfite->workup emulsion_issue->distillation No add_brine Add Brine / Gentle Swirling emulsion_issue->add_brine Yes add_brine->workup low_yield_issue->pure_product No check_conditions Review Reaction Conditions & Distillation Setup low_yield_issue->check_conditions Yes check_conditions->fail impurity_issue->low_yield_issue No redistill Re-distill with Efficient Column impurity_issue->redistill Yes redistill->analysis

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Analysis of 1-Bromo-1-propylcyclohexane by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities in 1-Bromo-1-propylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a sample of this compound?

A1: The impurities present in your sample will largely depend on the synthetic route used for its preparation.

  • From 1-propylcyclohexanol: If synthesized from 1-propylcyclohexanol, common impurities include:

    • Unreacted 1-propylcyclohexanol: The starting material may not have fully reacted.

    • Propylcyclohexene isomers: Elimination side-reactions can lead to the formation of various isomers of propylcyclohexene.

    • Dipropylcyclohexyl ether: A potential side-product from the reaction of the alcohol with the product or another alcohol molecule.

  • From free-radical bromination of propylcyclohexane: This synthetic route can lead to a mixture of isomeric products, including:

    • Positional isomers: 1-Bromo-2-propylcyclohexane, 1-Bromo-3-propylcyclohexane, and 1-Bromo-4-propylcyclohexane.

    • Stereoisomers: Cis/trans isomers for each positional isomer.

    • Unreacted propylcyclohexane: The starting alkane may be present.

Q2: What type of GC column is best suited for analyzing this compound and its potential impurities?

A2: A non-polar or a low-to-mid polarity capillary column is generally recommended for the analysis of halogenated hydrocarbons. A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent) is a good starting point as it provides good resolution for a wide range of non-polar and moderately polar compounds.

Q3: How can I distinguish between the different isomers of bromopropylcyclohexane in my GC-MS data?

A3: While mass spectrometry can confirm that a peak corresponds to a bromopropylcyclohexane isomer (due to the characteristic isotopic pattern of bromine), chromatographic separation is key to distinguishing between them. Isomers will often have slightly different retention times on the GC column. Optimizing your GC temperature program (e.g., using a slower ramp rate) can improve the separation of closely eluting isomers. For unambiguous identification, comparison of retention times and mass spectra with certified reference standards of each isomer is necessary.

Q4: My chromatogram shows a broad peak for this compound. What could be the cause?

A4: Peak broadening can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks. Try diluting your sample.

  • Poor Injection Technique: A slow injection can cause the sample to vaporize inefficiently in the inlet, leading to band broadening.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poorer performance.

  • Inappropriate Flow Rate: The carrier gas flow rate may be too low or too high, moving it away from the optimal linear velocity for your column.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No peaks detected 1. No sample injected (syringe issue).2. Severe leak in the GC system.3. MS filament is off or detector is not functioning.1. Check the autosampler or perform a manual injection.2. Perform a leak check of the injector, column fittings, and MS interface.3. Verify the MS is properly tuned and the filament is on.
Ghost peaks (peaks in a blank run) 1. Contamination from previous injections.2. Septum bleed.3. Contaminated carrier gas.1. Bake out the GC column and injector.2. Replace the injector septum.3. Ensure high-purity carrier gas and check gas traps.
Peak tailing 1. Active sites in the injector liner or column.2. Column contamination.3. Sample is too polar for the column.1. Use a deactivated inlet liner. Consider trimming the first few centimeters of the column.2. Condition the column at a high temperature.3. Consider a more polar GC column if the issue persists with polar impurities.
Poor resolution between peaks 1. Inappropriate temperature program.2. Carrier gas flow rate is not optimal.3. Column is overloaded.1. Optimize the temperature ramp rate (slower ramps generally improve resolution).2. Adjust the carrier gas flow rate to the column's optimal linear velocity.3. Dilute the sample.
Unusual mass spectra 1. Air leak in the MS.2. Co-elution of multiple components.3. Background noise.1. Check for leaks, indicated by high m/z 28 (N₂) and 32 (O₂).2. Improve chromatographic separation (see "Poor resolution").3. Run a blank and subtract the background spectrum.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general starting point for the analysis. Optimization may be required based on the specific instrument and sample.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., hexane, ethyl acetate, or dichloromethane) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution as necessary to avoid column overload (a final concentration of 10-100 µg/mL is often a good starting point).

2. GC-MS Parameters:

Parameter Recommended Setting
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio 50:1, adjust as needed)
Oven Program Initial temperature: 60 °C, hold for 2 minutes.Ramp at 10 °C/min to 280 °C, hold for 5 minutes.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40 - 400

3. Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).

  • Identify the main peak corresponding to this compound.

  • Examine the mass spectrum of each impurity peak.

  • Compare the fragmentation patterns and retention times with the data in the tables below and with literature or reference spectra to tentatively identify the impurities.

Data Presentation: Expected Impurities and their Mass Spectral Data

The following table summarizes the expected molecular weight and key mass spectral fragments for this compound and its potential impurities.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Key m/z Fragments
This compound C₉H₁₇Br204.05/206.05206, 204 (M⁺, Br isotopes), 125 (M-Br)⁺, 81, 79 (Br⁺)
1-Propylcyclohexanol C₉H₁₈O142.24142 (M⁺), 124 (M-H₂O)⁺, 99 (M-C₃H₇)⁺
Propylcyclohexene (isomers) C₉H₁₆124.22124 (M⁺), 81, 67
Propylcyclohexane C₉H₁₈126.24126 (M⁺), 83, 69, 55, 41
1-Bromo-2-propylcyclohexane C₉H₁₇Br204.05/206.05206, 204 (M⁺, Br isotopes), 125 (M-Br)⁺, 81, 79 (Br⁺)
1-Bromo-3-propylcyclohexane C₉H₁₇Br204.05/206.05206, 204 (M⁺, Br isotopes), 125 (M-Br)⁺, 81, 79 (Br⁺)
1-Bromo-4-propylcyclohexane C₉H₁₇Br204.05/206.05206, 204 (M⁺, Br isotopes), 125 (M-Br)⁺, 81, 79 (Br⁺)

Note: The presence of bromine (⁷⁹Br and ⁸¹Br) in a fragment will result in a characteristic pair of peaks of nearly equal intensity, separated by 2 m/z units.

Visualizations

gcms_troubleshooting_workflow start Start GC-MS Analysis check_chromatogram Review Chromatogram start->check_chromatogram no_peaks No Peaks Observed check_chromatogram->no_peaks Problem unexpected_peaks Unexpected Peaks Present check_chromatogram->unexpected_peaks Problem poor_peak_shape Poor Peak Shape (Tailing, Fronting, Broad) check_chromatogram->poor_peak_shape Problem good_peaks Good Peak Shape and Expected Peaks check_chromatogram->good_peaks OK troubleshoot_no_peaks Troubleshoot Injection and System Leaks no_peaks->troubleshoot_no_peaks troubleshoot_unexpected_peaks Check for Contamination (Solvent, Septum, Previous Runs) unexpected_peaks->troubleshoot_unexpected_peaks troubleshoot_peak_shape Optimize Injection Parameters and Check Column Health poor_peak_shape->troubleshoot_peak_shape identify_impurities Identify Impurities using Mass Spectra good_peaks->identify_impurities end Analysis Complete identify_impurities->end troubleshoot_no_peaks->start Re-run troubleshoot_unexpected_peaks->start Re-run troubleshoot_peak_shape->start Re-run

Caption: A workflow diagram for troubleshooting common issues in GC-MS analysis.

impurity_identification_pathway cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities synthesis_alcohol From 1-Propylcyclohexanol unreacted_alcohol 1-Propylcyclohexanol synthesis_alcohol->unreacted_alcohol elimination_product Propylcyclohexene synthesis_alcohol->elimination_product synthesis_alkane From Propylcyclohexane (Free-Radical Bromination) isomeric_products Isomeric Bromopropylcyclohexanes synthesis_alkane->isomeric_products unreacted_alkane Propylcyclohexane synthesis_alkane->unreacted_alkane gcms_analysis GC-MS Analysis unreacted_alcohol->gcms_analysis elimination_product->gcms_analysis isomeric_products->gcms_analysis unreacted_alkane->gcms_analysis identification Impurity Identification (Retention Time & Mass Spectrum) gcms_analysis->identification

Caption: Logical relationship between synthesis routes and potential impurities.

Technical Support Center: Controlling SN1 vs. E1 Pathways via Reaction Temperature

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on managing the competition between SN1 and E1 reaction pathways by controlling the reaction temperature.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm getting a mixture of substitution (SN1) and elimination (E1) products. How can I favor the SN1 product?

A1: To favor the SN1 product, you should run your reaction at a lower temperature.[1][2] SN1 and E1 reactions are often competitive, and in practice, a mixture is common.[1][3] However, lower temperatures, such as room temperature (around 25°C), tend to favor the formation of the substitution product.[1] At lower temperatures, the reaction is under kinetic control, and the SN1 pathway, which often has a lower activation energy, can proceed faster.[4]

Q2: My goal is to synthesize an alkene, but I'm getting a significant amount of the alcohol/ether (SN1) byproduct. What should I do?

A2: To favor the E1 elimination product, you should increase the reaction temperature.[1][3][5][6] Applying heat provides the necessary energy to overcome the activation energy barrier for the E1 pathway, which is typically higher than for SN1.[4] Elimination reactions are entropically favored because they result in an increase in the number of molecules in the system.[3][4] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures, making the ΔG for elimination more negative and thus favoring that pathway.[3][4] For tertiary alkyl halides, applying heat is a general strategy to favor E1 over SN1.[7][8]

Q3: Why does temperature have such a significant effect on the SN1/E1 product ratio?

A3: The influence of temperature stems from the thermodynamics of the reactions. Elimination (E1) reactions generally have a higher positive entropy change (ΔS) than substitution (SN1) reactions because one reactant molecule is converted into two or more product molecules.[3][4] The Gibbs free energy equation (ΔG = ΔH - TΔS) shows that as temperature (T) increases, the entropy term (-TΔS) becomes more negative and has a greater impact on the overall free energy change.[3][4] This makes the elimination pathway more spontaneous and favorable at higher temperatures.[3] Kinetically, E1 reactions often have a higher activation energy than SN1 reactions, and increasing the temperature provides more molecules with sufficient energy to overcome this barrier.[4]

Q4: I am working with a secondary alkyl halide. Does the "heat favors elimination" rule still apply?

A4: While the general rule holds, it can be more complex with secondary substrates. For secondary alkyl halides reacting with a weak nucleophile/base (solvolysis conditions), SN1 and E1 pathways are highly competitive.[9][10] Increasing the temperature will still favor the E1 product over the SN1 product.[9][10] However, it's important to note that for some secondary alkyl halides, heat may be required simply to provide the activation energy for the initial formation of the unstable secondary carbocation, which can then undergo either substitution or elimination.[1][8] In these cases, you might still observe a significant amount of the SN1 product even with heating.[1]

Q5: Are there any other factors besides temperature that I should consider to favor E1 over SN1?

A5: Yes. When dealing with the dehydration of alcohols, using an acid with a poorly nucleophilic counter-ion (such as H₂SO₄ or H₃PO₄) in conjunction with heat will strongly favor the E1 pathway.[7] Using acids with nucleophilic counter-ions like HCl or HBr would result in more of the SN1 product.[7] Additionally, the structure of the substrate plays a role; more highly branched substrates tend to yield a higher proportion of the elimination product.[7]

Quantitative Data on Temperature Effects

The following table summarizes experimental data on the effect of temperature on the product distribution in SN1 versus E1 reactions for various substrates.

SubstrateNucleophile/SolventTemperature (°C)% SN1 Product% E1 ProductReference
t-butyl bromideEthanol258119[1]
t-amyl bromideEthanol256436[1]
2-bromobutane1 M NaOEt in Ethanol251882[1]
2-bromobutane1 M NaOEt in Ethanol808.691.4[1]

Experimental Protocol: Temperature Control in the Solvolysis of t-Butyl Chloride

This protocol describes a method to investigate the effect of temperature on the product ratio of the solvolysis of t-butyl chloride, which yields t-butyl alcohol (SN1 product) and 2-methylpropene (E1 product).

Objective: To demonstrate the effect of reaction temperature on the SN1/E1 product ratio.

Materials:

  • t-Butyl chloride

  • Ethanol (reagent grade)

  • Water (distilled or deionized)

  • Two round-bottom flasks

  • Reflux condenser

  • Heating mantle with a temperature controller[11]

  • Ice bath

  • Magnetic stirrer and stir bars

  • Gas chromatograph (GC) for product analysis

  • Standard glassware (graduated cylinders, pipettes)

Procedure:

  • Reaction Setup:

    • Prepare a 50:50 (v/v) ethanol/water solvent mixture.

    • Set up two identical reaction apparatuses, each consisting of a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • To each flask, add 50 mL of the ethanol/water solvent mixture.

  • Temperature Control:

    • Low-Temperature Reaction (Favoring SN1): Place one flask in a water bath maintained at 25°C. Use a stirrer/hotplate with a temperature probe or a controlled temperature bath to ensure stability.

    • High-Temperature Reaction (Favoring E1): Place the second flask in a heating mantle and set the temperature controller to maintain a gentle reflux (approximately 80°C for this solvent mixture).

  • Initiating the Reaction:

    • Allow the solvent in both flasks to equilibrate to the target temperature.

    • Add 5 mL of t-butyl chloride to each flask simultaneously while stirring.

    • Let the reactions proceed for 60 minutes. Ensure the high-temperature reaction is stirring and refluxing gently.

  • Workup and Sample Preparation:

    • After 60 minutes, cool both reaction mixtures by placing the flasks in an ice bath.

    • Transfer a 1 mL aliquot from each reaction mixture into a separate GC vial.

    • Dilute each aliquot with a suitable solvent (e.g., diethyl ether) if necessary for GC analysis.

  • Product Analysis:

    • Analyze the samples using gas chromatography (GC).

    • Identify the peaks corresponding to t-butyl alcohol (SN1 product) and any remaining t-butyl chloride. The E1 product, 2-methylpropene, is a gas and will have largely escaped, so the ratio is typically determined by quantifying the remaining starting material and the SN1 product. Alternatively, specialized techniques for capturing and analyzing the gaseous product can be employed.

    • Calculate the relative percentages of the SN1 product formed at each temperature to demonstrate the shift in reaction pathway.

Visualizations

G cluster_0 Reaction Goal & Temperature Decision start Desired Product? sn1_product Substitution (SN1) Product start->sn1_product Substitution e1_product Elimination (E1) Product start->e1_product Elimination low_temp Use Low Temperature (e.g., 25°C) sn1_product->low_temp high_temp Use High Temperature (e.g., Reflux) e1_product->high_temp

Caption: Decision workflow for selecting reaction temperature.

G cluster_1 Competing SN1 and E1 Pathways substrate R-X (Substrate) carbocation R+ (Carbocation Intermediate) substrate->carbocation Slow Step sn1_path SN1 Pathway carbocation->sn1_path Nucleophilic Attack (Favored at Low Temp) e1_path E1 Pathway carbocation->e1_path Deprotonation (Favored at High Temp) sn1_product R-Nu (Substitution Product) sn1_path->sn1_product e1_product Alkene (Elimination Product) e1_path->e1_product

Caption: SN1 and E1 pathways from a common carbocation.

References

Troubleshooting slow or incomplete Grignard reagent formation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Grignard Reagent Synthesis

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering slow or incomplete Grignard reagent formation.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction won't start. What are the most common reasons for initiation failure?

A1: The most frequent cause of initiation failure is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[1][2] This layer forms when magnesium is exposed to air and prevents it from reacting with the organic halide.[1] Another primary cause is the presence of even trace amounts of water in the glassware or solvent, which will quench the Grignard reagent as it forms.[2][3][4] Low reactivity of the organic halide can also be a factor.[2]

Q2: What are the visual indicators of a successful Grignard reaction initiation?

A2: A successful initiation is typically marked by several observable signs. These include a noticeable temperature increase (the reaction is exothermic), the appearance of a cloudy grey or brownish color in the reaction mixture, and the spontaneous boiling of the solvent, especially with low-boiling point ethers like diethyl ether.[1] If an activator like iodine is used, its characteristic color will disappear.[1][5] Bubbling, indicating the formation of gaseous byproducts with certain activators like 1,2-dibromoethane, is also a positive sign.[1]

Q3: Why is it absolutely critical to use anhydrous solvents and dry glassware?

A3: Grignard reagents are potent nucleophiles and strong bases that react readily with protic solvents, most notably water.[4][6] This acid-base reaction consumes the Grignard reagent, converting it into an alkane and rendering it ineffective for the intended reaction.[4] This not only reduces the yield but can completely prevent the formation of the Grignard reagent.[4] Water can be introduced from inadequately dried solvents, glassware, or exposure to atmospheric moisture.[4]

Q4: Can the purity of the magnesium metal affect the reaction?

A4: Yes, the purity of the magnesium can have an impact. While high-purity magnesium is not always necessary, certain metallic impurities, such as iron and manganese, can be detrimental to the desired reaction, potentially leading to lower yields.[7] The most critical factor related to the magnesium is the cleanliness of its surface and the absence of a thick oxide layer.[8][9]

Q5: My reaction started but then stopped, or the yield is very low. What could be the cause?

A5: Low yields or a reaction that ceases prematurely can be due to several factors. A common side reaction is Wurtz coupling, where the Grignard reagent reacts with the remaining alkyl halide.[2] This can be minimized by the slow, dropwise addition of the alkyl halide and maintaining a moderate reaction temperature.[2] Incomplete reaction due to insufficient activation of the magnesium or quenching by moisture or atmospheric oxygen are also common culprits.[2]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during Grignard reagent formation.

ProblemPossible CauseRecommended Solution
Reaction Fails to Initiate 1. Inactive magnesium surface (MgO layer).[1][2] 2. Wet glassware or solvent.[2][3][4] 3. Low reactivity of the organic halide.[2]1. Activate Magnesium: Use one of the chemical or physical activation methods described in the protocols below.[1][10] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under an inert atmosphere and use anhydrous solvents.[2][4] 3. Use Initiation Aids: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming can also be beneficial, but be cautious of runaway reactions.[1][2]
Low Yield of Grignard Reagent 1. Wurtz coupling side reaction.[2] 2. Incomplete reaction.[2] 3. Quenching by moisture or acidic impurities.[2][4]1. Minimize Wurtz Coupling: Ensure slow, dropwise addition of the alkyl halide, maintain a moderate temperature, and use highly activated magnesium.[2] 2. Ensure Complete Reaction: Allow for sufficient reaction time after the addition of the alkyl halide is complete. 3. Maintain Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas like nitrogen or argon to exclude moisture and oxygen.[4]
Formation of a White Precipitate Formation of magnesium salts (e.g., MgBr₂) or alkoxides.This is often a normal occurrence. The Grignard reagent can exist in equilibrium with such species. Ensure the precipitate does not hinder stirring.
Darkening or Blackening of the Reaction Mixture 1. Reaction with atmospheric oxygen.[3] 2. Side reactions from impurities. 3. Prolonged heating.[11]1. Ensure a robust inert atmosphere is maintained throughout the reaction. 2. Use purified reagents and solvents. 3. Avoid excessive heating for extended periods unless the specific protocol requires it.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a failing Grignard reaction.

G start Grignard Reaction Fails to Initiate anhydrous Are all reagents and solvents strictly anhydrous? Flame-dry glassware. start->anhydrous activator Have you added an activator? anhydrous->activator Yes dry Dry solvents and reagents. Flame-dry glassware. anhydrous->dry No methods Try Activation Methods: - Add a small crystal of iodine. - Add a few drops of 1,2-dibromoethane. - Crush magnesium turnings. - Use an ultrasonic bath. activator->methods No success Reaction Initiates Successfully activator->success Yes methods->success Success fail Reaction Still Fails: Consider alternative activators (e.g., DIBAH) or fresh reagents. methods->fail Failure dry->activator G cluster_reactants Reactants & Conditions cluster_process Formation Process cluster_factors Critical Success Factors RX Organic Halide (R-X) Initiation Initiation Period RX->Initiation Mg Magnesium (Mg) Activation Mg Activation (Remove MgO) Mg->Activation Requires Solvent Anhydrous Ether (e.g., THF, Et2O) Solvent->Initiation Activation->Initiation Formation Grignard Reagent R-Mg-X Initiation->Formation Factor1 Strictly Anhydrous Conditions Factor1->Solvent Factor2 Effective Mg Surface Activation Factor2->Activation Factor3 Inert Atmosphere (N2 or Ar) Factor3->Initiation Factor4 Pure Reagents & Solvents Factor4->RX Factor4->Solvent

References

Minimizing the formation of isomeric alkenes in elimination reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of isomeric alkenes in elimination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing the regioselectivity of elimination reactions?

A1: The formation of isomeric alkenes in elimination reactions is primarily governed by two empirical rules: Zaitsev's rule and Hofmann's rule.

  • Zaitsev's Rule: This rule predicts that the major product of an elimination reaction will be the more substituted (and thus more stable) alkene. This is often the thermodynamically favored product.

  • Hofmann's Rule: This rule states that in certain cases, the major product will be the least substituted alkene. This is often the kinetically favored product, especially when steric hindrance is a significant factor.[1][2]

The outcome of an elimination reaction, and thus the ratio of isomeric alkenes, is influenced by several key factors, including the structure of the substrate, the nature of the base, the leaving group, and the reaction conditions.

Q2: How does the structure of the substrate influence the formation of isomeric alkenes?

A2: The structure of the alkyl halide or other substrate plays a crucial role in determining the regioselectivity of the elimination reaction.

  • Substitution of the α-carbon: Tertiary substrates tend to undergo elimination more readily than secondary, which are more reactive than primary substrates.

  • Nature of the β-carbons: The number and substitution pattern of the β-carbons determine the possible alkene products. More substituted β-carbons lead to more substituted alkenes (Zaitsev products), while less substituted β-carbons lead to less substituted alkenes (Hofmann products).

  • Steric Hindrance: Increased steric hindrance around the more substituted β-hydrogens can favor the abstraction of a proton from a less hindered position, leading to a higher proportion of the Hofmann product.

Q3: What is the effect of the base on the ratio of isomeric alkenes?

A3: The choice of base is one of the most powerful tools for controlling the regioselectivity of an elimination reaction. The key properties of the base to consider are its size (steric bulk) and its strength.

  • Small, strong bases (e.g., sodium ethoxide, potassium hydroxide) tend to favor the formation of the more stable Zaitsev alkene.[3] These bases can readily access the more sterically hindered, more substituted β-hydrogens.

  • Bulky, strong bases (e.g., potassium tert-butoxide, lithium diisopropylamide) favor the formation of the less substituted Hofmann alkene.[3][4] The large size of these bases makes it difficult for them to approach the more substituted β-hydrogens, so they preferentially abstract a proton from the more accessible, less substituted β-carbon.[4]

Q4: How does the leaving group affect the regioselectivity of elimination reactions?

A4: The nature of the leaving group can significantly influence the product distribution.

  • Good leaving groups (e.g., I⁻, Br⁻, Cl⁻, OTs⁻) tend to favor the Zaitsev product.

  • Poor, bulky leaving groups, particularly charged ones like trimethylamine (B31210) (-N(CH₃)₃⁺) in the Hofmann elimination, promote the formation of the Hofmann product.[1][5] The steric bulk of the leaving group can create a crowded transition state for the formation of the Zaitsev product, making the pathway to the Hofmann product more favorable.[1][6]

Q5: What is the influence of reaction temperature and solvent on the product distribution?

A5: While the substrate, base, and leaving group are the primary determinants of regioselectivity, temperature and solvent can also play a role.

  • Temperature: Generally, higher temperatures favor elimination reactions over substitution reactions. In some cases, increasing the temperature can slightly increase the proportion of the Zaitsev product, as it is the more thermodynamically stable isomer.

  • Solvent: The choice of solvent can influence the basicity and nucleophilicity of the base. Polar aprotic solvents are often used for E2 reactions as they solvate the cation of the base without solvating and deactivating the anionic base itself. The specific effect on the Zaitsev/Hofmann ratio can be complex and depends on the specific substrate-base combination.

Troubleshooting Guides

Issue 1: My elimination reaction is producing a mixture of alkene isomers, but I want to favor the Zaitsev product (more substituted alkene).

Troubleshooting Steps:

  • Choice of Base: Ensure you are using a small, strong base.

    • Recommended Bases: Sodium ethoxide (NaOEt), potassium ethoxide (KOEt), sodium methoxide (B1231860) (NaOMe), potassium hydroxide (B78521) (KOH).

    • Avoid: Bulky bases like potassium tert-butoxide (t-BuOK).

  • Leaving Group: If possible, use a substrate with a good, relatively small leaving group. Halides like iodide, bromide, and chloride are suitable.

  • Substrate Structure: If you have control over the substrate synthesis, aim for a structure with less steric hindrance around the more substituted β-proton.

  • Temperature: Running the reaction at a slightly elevated temperature may favor the thermodynamically more stable Zaitsev product, but be cautious of side reactions.

Issue 2: I need to synthesize the Hofmann product (less substituted alkene) as the major isomer.

Troubleshooting Steps:

  • Choice of Base: This is the most critical factor. Use a sterically hindered (bulky) base.

    • Recommended Bases: Potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), triethylamine (B128534) (Et₃N).

  • Leaving Group: If applicable, consider a Hofmann elimination protocol, which utilizes a bulky, positively charged leaving group like trimethylamine (-N(CH₃)₃⁺). This inherently directs the reaction towards the Hofmann product.

  • Substrate Structure: A substrate with significant steric hindrance around the more substituted β-position will naturally favor Hofmann elimination.

Quantitative Data

The following tables summarize the product distribution of isomeric alkenes under various reaction conditions.

Table 1: Effect of Base Size on the Regioselectivity of E2 Elimination

SubstrateBaseSolventZaitsev Product (%)Hofmann Product (%)
2-Bromobutane (B33332)Sodium EthoxideEthanol (B145695)8119
2-BromobutanePotassium tert-Butoxidetert-Butanol2872
2-Bromo-2-methylbutaneSodium EthoxideEthanol7129
2-Bromo-2-methylbutanePotassium tert-Butoxidetert-Butanol2872
2-BromopentaneSodium EthoxideEthanol6931
2-BromopentanePotassium tert-Butoxidetert-Butanol2575

Table 2: Effect of the Leaving Group on the Regioselectivity of E2 Elimination of 2-Pentyl Derivatives with Sodium Ethoxide in Ethanol

Leaving GroupZaitsev Product (2-pentene) (%)Hofmann Product (1-pentene) (%)
-I8119
-Br7228
-Cl6733
-OTs6337
-F3070
-N(CH₃)₃⁺298

Experimental Protocols

Protocol 1: Zaitsev-Favored Elimination - Dehydrobromination of 2-Bromobutane

This protocol is designed to favor the formation of the Zaitsev product, 2-butene (B3427860).

Materials:

  • 2-Bromobutane

  • Sodium ethoxide solution in ethanol (e.g., 21% w/v)

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Gas collection apparatus (e.g., gas syringe or inverted graduated cylinder in a water bath)

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Set up a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle.

  • To the round-bottom flask, add a magnetic stir bar and a solution of sodium ethoxide in ethanol.

  • Slowly add 2-bromobutane to the flask while stirring.

  • Heat the reaction mixture to a gentle reflux (the boiling point of ethanol is approximately 78 °C).

  • The gaseous alkene products (1-butene and 2-butene) will pass through the condenser. Collect the evolved gases using a gas collection apparatus.

  • After the reaction is complete (e.g., after 30-60 minutes of reflux or when gas evolution ceases), analyze the collected gas mixture by gas chromatography (GC) to determine the ratio of 1-butene (B85601) to 2-butene (cis and trans isomers).

Protocol 2: Hofmann-Favored Elimination - Hofmann Elimination of N,N,N-trimethyl-2-butanammonium Iodide

This two-step protocol is designed to favor the formation of the Hofmann product, 1-butene.

Step A: Exhaustive Methylation of 2-Aminobutane

  • In a round-bottom flask, dissolve 2-aminobutane in a suitable solvent like methanol.

  • Add an excess of methyl iodide (at least 3 molar equivalents). The reaction is typically exothermic.

  • Stir the reaction mixture at room temperature for several hours or until the precipitation of the quaternary ammonium (B1175870) salt, N,N,N-trimethyl-2-butanammonium iodide, is complete.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry.

Step B: Elimination Reaction

  • Suspend the N,N,N-trimethyl-2-butanammonium iodide in water.

  • Add silver oxide (Ag₂O) to the suspension. This will precipitate silver iodide and generate the corresponding quaternary ammonium hydroxide in solution.

  • Stir the mixture for a period to ensure complete ion exchange.

  • Filter the mixture to remove the silver iodide precipitate.

  • Gently heat the filtrate (the aqueous solution of the quaternary ammonium hydroxide). The elimination reaction will occur, producing the volatile 1-butene as the major product, along with trimethylamine and water.

  • Collect the gaseous 1-butene and analyze the product distribution by GC.

Visualizations

Zaitsev_vs_Hofmann cluster_substrate Substrate: 2-Bromobutane cluster_conditions Reaction Conditions cluster_products Alkene Products Substrate CH3CH(Br)CH2CH3 Small_Base Small Base (e.g., NaOEt) Bulky_Base Bulky Base (e.g., t-BuOK) Zaitsev Zaitsev Product (2-Butene) More Substituted Small_Base->Zaitsev Favors Thermodynamic Control Hofmann Hofmann Product (1-Butene) Less Substituted Bulky_Base->Hofmann Favors Kinetic Control

Caption: Zaitsev vs. Hofmann elimination pathways.

E2_Mechanism_Workflow Start Start: Alkyl Halide with β-Hydrogens Base_Selection Select Base Start->Base_Selection Small_Base Small, Strong Base (e.g., NaOEt) Base_Selection->Small_Base Zaitsev Control Bulky_Base Bulky, Strong Base (e.g., t-BuOK) Base_Selection->Bulky_Base Hofmann Control Zaitsev_Pathway Abstraction from more substituted β-carbon Small_Base->Zaitsev_Pathway Hofmann_Pathway Abstraction from less substituted β-carbon Bulky_Base->Hofmann_Pathway Proton_Abstraction Base Abstracts a β-Proton Transition_State Concerted Transition State (Anti-periplanar geometry) Zaitsev_Pathway->Transition_State Hofmann_Pathway->Transition_State Product_Formation Alkene Formation Transition_State->Product_Formation Zaitsev_Product Major Product: More Substituted Alkene Product_Formation->Zaitsev_Product via Zaitsev Pathway Hofmann_Product Major Product: Less Substituted Alkene Product_Formation->Hofmann_Product via Hofmann Pathway Signaling_Pathway cluster_factors Controlling Factors cluster_outcome Reaction Outcome Substrate Substrate Structure Zaitsev Zaitsev Product Substrate->Zaitsev Less Hindrance Hofmann Hofmann Product Substrate->Hofmann More Hindrance Base Base (Size/Strength) Base->Zaitsev Small Base->Hofmann Bulky Leaving_Group Leaving Group (Size/Charge) Leaving_Group->Zaitsev Small/Neutral Leaving_Group->Hofmann Bulky/Charged Temperature Temperature Temperature->Zaitsev Higher Temp (Thermodynamic)

References

Technical Support Center: Grignard Reagent of 1-Bromo-1-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered Grignard reagent derived from 1-bromo-1-propylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: Why is the formation of the Grignard reagent from this compound so challenging?

A1: The primary challenge arises from the substrate's structure. As a tertiary alkyl halide, this compound is prone to side reactions that compete with the desired Grignard formation. The two main competing reactions are elimination (E2) to form an alkene and Wurtz coupling, where the newly formed Grignard reagent reacts with the starting alkyl halide to form a dimer.[1][2][3]

Q2: What is the most critical factor for a successful Grignard reaction with this substrate?

A2: Rigorously anhydrous (dry) conditions are paramount. Grignard reagents are extremely strong bases and will react with even trace amounts of water from glassware, solvents, or the atmosphere.[4] This reaction quenches the Grignard reagent, reducing the yield. All glassware must be thoroughly dried, and anhydrous solvents must be used under an inert atmosphere (e.g., nitrogen or argon).

Q3: My reaction won't start. What are the common causes for initiation failure?

A3: Failure to initiate is often due to a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the metal from reacting with the alkyl halide.[5] Additionally, insufficient activation or the presence of moisture can inhibit the reaction.

Q4: How can I tell if my Grignard reagent has formed?

A4: Successful formation is typically indicated by a few visual cues. The reaction mixture may become cloudy and grayish or brownish in color. You may also observe a gentle reflux of the solvent as the reaction is exothermic. The most definitive sign is the gradual consumption of the magnesium metal.[1]

Q5: What is the expected yield for this type of Grignard reagent?

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reaction Fails to Initiate 1. Magnesium oxide layer on Mg turnings. 2. Wet glassware or solvent. 3. Low reactivity of the alkyl halide.1. Activate the Magnesium: Use a chemical activator like a small crystal of iodine or a few drops of 1,2-dibromoethane. Mechanical activation by crushing the magnesium turnings can also be effective.[6] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under an inert atmosphere before use. Use freshly distilled, anhydrous solvents.[4] 3. Gentle Warming: Gentle warming with a heat gun can help initiate the reaction, but be prepared to cool the flask if the reaction becomes too vigorous.
Low Yield of Grignard Reagent 1. Wurtz Coupling: The Grignard reagent (R-MgX) reacts with the starting material (R-X) to form R-R.[3][7] 2. Elimination Reaction: The basic Grignard reagent promotes the elimination of HBr from the tertiary alkyl halide, forming an alkene. 3. Quenching: Reaction with moisture or other acidic impurities.1. Slow Addition & Low Temperature: Add the this compound solution dropwise to the magnesium suspension. This keeps the concentration of the alkyl halide low, minimizing the Wurtz reaction.[7] Maintain a moderate reaction temperature (e.g., with an ice bath) to disfavor both coupling and elimination.[3][8] 2. Solvent Choice: Tetrahydrofuran (B95107) (THF) is often preferred over diethyl ether for preparing Grignard reagents from less reactive halides as it can better stabilize the reagent.[6] 3. Re-check Anhydrous Conditions: Ensure all components are scrupulously dry.
Reaction Becomes Dark/Black and Tarry 1. Overheating leading to decomposition. 2. Significant side reactions.1. Improve Temperature Control: Use an ice bath to maintain a steady, gentle reflux. Avoid excessive heating during initiation.[8] 2. Optimize Addition Rate: A slower addition rate of the alkyl halide can prevent localized overheating.
Formation of a White Precipitate 1. Formation of magnesium hydroxide (B78521) from reaction with water. 2. Schlenk equilibrium favoring the precipitation of MgX₂ and R₂Mg.1. Strict Anhydrous Technique: Immediately cease the reaction and re-evaluate your drying procedures for future attempts. 2. Solvent Considerations: This is a natural equilibrium. The reagent in the supernatant is still viable for subsequent reactions.

Experimental Protocols

Protocol: Preparation of 1-propylcyclohexylmagnesium Bromide

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as an activator)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and inert gas supply (Nitrogen or Argon).

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the flask. Gently warm the flask under the inert atmosphere until the purple color of the iodine disappears, indicating the activation of the magnesium surface. Allow the flask to cool.

  • Initiation: Add anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the magnesium suspension.

  • Grignard Formation: The reaction should initiate within a few minutes, evidenced by gentle refluxing of the solvent and the formation of a cloudy grey solution. If the reaction does not start, gently warm the flask.

  • Completion of Reaction: Once initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. It may be necessary to cool the flask in a water bath to control the exothermic reaction. After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent and should be used immediately in the subsequent reaction step.

Visualizations

Grignard_Formation_Workflow Experimental Workflow for Grignard Reagent Formation cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome prep1 Flame-dry glassware under N2/Ar prep2 Add Mg turnings (1.2 eq) to flask prep1->prep2 prep3 Add activator (I2 crystal) prep2->prep3 react1 Add anhydrous THF to cover Mg prep3->react1 Activate Mg react2 Add ~10% of this compound solution react1->react2 react3 Initiate reaction (gentle warming if needed) react2->react3 react4 Slow dropwise addition of remaining alkyl halide react3->react4 react5 Maintain gentle reflux (cool if necessary) react4->react5 react6 Stir for 1-2h post-addition react5->react6 out1 Cloudy, grey/brown solution react6->out1 Reaction complete out2 Grignard reagent ready for use out1->out2 Troubleshooting_Logic Troubleshooting Logic for Grignard Initiation Failure start Reaction Fails to Initiate q1 Is glassware scrupulously dry? start->q1 q2 Is solvent anhydrous? q1->q2 Yes solution1 Flame-dry all glassware under inert atmosphere. q1->solution1 No a1_yes YES a1_no NO q3 Was Mg activated? q2->q3 Yes solution2 Use freshly distilled anhydrous solvent. q2->solution2 No a2_yes YES a2_no NO solution3 Activate Mg with I2 or 1,2-dibromoethane. q3->solution3 No solution4 Apply gentle warming to initiate the reaction. q3->solution4 Yes a3_yes YES a3_no NO Competing_Pathways Reaction Pathways for this compound with Mg start This compound + Mg desired Desired Product: 1-propylcyclohexylmagnesium bromide start->desired Grignard Formation (Favored by low temp, slow addition) side1 Side Product: Propylidenecyclohexane (Elimination) start->side1 E2 Elimination side2 Side Product: 1,1'-Dipropyl-1,1'-bicyclohexane (Wurtz Coupling) desired->side2 + Starting Material

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-Bromo-1-propylcyclohexane and 1-bromocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry and drug development, a nuanced understanding of the reactivity of alkyl halides is paramount for the strategic design of synthetic pathways. This guide provides an objective comparison of the reactivity of 1-Bromo-1-propylcyclohexane and 1-bromocyclohexane, focusing on their behavior in nucleophilic substitution and elimination reactions. The central thesis of this comparison is rooted in the fundamental structural difference between the two molecules: this compound is a tertiary alkyl halide, whereas 1-bromocyclohexane is a secondary alkyl halide. This distinction profoundly influences their reaction kinetics and mechanistic pathways.

Core Reactivity Principles: A Structural Perspective

The reactivity of an alkyl halide is primarily dictated by the substitution of the carbon atom bonded to the halogen.

  • This compound , as a tertiary alkyl halide , is characterized by a bromine atom attached to a carbon that is bonded to three other carbon atoms. This structure sterically hinders the backside attack required for a bimolecular nucleophilic substitution (SN2) reaction.[1] Conversely, the tertiary structure readily stabilizes the formation of a carbocation intermediate, thus favoring unimolecular substitution (SN1) and unimolecular elimination (E1) reactions.[2][3][4][5]

  • 1-bromocyclohexane , a secondary alkyl halide , represents an intermediate case. The bromine is attached to a carbon bonded to two other carbons. This structure is less sterically hindered than a tertiary halide, allowing for the possibility of SN2 reactions with strong, unhindered nucleophiles.[1][6] However, it can also form a secondary carbocation, making SN1 and E1 pathways viable, particularly with weak nucleophiles in polar protic solvents.[7][8]

Comparative Data Summary

The following table summarizes the expected relative reactivity and favored reaction pathways for this compound and 1-bromocyclohexane under various conditions. These predictions are based on established principles of physical organic chemistry.

Reaction TypeThis compound (Tertiary)1-bromocyclohexane (Secondary)Key Influencing Factors
SN1 (Unimolecular Nucleophilic Substitution) FastSlow to ModerateFormation of a stable tertiary carbocation intermediate.[2][3][4][5]
SN2 (Bimolecular Nucleophilic Substitution) Very Slow / No ReactionModerate to Fast (with strong, unhindered nucleophiles)Severe steric hindrance at the tertiary center.[1]
E1 (Unimolecular Elimination) FastSlow to ModerateFormation of a stable tertiary carbocation, often competes with SN1.[9][10]
E2 (Bimolecular Elimination) Fast (with strong, bulky bases)Fast (with strong bases)Requires an anti-periplanar arrangement of a β-hydrogen and the leaving group.[9][11][12]

Experimental Protocols

To empirically determine the reactivity profiles of these two compounds, the following experimental setups are proposed:

Experiment 1: Solvolysis in Aqueous Ethanol (B145695) (Favoring SN1/E1)

Objective: To compare the rates of SN1 and E1 reactions.

Procedure:

  • Prepare separate 0.1 M solutions of this compound and 1-bromocyclohexane in a solvent mixture of 80% ethanol and 20% water.

  • Maintain the temperature of both solutions at 25°C in a constant temperature bath.

  • Monitor the progress of the reaction by periodically titrating aliquots of the reaction mixture with a standardized solution of sodium hydroxide (B78521) to determine the concentration of hydrobromic acid produced.

  • The rate of reaction can be determined from the rate of acid formation.

  • Analyze the product mixture at the completion of the reaction using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the substitution (alcohol and ether) and elimination (alkene) products.

Experiment 2: Reaction with Sodium Ethoxide in Ethanol (Favoring SN2/E2)

Objective: To compare the rates of SN2 and E2 reactions.

Procedure:

  • Prepare separate 0.1 M solutions of this compound and 1-bromocyclohexane in absolute ethanol.

  • Prepare a 0.5 M solution of sodium ethoxide in absolute ethanol.

  • Initiate the reactions by adding the sodium ethoxide solution to each of the alkyl halide solutions while maintaining a constant temperature of 50°C.

  • Monitor the disappearance of the starting materials over time using gas chromatography (GC).

  • The relative rates of reaction can be determined by comparing the half-lives of the starting materials.

  • Analyze the product distribution using GC-MS to differentiate between substitution and elimination products.

Mechanistic Pathways and Influencing Factors

The choice of reaction pathway is a delicate balance of several factors, as illustrated in the diagram below. The structure of the alkyl halide is a primary determinant.

G cluster_substrate Alkyl Halide Structure cluster_pathways Reaction Pathways cluster_conditions Influencing Conditions Tertiary This compound (Tertiary) SN1_E1 SN1 / E1 (Carbocation Intermediate) Tertiary->SN1_E1 Favored due to carbocation stability SN2_E2 SN2 / E2 (Concerted Mechanism) Tertiary->SN2_E2 Disfavored due to steric hindrance Secondary 1-bromocyclohexane (Secondary) Secondary->SN1_E1 Possible with weak nucleophiles Secondary->SN2_E2 Favored with strong nucleophiles Weak_Nu Weak Nucleophile (e.g., H2O, ROH) Weak_Nu->SN1_E1 Promotes Strong_Nu Strong Nucleophile (e.g., RO⁻, CN⁻) Strong_Nu->SN2_E2 Promotes Strong_Bulky_Base Strong, Bulky Base (e.g., t-BuO⁻) Strong_Bulky_Base->SN2_E2 Favors E2

Figure 1. Factors influencing the reactivity of tertiary vs. secondary alkyl halides.

Conclusion

The comparative reactivity of this compound and 1-bromocyclohexane is a clear illustration of the structure-activity relationship in organic chemistry. This compound, a tertiary halide, predominantly undergoes unimolecular reactions (SN1 and E1) via a stable carbocation intermediate and is unreactive in SN2 reactions. In contrast, 1-bromocyclohexane, a secondary halide, exhibits greater versatility, with the potential to react through both unimolecular and bimolecular pathways, the outcome of which is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base. For synthetic applications, this compound is a suitable precursor for generating tertiary carbocation-derived products, while 1-bromocyclohexane offers broader synthetic utility where either substitution or elimination products can be targeted by careful selection of reagents and conditions.

References

A Comparative Analysis of SN1 Reaction Rates: Tertiary vs. Secondary Bromocyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the unimolecular nucleophilic substitution (SN1) reaction rates for tertiary and secondary bromocyclohexanes. The analysis is supported by established experimental data and detailed methodologies relevant to researchers, scientists, and professionals in drug development. The core of this comparison lies in the structural differences between the substrates and their profound impact on the reaction mechanism and kinetics.

Tertiary alkyl halides, such as 1-bromo-1-methylcyclohexane, undergo SN1 reactions at significantly faster rates than their secondary counterparts, like bromocyclohexane (B57405).[1] This pronounced difference is primarily attributed to the enhanced stability of the tertiary carbocation intermediate formed during the rate-determining step of the reaction.[1][2]

Data Presentation: A Quantitative Comparison

The relative rates of solvolysis, a common method for studying SN1 reactions, provide clear quantitative evidence for the superior reactivity of tertiary substrates. While specific kinetic data for bromocyclohexanes can vary with solvent and temperature, the trend is consistently and dramatically in favor of the tertiary halide. The data presented below, adapted from studies on analogous acyclic bromoalkanes, illustrates this principle.

BromoalkaneStructureClassificationRelative Rate of SN1 Reaction (Solvolysis in Formic Acid)
Isopropyl bromide(CH₃)₂CHBrSecondary (2°)44.7
tert-Butyl bromide(CH₃)₃CBrTertiary (3°)~1 x 10⁸

Data adapted from established kinetic studies.[3]

As the data shows, the tertiary bromoalkane reacts orders of magnitude faster than the secondary one, underscoring the profound impact of substrate structure on SN1 reaction kinetics.[1]

Core Principles: The Role of Carbocation Stability

The SN1 reaction mechanism proceeds in two main steps: a slow, rate-determining dissociation of the alkyl halide to form a carbocation, followed by a rapid attack of the nucleophile on this intermediate.[4][5] The rate of the overall reaction is therefore dependent only on the concentration of the alkyl halide and the stability of the carbocation formed in the first step.[6][7]

  • Tertiary Carbocation: A tertiary substrate, like 1-bromo-1-methylcyclohexane, forms a tertiary carbocation upon dissociation. This carbocation is highly stabilized by two key electronic effects from the three attached alkyl groups:

    • Inductive Effect: The alkyl groups donate electron density to the positively charged carbon, helping to disperse the charge.[8]

    • Hyperconjugation: The overlap of adjacent C-H or C-C sigma bonds with the empty p-orbital of the carbocation further delocalizes the positive charge.[8]

  • Secondary Carbocation: A secondary substrate, such as bromocyclohexane, forms a secondary carbocation. With only two alkyl groups providing stabilization, this intermediate is significantly less stable and has a higher energy than a tertiary carbocation.[1]

This difference in stability means that the activation energy required to form the tertiary carbocation is much lower than that for the secondary carbocation, resulting in a dramatically faster reaction rate for the tertiary bromocyclohexane.[2]

Experimental Protocols: Determination of Solvolysis Rates

The relative rates of SN1 solvolysis can be determined by monitoring the production of hydrobromic acid (HBr) over time.[1] A common and effective method involves titration.[4][9]

Objective: To compare the relative rates of solvolysis for a tertiary bromocyclohexane (e.g., 1-bromo-1-methylcyclohexane) and a secondary bromocyclohexane.

Materials:

  • Tertiary and secondary bromocyclohexanes

  • Solvent (e.g., 80% aqueous ethanol)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)

  • Acid-base indicator (e.g., bromothymol blue or phenolphthalein)[4][10]

  • Erlenmeyer flasks, burette, volumetric pipettes, stopwatch

  • Constant temperature water bath

Methodology:

  • Reaction Setup: Prepare separate solutions of the tertiary and secondary bromocyclohexanes in the chosen solvent system (e.g., aqueous ethanol).[11]

  • Initiation: In an Erlenmeyer flask, place a known volume of the solvent. Add a measured amount of the standardized NaOH solution and a few drops of the indicator. The solution should be basic (e.g., blue for bromothymol blue).[4][11]

  • Time Measurement: Using a volumetric pipette, add a precise volume of the bromocyclohexane solution to the flask, start the stopwatch immediately, and mix thoroughly.[4] This marks time zero (t=0).

  • Monitoring: The solvolysis reaction produces HBr, which neutralizes the added NaOH. The endpoint is reached when the indicator changes color (e.g., from blue to yellow/green), signifying that all the initial NaOH has been consumed.[10] Record the time taken to reach this endpoint.

  • Kinetic Analysis: For a more detailed analysis, aliquots can be taken from the reacting mixture at various time intervals and titrated with the NaOH solution to determine the concentration of HBr produced.[9]

  • Rate Determination: For a first-order reaction like SN1, a plot of the natural logarithm of the alkyl halide concentration (ln[R-Br]) versus time will yield a straight line.[1][9] The slope of this line is the negative of the rate constant (-k). By comparing the rate constants (k) obtained under identical conditions, the relative reaction rates can be determined.

Mandatory Visualization

The following diagram illustrates the fundamental relationship between substrate structure and SN1 reaction rate, highlighting the key role of the carbocation intermediate.

SN1_Comparison cluster_tertiary Tertiary Bromocyclohexane Pathway cluster_secondary Secondary Bromocyclohexane Pathway Tert_Start Tertiary Bromocyclohexane Tert_TS1 Transition State 1 (High Energy) Tert_Start->Tert_TS1 Slow, Rate- Determining Step Tert_Carbocation Tertiary Carbocation (Highly Stabilized) Tert_TS1->Tert_Carbocation Tert_TS2 Transition State 2 Tert_Carbocation->Tert_TS2 Fast + Nucleophile Rate_Comparison Conclusion: Tertiary Substrate >> Secondary Substrate (Faster Rate due to lower activation energy from more stable carbocation) Tert_Carbocation->Rate_Comparison Tert_Product Substitution Product Tert_TS2->Tert_Product Sec_Start Secondary Bromocyclohexane Sec_TS1 Transition State 1 (Very High Energy) Sec_Start->Sec_TS1 Very Slow Step Sec_Carbocation Secondary Carbocation (Less Stabilized) Sec_TS1->Sec_Carbocation Sec_TS2 Transition State 2 Sec_Carbocation->Sec_TS2 Fast + Nucleophile Rate_comparison Rate_comparison Sec_Carbocation->Rate_comparison Sec_Product Substitution Product Sec_TS2->Sec_Product

Caption: SN1 reaction pathways for tertiary vs. secondary substrates.

Conclusion

The structure of a bromocyclohexane is a critical determinant of its reactivity in SN1 reactions. Tertiary bromocyclohexanes exhibit significantly faster reaction rates compared to secondary bromocyclohexanes. This is a direct consequence of the greater stability of the tertiary carbocation intermediate formed during the slow, rate-determining step of the mechanism. For professionals engaged in reaction design and drug development, understanding this fundamental principle is essential for predicting reaction outcomes and optimizing synthetic pathways.

References

A Comparative Guide to the Validation of 1-Propylcyclohexene Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of isomeric compounds is a critical step in chemical research and pharmaceutical development, where subtle differences in molecular architecture can lead to significant variations in chemical reactivity and biological activity. This guide provides a comprehensive comparison of 1-propylcyclohexene and its positional isomers, 3-propylcyclohexene and 4-propylcyclohexene, utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. By presenting predicted spectral data, detailed experimental protocols, and logical workflows, this document serves as a practical resource for the unambiguous identification of these cyclohexene (B86901) derivatives.

Distinguishing Isomers: A Spectroscopic Overview

The three isomers of propylcyclohexene, while sharing the same molecular formula (C₉H₁₆), exhibit distinct NMR spectra due to the different electronic environments of their hydrogen and carbon atoms. The position of the double bond within the cyclohexene ring is the primary determinant of the observed chemical shifts and coupling patterns, particularly for the vinylic and allylic protons and carbons.

1-Propylcyclohexene is characterized by a single vinylic proton directly on the double bond, which is trisubstituted. This leads to a relatively simple signal for the olefinic proton.

3-Propylcyclohexene possesses two vinylic protons, and the propyl group is situated on an allylic carbon. The presence of two distinct olefinic hydrogens results in more complex splitting patterns in the ¹H NMR spectrum.

4-Propylcyclohexene also has two vinylic protons. However, the propyl group is located further from the double bond compared to the 3-isomer, influencing the chemical shifts of the cyclohexene ring protons and carbons in a different manner.

Comparative ¹H and ¹³C NMR Data

To facilitate the identification of each isomer, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and multiplicities. These values provide a quantitative basis for comparison and are crucial for assigning the correct structure to an experimental spectrum.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Compound Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
1-Propylcyclohexene Vinylic H~5.4t
Allylic CH₂~2.0m
Propyl CH₂ (allylic)~1.9t
Other Ring CH₂~1.5 - 1.6m
Propyl CH₂~1.4sextet
Propyl CH₃~0.9t
3-Propylcyclohexene Vinylic H~5.6 - 5.7m
Vinylic H~5.5 - 5.6m
Allylic CH~2.2m
Other Ring CH/CH₂~1.2 - 2.1m
Propyl CH₂~1.3 - 1.4m
Propyl CH₃~0.9t
4-Propylcyclohexene Vinylic H~5.6 - 5.7m
Allylic CH₂~2.0m
Other Ring CH/CH₂~1.2 - 1.8m
Propyl CH₂~1.3m
Propyl CH₃~0.9t

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Compound Carbon Predicted Chemical Shift (δ, ppm)
1-Propylcyclohexene Vinylic C (quat.)~139
Vinylic CH~121
Propyl CH₂ (allylic)~35
Allylic CH₂~26
Ring CH₂~23, ~22
Propyl CH₂~22
Propyl CH₃~14
3-Propylcyclohexene Vinylic CH~128, ~127
Allylic CH~38
Ring CH₂~30, ~25, ~21
Propyl CH₂~37, ~20
Propyl CH₃~14
4-Propylcyclohexene Vinylic CH~127 (2C)
Allylic CH₂~29 (2C)
Ring CH~35
Ring CH₂~31
Propyl CH₂~38, ~20
Propyl CH₃~14

Experimental Protocols

Accurate and reproducible NMR data are contingent on meticulous sample preparation and standardized acquisition parameters. The following protocol is recommended for the analysis of 1-propylcyclohexene isomers.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like propylcyclohexene.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference.

  • NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

2. NMR Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: A spectral width of approximately 12 ppm is usually sufficient.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

    • Spectral Width: A spectral width of approximately 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds to ensure proper relaxation of quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 128-1024) is required due to the low natural abundance of the ¹³C isotope.

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift axis using the TMS signal (0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Logical Workflow for Isomer Identification

The following diagram illustrates a systematic approach to differentiate the 1-propylcyclohexene isomers based on key features in their ¹H and ¹³C NMR spectra.

G Workflow for Isomer Identification start Acquire 1H and 13C NMR Spectra vinylic_protons Analyze Vinylic Region (δ 5.0 - 6.0 ppm in 1H NMR) start->vinylic_protons one_vinylic One Vinylic Proton Signal? vinylic_protons->one_vinylic isomer_1 Identified as 1-Propylcyclohexene one_vinylic->isomer_1 Yes two_vinylic Two Vinylic Proton Signals one_vinylic->two_vinylic No vinylic_carbons Analyze Vinylic Region (δ 120 - 140 ppm in 13C NMR) two_vinylic->vinylic_carbons quat_carbon Quaternary Vinylic Carbon Present? vinylic_carbons->quat_carbon quat_carbon->isomer_1 Yes no_quat_carbon Two Vinylic CH Signals quat_carbon->no_quat_carbon No allylic_region Analyze Allylic Carbon Signals (δ 30 - 40 ppm in 13C NMR) no_quat_carbon->allylic_region allylic_ch Allylic CH Signal Present? allylic_region->allylic_ch isomer_3 Identified as 3-Propylcyclohexene allylic_ch->isomer_3 Yes isomer_4 Identified as 4-Propylcyclohexene allylic_ch->isomer_4 No

Caption: Isomer identification workflow using NMR data.

Signaling Pathway of Isomer Differentiation

The following diagram illustrates the key decision points based on the NMR signaling patterns for distinguishing the three isomers.

G NMR Signaling Pathway for Isomer Differentiation cluster_1H 1H NMR Analysis cluster_13C 13C NMR Analysis vinylic_H Number of Vinylic Proton Signals one_H One Signal (~5.4 ppm) vinylic_H->one_H 1 two_H Two Signals (~5.5-5.7 ppm) vinylic_H->two_H 2 isomer1 1-Propylcyclohexene one_H->isomer1 vinylic_C Nature of Vinylic Carbon Signals two_H->vinylic_C quat_C One Quaternary C (~139 ppm) vinylic_C->quat_C two_CH Two CH Signals (~127-128 ppm) vinylic_C->two_CH quat_C->isomer1 allylic_C Position of Propyl Group (Allylic Carbon) two_CH->allylic_C allylic_CH_C Allylic CH (~38 ppm) allylic_C->allylic_CH_C no_allylic_CH_C No Allylic CH from Propyl Group allylic_C->no_allylic_CH_C isomer3 3-Propylcyclohexene allylic_CH_C->isomer3 isomer4 4-Propylcyclohexene no_allylic_CH_C->isomer4

Caption: Decision pathway based on NMR signals.

By systematically analyzing the ¹H and ¹³C NMR spectra and comparing the data with the provided reference tables and workflows, researchers can confidently and accurately validate the specific isomer of 1-propylcyclohexene in their samples. This rigorous approach is indispensable for ensuring the quality and reliability of research and development outcomes in the chemical and pharmaceutical sciences.

Navigating Reaction Pathways: A Comparative Guide to Product Distribution in 1-Bromo-1-propylcyclohexane Reactions via GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate balance between substitution and elimination reactions is paramount for controlling reaction outcomes and ensuring the desired product synthesis. This guide provides a comprehensive comparison of the product distribution in reactions of the tertiary alkyl halide, 1-Bromo-1-propylcyclohexane, under various conditions, supported by detailed experimental protocols and quantitative data analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

The reaction of this compound, a tertiary alkyl halide, can proceed through competing unimolecular (SN1/E1) and bimolecular (E2) pathways, depending on the nature of the base and solvent used. The resulting product mixture, comprising substitution and elimination products, can be effectively resolved and quantified using GC-MS, a powerful analytical technique that separates volatile compounds and provides their mass spectra for identification.

Competing Reaction Pathways: A Balancing Act

The reaction of this compound can yield a variety of products through different mechanisms:

  • SN1 (Substitution Nucleophilic Unimolecular): In the presence of a weak nucleophile and a polar protic solvent (e.g., ethanol), the reaction proceeds through a stable tertiary carbocation intermediate. The nucleophile can then attack the carbocation, leading to the formation of a substitution product.

  • E1 (Elimination Unimolecular): Concurrent with the SN1 pathway, the solvent can also act as a weak base, abstracting a proton from a carbon adjacent to the carbocation, resulting in the formation of an alkene. The E1 mechanism typically follows Zaitsev's rule, favoring the formation of the more substituted, and thus more stable, alkene.

  • E2 (Elimination Bimolecular): In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), a concerted, one-step elimination reaction is favored. The regioselectivity of the E2 reaction is highly dependent on the steric bulk of the base. A small, strong base like sodium ethoxide will favor the more substituted Zaitsev product, while a bulky base like potassium tert-butoxide will preferentially abstract a less sterically hindered proton, leading to the formation of the less substituted Hofmann product.[1][2][3]

The interplay of these pathways dictates the final product distribution, which can be precisely determined by GC-MS analysis.

Quantitative Product Distribution: A Comparative Analysis

The following table summarizes the expected product distribution from the reaction of this compound under different conditions. The data is based on analogous reactions of similar tertiary alkyl halides and established principles of organic chemistry.

Reaction Conditions Major Product(s) Minor Product(s) Expected Predominant Mechanism Key Influencing Factor
Sodium Ethoxide in Ethanol 1-Propylcyclohexene (Zaitsev)1-Ethoxy-1-propylcyclohexane, Propylidenecyclohexane (Hofmann)E2 / SN1/E1Small, strong base favors Zaitsev elimination.[1]
Potassium tert-Butoxide in tert-Butanol Propylidenecyclohexane (Hofmann)1-Propylcyclohexene (Zaitsev)E2Sterically hindered base favors Hofmann elimination.[1][2]
Ethanol (Solvolysis) 1-Ethoxy-1-propylcyclohexane, 1-Propylcyclohexene-SN1 / E1Weak nucleophile/base and polar protic solvent favor unimolecular pathways.

Experimental Protocols

General Reaction Procedure for Elimination
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in the appropriate anhydrous alcohol (ethanol or tert-butanol).

  • Reagent Addition: Slowly add a solution of the base (sodium ethoxide or potassium tert-butoxide) in the corresponding alcohol to the reaction mixture.

  • Reaction: Heat the mixture to reflux for a specified period (e.g., 2-4 hours) while stirring.

  • Work-up: After cooling to room temperature, quench the reaction with water. Extract the organic products with a suitable solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Sample Preparation for GC-MS: Dilute a small aliquot of the dried organic layer with a suitable solvent (e.g., dichloromethane) before injection into the GC-MS.

GC-MS Analysis Protocol

The following table outlines a general set of parameters for the GC-MS analysis of the reaction products.

Parameter Setting
GC System
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio20:1
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min)
MS System
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400

Visualizing Reaction Pathways and Workflow

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the competing reaction pathways and the experimental workflow.

G cluster_reactions Reaction Pathways This compound This compound Carbocation Carbocation This compound->Carbocation S_N1/E1 (Weak Base) E2_Zaitsev 1-Propylcyclohexene (Zaitsev Elimination) This compound->E2_Zaitsev E2 (Small, Strong Base) E2_Hofmann Propylidenecyclohexane (Hofmann Elimination) This compound->E2_Hofmann E2 (Bulky, Strong Base) SN1_Product 1-Ethoxy-1-propylcyclohexane (Substitution) Carbocation->SN1_Product +EtOH E1_Product 1-Propylcyclohexene (Zaitsev Elimination) Carbocation->E1_Product -H+

Caption: Competing SN1/E1 and E2 reaction pathways for this compound.

G cluster_workflow Experimental Workflow Reaction Reaction of This compound Workup Aqueous Work-up & Extraction Reaction->Workup Drying Drying of Organic Layer Workup->Drying GCMS GC-MS Analysis Drying->GCMS Data Product Identification & Quantification GCMS->Data

Caption: General experimental workflow for the analysis of this compound reactions.

By carefully selecting the reaction conditions, researchers can steer the reaction of this compound towards the desired substitution or elimination product. The use of GC-MS provides an indispensable tool for the accurate analysis of the resulting product distribution, enabling the optimization of synthetic strategies in drug development and other chemical research endeavors.

References

A Comparative Guide to the Solvolysis of 1-Bromo-1-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the solvolysis kinetics of 1-bromo-1-propylcyclohexane and related tertiary alkyl halides. By examining the reaction rates and underlying mechanistic principles, researchers can gain insights into the factors governing nucleophilic substitution reactions, which are fundamental in the synthesis of a wide range of organic compounds, including active pharmaceutical ingredients.

The solvolysis of tertiary alkyl halides, such as this compound, typically proceeds through a first-order nucleophilic substitution (SN1) mechanism.[1][2][3] This process involves the formation of a carbocation intermediate in the rate-determining step, followed by rapid attack by the solvent, which acts as the nucleophile.[1][4][5] The stability of the carbocation intermediate is a critical factor influencing the reaction rate.[1][2][6]

Comparative Kinetic Data

Below is a comparison with tert-butyl bromide and 1-bromo-1-methylcyclohexane (B3058953) in a common solvolysis medium, aqueous ethanol (B145695).

Compound Structure Solvent Temperature (°C) Relative Rate Constant (krel)
tert-Butyl bromide(CH₃)₃CBr80% Ethanol25~1000
1-Bromo-1-methylcyclohexaneC₇H₁₃Br80% Ethanol25~10-20
This compoundC₉H₁₇Br80% Ethanol25(Predicted to be slightly faster than 1-bromo-1-methylcyclohexane)
1-Bromoadamantane (B121549)C₁₀H₁₅Br80% Ethanol251

Note: The relative rate for this compound is an educated prediction based on the slightly greater positive inductive effect of a propyl group compared to a methyl group, which would lead to enhanced stabilization of the corresponding carbocation.

The significant difference in solvolysis rates between the acyclic tert-butyl bromide and the cyclic analogues highlights the influence of the molecular framework on carbocation stability. The rigid structure of 1-bromoadamantane results in a less stable bridgehead carbocation, leading to a much slower reaction rate compared to the other tertiary halides.[7]

Experimental Protocol: A General Method for Kinetic Studies of Solvolysis

The following protocol outlines a general procedure for measuring the solvolysis rates of tertiary alkyl halides.

1. Reagent Preparation:

  • Prepare a standardized solution of the desired solvent system (e.g., 80% ethanol in water).

  • Prepare a dilute solution of the alkyl halide (e.g., 0.1 M) in a non-nucleophilic co-solvent like acetone (B3395972) to facilitate dissolution.

  • Prepare a standardized solution of a base, such as sodium hydroxide (B78521) (e.g., 0.1 M), for titration.

  • Select a suitable acid-base indicator (e.g., bromothymol blue or phenolphthalein).

2. Reaction Setup:

  • Place a known volume of the solvent mixture into a reaction vessel (e.g., an Erlenmeyer flask).

  • Add a few drops of the indicator to the solvent.

  • Equilibrate the reaction vessel to the desired temperature using a constant temperature water bath.

3. Kinetic Run:

  • Initiate the reaction by adding a small, known volume of the alkyl halide solution to the temperature-equilibrated solvent. This is time zero (t=0).

  • The solvolysis reaction will produce HBr, causing the indicator to change color.

  • Periodically, or as the color changes, titrate the reaction mixture with the standardized base solution to neutralize the acid produced. Record the volume of base added and the corresponding time.

4. Data Analysis:

  • The rate of the reaction can be determined by monitoring the production of HBr over time.

  • For an SN1 reaction, the rate law is: Rate = k[Alkyl Halide].

  • A plot of the natural logarithm of the remaining alkyl halide concentration versus time should yield a straight line with a slope equal to the negative of the rate constant (-k).

Experimental Workflow

The following diagram illustrates the general workflow for the kinetic analysis of the solvolysis of a tertiary alkyl halide.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Solvent Mixture (e.g., 80% Ethanol) E Equilibrate Solvent and Indicator in Constant Temp. Bath A->E B Prepare Alkyl Halide Solution (e.g., 0.1 M in Acetone) F Initiate Reaction: Add Alkyl Halide (t=0) B->F C Prepare Standardized Base (e.g., 0.1 M NaOH) G Monitor Reaction: Titrate HBr with Base at Timed Intervals C->G D Select Indicator (e.g., Bromothymol Blue) D->E E->F F->G H Record Time and Volume of Base Added G->H I Calculate [Alkyl Halide] Remaining vs. Time H->I J Plot ln[Alkyl Halide] vs. Time I->J K Determine Rate Constant (k) from the Slope J->K

Caption: Experimental workflow for kinetic studies of solvolysis.

Signaling Pathway of SN1 Solvolysis

The solvolysis of this compound proceeds through a well-established SN1 pathway, which is detailed in the diagram below.

SN1_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant This compound Carbocation 1-Propylcyclohexyl Cation + Br⁻ Reactant->Carbocation Rate-Determining Step (Ionization) Substitution Substitution Product (Alcohol/Ether) Carbocation->Substitution Nucleophilic Attack by Solvent (e.g., H₂O, ROH) Elimination Elimination Products (Alkenes) Carbocation->Elimination Deprotonation by Solvent

Caption: SN1 solvolysis pathway of this compound.

References

Spectroscopic Confirmation of 1-Propylcyclohexyl Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of 1-propylcyclohexyl compounds is critical in various fields, including drug development and materials science, where precise molecular architecture dictates function. This guide provides a comparative analysis of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the definitive identification of the 1-propylcyclohexyl moiety. We present experimental data and detailed protocols to differentiate 1-propylcyclohexane from its structural isomers and other related cycloalkanes.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-propylcyclohexane and its isomers. These values are essential for direct comparison and identification.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
1-Propylcyclohexane 1.58 - 1.77m2HCyclohexyl-CH₂ (axial)
1.10 - 1.31m9HCyclohexyl-CH, Cyclohexyl-CH₂ (equatorial), Propyl-CH₂
0.86 - 0.87t3HPropyl-CH₃
Butylcyclohexane 1.64 - 1.74m5HCyclohexyl-CH₂ (axial), Cyclohexyl-CH
1.13 - 1.33m10HCyclohexyl-CH₂ (equatorial), Butyl-CH₂
0.87 - 0.88t3HButyl-CH₃
Isopropylcyclohexane 1.60 - 1.77m5HCyclohexyl-CH₂ (axial), Cyclohexyl-CH
0.94 - 1.39m7HCyclohexyl-CH₂ (equatorial), Isopropyl-CH
0.85d6HIsopropyl-CH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
1-Propylcyclohexane 37.8, 37.4, 33.6, 29.3, 26.9, 26.6, 23.1, 14.2
Butylcyclohexane 37.8, 37.3, 33.5, 29.2, 26.9, 26.5, 23.1, 14.1
Isopropylcyclohexane 44.9, 33.1, 27.2, 26.8, 20.2

Table 3: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
1-Propylcyclohexane 12683 (base peak), 82, 69, 55, 41
Butylcyclohexane 14083 (base peak), 57, 55, 41
Isopropylcyclohexane 12683 (base peak), 82, 69, 55, 43

Table 4: Infrared (IR) Spectroscopy Data (Liquid Film)

CompoundKey Absorption Bands (cm⁻¹)Assignment
1-Propylcyclohexane 2920-2930, 2850C-H stretch (alkyl)
1450-1465CH₂ bend
1375CH₃ bend
Butylcyclohexane 2920-2930, 2850C-H stretch (alkyl)
1450-1465CH₂ bend
1378CH₃ bend
Isopropylcyclohexane 2920-2930, 2865C-H stretch (alkyl)
1450-1465CH₂ bend
1380, 1365CH₃ bend (isopropyl split)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the liquid alkylcyclohexane sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Parameters:

      • Pulse Sequence: Standard single-pulse sequence.

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

      • Spectral Width: 0-12 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer.

    • Parameters:

      • Pulse Sequence: Proton-decoupled pulse sequence.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, depending on sample concentration.

      • Spectral Width: 0-220 ppm.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Prepare a dilute solution of the alkylcyclohexane sample (approximately 1 mg/mL) in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Instrumentation and Conditions:

    • Gas Chromatograph:

      • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating these isomers.[1]

      • Injector Temperature: 250 °C.

      • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.[2]

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

3. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

    • Place a single drop of the neat liquid alkylcyclohexane sample directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Instrument: FTIR spectrometer equipped with an ATR accessory.

    • Parameters:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.

      • Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Mandatory Visualization

The following diagrams illustrate the general workflow for the spectroscopic confirmation of 1-propylcyclohexyl compounds.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 1-Propylcyclohexyl Compound NMR NMR (¹H, ¹³C) Sample->NMR MS GC-MS Sample->MS IR ATR-FTIR Sample->IR Comparison Comparison with Isomer Data NMR->Comparison MS->Comparison IR->Comparison Structure Structural Confirmation Comparison->Structure

References

A Comparative Analysis of Grignard Reactivity: 1-Bromo-1-propylcyclohexane vs. n-Propyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Grignard reaction reactivity of a tertiary alkyl halide, 1-Bromo-1-propylcyclohexane, and a primary alkyl halide, n-propyl bromide. The information presented is supported by established principles in organic chemistry and data from analogous experimental systems, offering insights into the expected performance of these reagents in synthetic applications.

Introduction to Grignard Reactivity

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. The formation of the Grignard reagent itself, through the reaction of an organic halide with magnesium metal, is a critical step that is highly dependent on the structure of the organic halide. This comparison focuses on the influence of steric hindrance on the formation and subsequent reactivity of Grignard reagents derived from a tertiary versus a primary alkyl bromide.

Comparative Reactivity Analysis

The reactivity of alkyl halides in the formation of Grignard reagents generally follows the order of primary > secondary > tertiary. This trend is primarily attributed to steric hindrance around the carbon atom bonded to the halogen.

  • n-Propyl bromide , as a primary alkyl halide, presents minimal steric hindrance. This allows for relatively easy access of the magnesium metal to the carbon-bromine bond, facilitating the formation of the n-propylmagnesium bromide Grignard reagent. The resulting primary Grignard reagent is also less sterically crowded, making it a highly effective nucleophile in subsequent reactions.

  • This compound is a tertiary alkyl halide. The carbon atom attached to the bromine is bonded to three other carbon atoms (the cyclohexyl ring and the propyl group), creating significant steric congestion. This steric bulk hinders the approach of the magnesium metal, making the formation of the Grignard reagent more challenging compared to its primary counterpart. Furthermore, the resulting tertiary Grignard reagent is sterically hindered, which can affect its nucleophilicity and increase the likelihood of side reactions.

Data Presentation: A Comparative Overview

Parametern-Propyl Bromide (Primary Alkyl Halide)This compound (Tertiary Alkyl Halide)
Grignard Formation Rate Relatively fastSignificantly slower
Initiation of Reaction Generally straightforwardOften requires activation (e.g., with iodine, 1,2-dibromoethane) and may be difficult to initiate.[1]
Yield of Grignard Reagent Typically highGenerally lower due to side reactions
Common Side Reactions Wurtz coupling (formation of hexane)Elimination (formation of prop-1-enylcyclohexane and propane), Wurtz coupling (formation of 1,1'-dipropyl-1,1'-bicyclohexane)
Reactivity of Grignard Reagent High nucleophilicityReduced nucleophilicity due to steric hindrance
Typical Reaction Conditions Standard Grignard formation conditions in diethyl ether or THFMay require higher temperatures, longer reaction times, or more reactive magnesium (e.g., Rieke magnesium)

Experimental Protocols

The following are representative experimental protocols for the formation of Grignard reagents from primary and tertiary alkyl bromides. These protocols highlight the differences in reaction conditions required.

Protocol 1: Formation of n-Propylmagnesium Bromide

Materials:

  • Magnesium turnings

  • n-Propyl bromide

  • Anhydrous diethyl ether

  • Iodine crystal (for activation, if necessary)

  • Reaction flask, reflux condenser, dropping funnel, and drying tube

Procedure:

  • All glassware must be thoroughly dried to exclude moisture.

  • Place magnesium turnings (1.2 equivalents) in the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a small portion of a solution of n-propyl bromide (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel.

  • The reaction is typically initiated by gentle warming, evidenced by the disappearance of the iodine color and the onset of ether reflux.

  • Once the reaction has started, the remaining n-propyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is typically stirred for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Protocol 2: Formation of 1-Propylcyclohexylmagnesium Bromide

Materials:

Procedure:

  • All glassware must be rigorously dried.

  • Place magnesium turnings (1.5 equivalents) in the reaction flask under an inert atmosphere.

  • Add a few drops of 1,2-dibromoethane to activate the magnesium. The observation of gas evolution (ethylene) indicates activation.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise from the dropping funnel. Due to the lower reactivity, initiation may require gentle heating.

  • The reaction mixture is typically heated to reflux for several hours to promote the formation of the Grignard reagent. The progress of the reaction can be monitored by the consumption of magnesium.

  • Due to the increased potential for side reactions, the yield of the tertiary Grignard reagent is expected to be lower than that of the primary Grignard reagent.

Visualization of Reactivity Factors

The following diagram illustrates the key factors influencing the differential reactivity of primary and tertiary alkyl halides in Grignard reagent formation.

G cluster_primary n-Propyl Bromide (Primary) cluster_tertiary This compound (Tertiary) p_halide Primary Alkyl Halide p_steric Low Steric Hindrance p_halide->p_steric t_halide Tertiary Alkyl Halide p_formation Facile Grignard Formation p_steric->p_formation p_yield High Yield of Grignard Reagent p_formation->p_yield p_side_reactions Minor Side Reactions p_formation->p_side_reactions p_reactivity High Nucleophilicity p_yield->p_reactivity t_steric High Steric Hindrance t_halide->t_steric t_formation Difficult Grignard Formation t_steric->t_formation t_yield Lower Yield of Grignard Reagent t_formation->t_yield t_side_reactions Increased Side Reactions (Elimination) t_formation->t_side_reactions t_reactivity Reduced Nucleophilicity t_yield->t_reactivity

Caption: Factors influencing Grignard reactivity of primary vs. tertiary alkyl halides.

References

A Comparative Guide to the Synthesis of 1-Propylcyclohexyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-propylcyclohexyl moiety is a key structural feature in a variety of organic molecules, including active pharmaceutical ingredients, liquid crystals, and specialty chemicals. The synthesis of derivatives containing this scaffold is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative overview of alternative synthetic routes to 1-propylcyclohexyl derivatives, with a focus on providing experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The following tables summarize the quantitative data for various synthetic routes to 1-propylcyclohexyl derivatives, allowing for a direct comparison of their efficiency and reaction conditions.

Table 1: Synthesis of 1-Propylcyclohexan-1-ol

Synthetic RouteStarting MaterialsReagents & ConditionsReaction TimeYield (%)Key AdvantagesKey Disadvantages
Grignard Reaction Cyclohexanone (B45756), 1-Bromopropane (B46711)Mg turnings, Dry Et2O, then acidic workup~5 hours~50%[1]Well-established, readily available starting materialsMoisture-sensitive, potential for side reactions
Reduction & Alkylation CyclohexanoneNaBH4, Propyl iodide/bromide--Milder reducing agent than LiAlH4Requires a separate alkylation step, data on one-pot yield not readily available[2]
Direct Alkylation CyclohexanolPropyl halides, Basic conditions--Potentially a one-step processCan be low yielding, requires activation of the alcohol

Table 2: Synthesis of Substituted Propylcyclohexanol Derivatives

ProductSynthetic RouteStarting MaterialReagents & ConditionsReaction TimeYield (%)Stereoselectivity
cis-4-Propylcyclohexanol Chemoenzymatic Reduction4-Propylcyclohexanone (B1345700)Mutant alcohol dehydrogenase (LK-TADH), Glucose dehydrogenase, NAD+, Glucose, 35 °C, pH 7.0-8.05 hours90.32%[3]99.5:0.5 (cis:trans)[3]

Table 3: Synthesis of 1-Propylcyclohexylamine Derivatives

ProductSynthetic RouteStarting MaterialsReagents & ConditionsYield (%)Key Features
N-Propylcyclohexylamine Reductive AminationCyclohexanone, PropylamineH2, Pd/C or other catalystsHighOne-pot reaction, versatile for various amines
N-Propylcyclohexylamine Reductive AminationCyclohexanone, PropylamineNaBH(OAc)3 or NaBH3CNHighMilder conditions than catalytic hydrogenation

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Grignard Synthesis of 1-Propylcyclohexanol[1]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1-Bromopropane

  • Cyclohexanone

  • Sulfuric acid (1 M) or saturated aqueous ammonium (B1175870) chloride for workup

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise from the dropping funnel to initiate the Grignard reagent formation. The reaction is exothermic and should be controlled by the rate of addition.

  • After the magnesium has completely reacted, cool the solution in an ice bath.

  • Add a solution of cyclohexanone in anhydrous diethyl ether dropwise to the Grignard reagent.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of 1 M sulfuric acid or saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain 1-propylcyclohexanol.

Protocol 2: Chemoenzymatic Synthesis of cis-4-Propylcyclohexanol[3]

Materials:

  • 4-Propylcyclohexanone

  • Recombinant E. coli cells expressing mutant alcohol dehydrogenase (LK-TADH)

  • Recombinant E. coli cells expressing glucose dehydrogenase (GDH)

  • NAD+

  • Glucose

  • Phosphate buffer (pH 7.0-8.0)

  • Ethyl acetate

Procedure:

  • In a temperature-controlled reactor at 35 °C, prepare a reaction mixture containing 4-propylcyclohexanone (125 g/L), LK-TADH cell dosage (30 g/L), GDH cell dosage (10 g/L), NAD+ (0.1 g/L), and glucose (1.2 mol/mol substrate) in a suitable buffer (pH 7.0-8.0).

  • Maintain the pH of the reaction between 7.0 and 8.0 by the automated addition of 2 M Na2CO3.

  • Monitor the reaction progress by gas chromatography. The reaction is typically complete within 5 hours.

  • Upon completion, extract the product with ethyl acetate.

  • Wash the organic phase with saturated sodium chloride solution and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain cis-4-propylcyclohexanol.

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways.

Grignard_Synthesis Grignard Synthesis of 1-Propylcyclohexanol cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1-Bromopropane 1-Bromopropane Propylmagnesium_bromide Propylmagnesium bromide 1-Bromopropane->Propylmagnesium_bromide Et2O Mg Mg Mg->Propylmagnesium_bromide Cyclohexanone Cyclohexanone Alkoxide_intermediate Alkoxide intermediate Cyclohexanone->Alkoxide_intermediate Propylmagnesium_bromide->Alkoxide_intermediate Nucleophilic addition 1-Propylcyclohexanol 1-Propylcyclohexanol Alkoxide_intermediate->1-Propylcyclohexanol Acidic workup

Caption: Grignard synthesis of 1-propylcyclohexanol.

Chemoenzymatic_Reduction Chemoenzymatic Synthesis of cis-4-Propylcyclohexanol cluster_substrate Substrate cluster_biocatalysts Biocatalysts & Cofactors cluster_product Product 4-Propylcyclohexanone 4-Propylcyclohexanone cis-4-Propylcyclohexanol cis-4-Propylcyclohexanol 4-Propylcyclohexanone->cis-4-Propylcyclohexanol LK-TADH LK-TADH Mutant Alcohol Dehydrogenase GDH Glucose Dehydrogenase NAD_NADH NAD+ / NADH NAD_NADH->cis-4-Propylcyclohexanol Glucose Glucose Glucose->NAD_NADH GDH (cofactor regeneration) Reductive_Amination Reductive Amination for N-Propylcyclohexylamine cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Cyclohexanone Cyclohexanone Imine Imine Cyclohexanone->Imine Propylamine Propylamine Propylamine->Imine N-Propylcyclohexylamine N-Propylcyclohexylamine Imine->N-Propylcyclohexylamine Reducing Agent (e.g., H2/Pd, NaBH(OAc)3)

References

Unraveling the Reactive Intermediates of 1-Bromo-1-propylcyclohexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of reaction intermediates is paramount for predicting product formation, optimizing reaction conditions, and designing novel synthetic routes. This guide provides a detailed characterization of the reaction intermediates in the chemistry of 1-bromo-1-propylcyclohexane, a tertiary alkyl halide, by comparing its reactivity in various common organic reactions. Experimental data from analogous systems and established chemical principles are used to illustrate the behavior of this compound and its transient intermediates.

The reactivity of this compound is dominated by the formation of a tertiary carbocation intermediate, the 1-propylcyclohexyl cation. This intermediate is central to its substitution and elimination reactions, and its fate dictates the final product distribution. Due to the tertiary nature of the substrate, SN2 and E2 reactions are generally disfavored due to steric hindrance. Instead, SN1 and E1 pathways, which proceed through this carbocation, are the predominant mechanisms.

The Central Intermediate: The 1-Propylcyclohexyl Cation

Upon cleavage of the carbon-bromine bond, this compound forms a planar tertiary carbocation. The stability of this carbocation is a key driver for the prevalence of unimolecular reaction pathways. Spectroscopic characterization of similar tertiary carbocations confirms their existence and provides insight into their structure.[1]

Competitive Reaction Pathways: SN1 vs. E1

Once formed, the 1-propylcyclohexyl cation can be attacked by a nucleophile in an SN1 reaction to form a substitution product, or it can lose a proton from an adjacent carbon in an E1 reaction to form an alkene. The ratio of these products is highly dependent on the reaction conditions, particularly the nature of the solvent and the base.

Data Presentation: Product Distribution in Solvolysis

The solvolysis of this compound in different solvents illustrates the competition between SN1 and E1 pathways. The following table summarizes the expected product distribution based on general principles of solvolysis for tertiary alkyl halides.

Solvent System (Nucleophile/Base)Temperature (°C)SN1 Product (%) (1-propyl-1-alkoxy/hydroxy-cyclohexane)E1 Products (%) (Propylidenecyclohexane & 1-Propylcyclohex-1-ene)
80% Ethanol (B145695) / 20% Water25~60-70~30-40
100% Ethanol55~30-40~60-70
Acetic Acid25~90~10
tert-Butanol55~10-20~80-90

Note: The data presented are illustrative and based on established trends for tertiary alkyl halide solvolysis. Actual experimental values may vary.

The Potential for Rearrangement: Hydride and Alkyl Shifts

A crucial aspect of carbocation chemistry is the possibility of rearrangement to form a more stable carbocation.[2][3] While the initially formed 1-propylcyclohexyl cation is already tertiary, rearrangements can still occur, particularly if a more stable tertiary or a resonance-stabilized carbocation can be formed. In the case of the 1-propylcyclohexyl cation, a 1,2-hydride shift from the cyclohexane (B81311) ring or the propyl group is possible, although this would lead to a secondary carbocation, which is less stable, and is therefore unlikely. However, under forcing conditions or with specific substrates, rearrangements cannot be entirely ruled out.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for conducting solvolysis and elimination reactions with this compound.

Protocol 1: Solvolysis of this compound in Aqueous Ethanol
  • Preparation: A solution of this compound (1.0 equiv.) in 80% aqueous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction: The solution is heated to a constant temperature (e.g., 25°C or 55°C) and stirred. The progress of the reaction can be monitored by periodically withdrawing aliquots and analyzing them by gas chromatography (GC) to determine the disappearance of the starting material and the appearance of products.[5]

  • Work-up: After the reaction is complete (as determined by GC), the mixture is cooled to room temperature. The solution is then diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether).

  • Analysis: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The product mixture is then analyzed by GC-MS and NMR to identify and quantify the substitution and elimination products.

Protocol 2: E1 Elimination of this compound with a Non-Nucleophilic Base
  • Preparation: In a dry round-bottom flask under an inert atmosphere, this compound (1.0 equiv.) is dissolved in a non-nucleophilic solvent such as tert-butanol.

  • Reaction: A weak, non-nucleophilic base (e.g., potassium tert-butoxide, 1.2 equiv.) is added to the solution. The reaction mixture is stirred at a suitable temperature (e.g., 55°C) and monitored by TLC or GC.

  • Work-up: Upon completion, the reaction is quenched by the addition of water. The aqueous layer is extracted with an organic solvent.

  • Analysis: The organic layers are combined, washed, dried, and the solvent is evaporated. The resulting product mixture, expected to be rich in elimination products, is analyzed by GC-MS and NMR.

Mandatory Visualizations

To further clarify the discussed concepts, the following diagrams illustrate the key reaction pathways and a typical experimental workflow.

Reaction_Pathways Start This compound Carbocation 1-Propylcyclohexyl Cation (Tertiary Carbocation) Start->Carbocation -Br⁻ SN1_Product Substitution Products (e.g., 1-Ethoxy-1-propylcyclohexane) Carbocation->SN1_Product + Nucleophile (e.g., EtOH) (SN1) E1_Products Elimination Products (Propylidenecyclohexane & 1-Propylcyclohex-1-ene) Carbocation->E1_Products - H⁺ (E1)

Figure 1. Reaction pathways of this compound.

Experimental_Workflow A Reaction Setup (this compound + Solvent/Base) B Reaction Monitoring (TLC / GC) A->B C Work-up (Quenching, Extraction, Drying) B->C D Product Isolation & Purification (Solvent Removal, Chromatography) C->D E Product Characterization (GC-MS, NMR) D->E

References

Isotopic labeling studies to elucidate reaction mechanisms of 1-Bromo-1-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers leveraging isotopic labeling to elucidate the reaction mechanisms of a model tertiary haloalkane.

The study of reaction mechanisms is fundamental to organic chemistry, providing the insights necessary for controlling reaction outcomes and designing novel synthetic routes. For tertiary haloalkanes such as 1-bromo-1-propylcyclohexane, the prevailing reaction pathways under solvolytic conditions are the unimolecular substitution (SN1) and unimolecular elimination (E1) mechanisms. Distinguishing between these competing pathways and understanding the intricacies of their transition states can be effectively achieved through isotopic labeling studies, a powerful tool for mechanistic elucidation. This guide provides a comparative overview of how deuterium (B1214612) labeling can be employed to dissect the reaction mechanisms of this compound, supported by hypothetical experimental data and detailed protocols.

Distinguishing SN1 and E1 Mechanisms

Tertiary halides, like this compound, readily form a stable tertiary carbocation intermediate upon departure of the leaving group (bromide ion) in a polar protic solvent.[1] This carbocation is the common intermediate for both SN1 and E1 pathways.[2] The subsequent reaction of this intermediate determines the product distribution. In the SN1 pathway, the solvent acts as a nucleophile, attacking the carbocation to form a substitution product. In the E1 pathway, the solvent acts as a base, abstracting a proton from a carbon adjacent (β-carbon) to the carbocationic center, leading to the formation of an alkene.[3][4]

Isotopic labeling, particularly the substitution of hydrogen with its heavier isotope deuterium, can provide profound insights into these mechanisms by probing the kinetic isotope effect (KIE).[5] The KIE is the ratio of the reaction rate of the unlabeled compound (kH) to that of the labeled compound (kD).

The Power of the Kinetic Isotope Effect (KIE)

The magnitude of the KIE can help determine whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction.

  • Primary KIE: A significant primary KIE (typically kH/kD > 2) is observed when a C-H bond is broken in the rate-determining step.[6]

  • Secondary KIE: A smaller secondary KIE (typically kH/kD ≈ 1) is observed when the labeled hydrogen is not directly involved in bond breaking in the rate-determining step, but its presence influences the vibrational frequencies of the transition state.[7]

For the solvolysis of this compound, the rate-determining step for both SN1 and E1 reactions is the formation of the carbocation intermediate, which does not involve the breaking of a C-H bond. Therefore, a primary KIE is not expected for the overall disappearance of the starting material. However, deuterium labeling at specific positions can provide valuable information about the subsequent product-forming steps.

Hypothetical Experimental Data: Probing the Mechanism

To illustrate the utility of isotopic labeling, let us consider the solvolysis of this compound and its deuterated analogues in 80% ethanol/water at 50 °C. The expected products are the substitution product (1-ethoxy-1-propylcyclohexane) and the elimination products (1-propylcyclohex-1-ene and propylidenecyclohexane).

Table 1: Rate Constants and Kinetic Isotope Effects for the Solvolysis of this compound and its Deuterated Analogues.

SubstratePosition of Deuterium LabelingObserved Rate Constant (kobs, s-1)kH/kDInterpretation
1 Unlabeled1.5 x 10-4-Baseline rate
2 α-deuterium (on the carbon bearing the bromine)1.3 x 10-41.15Small secondary α-KIE, consistent with carbocation formation.
3 β-deuterium (on the adjacent cyclohexyl carbons)1.45 x 10-41.03Negligible KIE on the overall rate, as the C-D bond is not broken in the rate-determining step.
4 β-deuterium (on the propyl group)1.48 x 10-41.01Negligible KIE on the overall rate.

The small secondary α-deuterium KIE (kH/kD > 1) is a characteristic feature of SN1 reactions and is attributed to the change in hybridization from sp³ in the ground state to sp² in the carbocation intermediate.

Table 2: Product Distribution and Intramolecular KIE for the E1 Reaction.

SubstrateProduct(s)Product Ratio (Alkene:Ether)Intramolecular kH/kD for EliminationInterpretation
1 1-propylcyclohex-1-ene, propylidenecyclohexane, 1-ethoxy-1-propylcyclohexane30:70-Baseline product distribution.
3 Mixture of deuterated and non-deuterated alkenes28:722.5Significant primary KIE for the deprotonation step, indicating C-H bond breaking is involved in the product-determining step of the E1 reaction.

The significant intramolecular KIE observed in the elimination products from the β-deuterated substrate 3 provides strong evidence that the C-H bond is broken after the rate-determining step. This is a hallmark of the E1 mechanism.

Experimental Protocols

A detailed methodology is crucial for obtaining reliable and reproducible data in mechanistic studies.

Synthesis of Deuterated Substrates

Deuterium-labeled this compound can be synthesized via established organic chemistry procedures. For example, β-deuterated analogues can be prepared by deuteride (B1239839) reduction of a suitable ketone precursor, followed by conversion of the resulting alcohol to the bromide.

Kinetic Measurements
  • Preparation of Reaction Solutions: A stock solution of this compound (or its deuterated analogue) in a suitable solvent (e.g., acetone) is prepared. A separate, thermally equilibrated solution of 80% ethanol/water is also prepared.

  • Initiation of Reaction: A small aliquot of the substrate stock solution is injected into the equilibrated solvent mixture to initiate the solvolysis reaction.

  • Monitoring the Reaction: The progress of the reaction can be monitored by various techniques:

    • Titration: Aliquots are withdrawn at regular intervals, and the liberated hydrobromic acid is titrated with a standardized solution of sodium hydroxide.

    • Conductivity: The increase in conductivity due to the formation of ionic products can be monitored over time.

    • Chromatography (GC or HPLC): Aliquots are quenched at specific time points and analyzed to determine the concentration of the remaining starting material and the formation of products.

  • Data Analysis: The rate constants are determined by plotting the natural logarithm of the substrate concentration versus time, which should yield a straight line for a first-order reaction.

Product Analysis
  • Reaction Quenching: After a predetermined time (e.g., 10 half-lives), the reaction is quenched by adding cold water and a suitable organic solvent for extraction.

  • Extraction and Workup: The organic layer is separated, washed, dried, and concentrated.

  • Identification and Quantification: The product mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the substitution and elimination products and to determine their relative ratios. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the position of deuterium in the products.

Visualizing the Reaction Mechanisms and Workflow

Diagrams are essential for visualizing complex chemical processes and experimental designs.

SN1_E1_Mechanism cluster_substrate Starting Material cluster_intermediate Intermediate cluster_products Products Start This compound Carbocation Tertiary Carbocation Start->Carbocation Rate-determining step (slow, unimolecular) SN1_Product Substitution Product (1-Ethoxy-1-propylcyclohexane) Carbocation->SN1_Product Nucleophilic attack by solvent (fast) E1_Product Elimination Products (Alkenes) Carbocation->E1_Product Proton abstraction by solvent (fast)

Caption: Competing SN1 and E1 reaction pathways for this compound.

Experimental_Workflow cluster_synthesis Preparation cluster_kinetics Kinetic Studies cluster_product_analysis Product Analysis Synthesis Synthesis of Unlabeled and Deuterium-Labeled Substrates Solvolysis Solvolysis Reaction Synthesis->Solvolysis Monitoring Reaction Monitoring (Titration, GC, etc.) Solvolysis->Monitoring Quench Reaction Quenching and Workup Solvolysis->Quench Rate_Calc Rate Constant and KIE Calculation Monitoring->Rate_Calc Analysis GC-MS and NMR Analysis Quench->Analysis Product_Ratio Determination of Product Ratios and Intramolecular KIE Analysis->Product_Ratio

References

Safety Operating Guide

Navigating the Disposal of 1-Bromo-1-propylcyclohexane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific discovery, and drug development, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant operational environment. 1-Bromo-1-propylcyclohexane, as a halogenated organic compound, necessitates a stringent disposal protocol to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this substance, reinforcing a culture of safety and responsibility in the laboratory.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to the following safety measures. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation exposure.[1] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, must be worn at all times.[1]

Step-by-Step Disposal Protocol

The cornerstone of proper disposal for halogenated organic compounds is meticulous waste segregation to prevent chemical reactions and ensure compliant disposal.[1][2]

  • Waste Segregation : At the point of generation, isolate waste containing this compound from all other waste streams.[1] This includes keeping it separate from non-halogenated organic solvents, aqueous solutions, acids, bases, and solid waste.[1] Halogenated organic wastes should be collected in designated containers, often color-coded for easy identification (e.g., green labeled carboys).[3]

  • Container Selection and Labeling : Utilize a designated, leak-proof container constructed from a material compatible with halogenated organic compounds, equipped with a secure screw-top cap to prevent vapor release.[1][4] The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name "this compound."[1] If the waste is a mixture, the names and approximate percentages of all components should be listed.[3]

  • Accumulation and Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1] This area should be well-ventilated and situated away from sources of ignition.[1] Waste containers should be kept tightly closed when not in use and stored in a cool, dry place.[2][4]

  • Disposal Request and Final Disposition : Once the waste container is approaching full capacity, do not overfill it.[5] Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] The standard and required method for the final disposal of halogenated organic waste is high-temperature incineration at a regulated hazardous waste facility.[3] This process is designed to handle the potentially toxic byproducts generated during combustion.

Inferred Hazard and Physicochemical Data

PropertyInferred Value/Classification
Chemical Formula C₉H₁₇Br
Molecular Weight 205.13 g/mol [6][7]
Physical State Likely a liquid at room temperature
GHS Hazard Classifications May cause skin, eye, and respiratory irritation.[8][9]
May be harmful if swallowed.[9]
Potentially toxic to aquatic life.[9]
Disposal Recommendation Dispose of as hazardous halogenated organic waste via incineration at a licensed facility.[1][3]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound, ensuring a systematic and safe process from generation to final disposition.

Disposal Workflow for this compound A Waste Generation (this compound) B Segregate as Halogenated Organic Waste A->B C Select Compatible, Leak-Proof Container B->C D Label Container Clearly - Hazardous Waste - Halogenated Organic - Chemical Name(s) C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Pickup by EHS or Licensed Contractor E->F G Final Disposal: High-Temperature Incineration F->G

References

Essential Safety and Operational Guide for 1-Bromo-1-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 1-Bromo-1-propylcyclohexane in a laboratory setting. The following procedures are based on established safety protocols for halogenated hydrocarbons and are intended for researchers, scientists, and drug development professionals.

Chemical Profile:

  • Chemical Name: this compound

  • Molecular Formula: C₉H₁₇Br

  • CAS Number: 63399-53-1

Hazard Identification and Personal Protective Equipment (PPE)

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Flammability: May be a flammable liquid and vapor.[2]

  • Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[3]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Avoid latex gloves as they offer little chemical protection against organic solvents.[4]
Eye and Face Protection Safety goggles and face shieldUse chemical splash goggles. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant splash risk.[5]
Body Protection Laboratory coat or chemical-resistant apronA standard lab coat is suitable for minor tasks. For activities with a higher risk of splashing, an acid-resistant or chemical-resistant apron should be worn over the lab coat.[6]
Respiratory Protection Use in a well-ventilated area or fume hoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors should be used.[8]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[8]

  • Remove all potential sources of ignition from the work area, such as open flames, hot plates, and spark-producing equipment.[2]

  • Have spill control materials (e.g., absorbent pads, sand) readily available.

2. Handling the Chemical:

  • Don the appropriate PPE as specified in the table above.

  • Ground and bond containers when transferring the chemical to prevent static discharge.[2]

  • Use only non-sparking tools.[2]

  • Avoid direct contact with the substance.[3]

  • Keep the container tightly closed when not in use.[1]

  • Wash hands thoroughly after handling.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]

  • Keep containers tightly closed.[1]

  • Store away from sources of ignition.[1]

Disposal Plan: Step-by-Step Protocol

1. Waste Segregation:

  • Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[7]

  • Do not mix with non-halogenated organic waste or other incompatible waste streams.[7]

2. Waste Container Management:

  • Use a leak-proof container made of a material compatible with halogenated organic compounds.[7]

  • Label the container clearly with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name "this compound."[7]

3. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area.[7]

  • This area should be well-ventilated and away from sources of ignition.

4. Final Disposal:

  • Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

  • The primary method for the disposal of halogenated organic compounds is high-temperature incineration by a licensed facility.[9]

Emergency Procedures

Emergency SituationProtocol
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[8]
Spill Evacuate the area. Remove all sources of ignition. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[1][3]

Diagram of Safe Handling Workflow

A Preparation - Verify fume hood and safety showers - Remove ignition sources - Assemble PPE B Don Personal Protective Equipment (PPE) - Chemical-resistant gloves - Safety goggles and face shield - Lab coat A->B Proceed with caution C Handling this compound - Work in a fume hood - Ground containers during transfer - Use non-sparking tools B->C Safe handling D Storage - Cool, dry, well-ventilated area - Tightly sealed container - Away from ignition sources C->D Post-procedure E Waste Collection - Segregate as halogenated waste - Use designated, labeled container C->E Waste generation F Disposal - Store in satellite accumulation area - Contact EHS for pickup E->F Final step

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.